molecular formula C11H22O5 B609910 Pentyl rhamnoside CAS No. 494844-53-0

Pentyl rhamnoside

Cat. No.: B609910
CAS No.: 494844-53-0
M. Wt: 234.29
InChI Key: MXMLDYZVUZXDAF-GUDGUWEQSA-N
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Description

Pentyl rhamnoside is an alkyl glycoside compound with the molecular formula C11H22O5 and a molecular weight of 234.29 g/mol . It is a derivative of 6-deoxy-L-mannopyranoside (rhamnose) . Scientific research has identified its primary application as a cosmetic ingredient, where it functions as a skin-conditioning agent . In this context, this compound is utilized as a non-toxic cosurfactant in the formulation of microemulsions and other cosmetic preparations . Studies evaluating formulations containing this compound have reported very good cosmetic properties, including high hydration and rapid cutaneous penetration . Its solubility in water is estimated to be 5862 mg/L at 25 °C . This compound is a defined stereochemical substance with multiple characterized stereocenters . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the most current applications and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

494844-53-0

Molecular Formula

C11H22O5

Molecular Weight

234.29

IUPAC Name

(2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C11H22O5/c1-3-4-5-6-15-11-10(14)9(13)8(12)7(2)16-11/h7-14H,3-6H2,1-2H3/t7-,8-,9+,10+,11?/m0/s1

InChI Key

MXMLDYZVUZXDAF-GUDGUWEQSA-N

SMILES

O[C@H]([C@@H]([C@H]([C@H](C)O1)O)O)C1OCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentyl rhamnoside;  Selectiose; 

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of pentyl rhamnoside?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of pentyl rhamnoside. While direct experimental data on its biological activity is limited, this document explores the potential therapeutic avenues based on the known activities of related rhamnoside compounds.

Chemical Structure and Identification

This compound, a glycoside, is formed by the condensation of the monosaccharide rhamnose with pentanol (B124592). The resulting structure consists of a rhamnopyranose ring linked to a pentyl group via a glycosidic bond.

The definitive chemical identification of this compound is established through its systematic IUPAC name and various chemical identifiers.

  • IUPAC Name : (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol[1]

  • SMILES String : CCCCCOC1--INVALID-LINK--C)O)O)O

  • CAS Number : 494844-53-0[1]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₅[2]
Molecular Weight 234.29 g/mol [2]
Appearance Solid powder[1]
Water Solubility (estimated) 5862 mg/L @ 25 °C[3]
Purity >98% (or refer to the Certificate of Analysis)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct acetalization of L-rhamnose with pentanol. This method is noted to be more efficient for rhamnose compared to glucose when using long-chain alcohols due to the higher lipophilicity of rhamnose.[4]

Proposed Synthetic Workflow: Fischer Glycosylation

The Fischer glycosylation involves the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A L-Rhamnose D Heating under reflux A->D B Pentanol (excess) B->D C Acid Catalyst (e.g., HCl, H2SO4) C->D E Neutralization D->E F Solvent Evaporation E->F G Column Chromatography F->G H This compound G->H

Caption: Proposed workflow for Fischer glycosylation synthesis.

Experimental Protocol (General):

  • Reaction Setup: L-rhamnose is dissolved or suspended in a significant excess of pentanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as hydrogen chloride or sulfuric acid, is added to the mixture.

  • Reaction: The mixture is heated under reflux for a specified period. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the acid catalyst is neutralized with a base (e.g., sodium carbonate).

  • Purification: The excess pentanol is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica (B1680970) gel to isolate the this compound.

Potential Biological Activity and Applications

While this compound is primarily documented as a non-toxic cosurfactant for formulating microemulsions in the cosmetic industry, the broader class of rhamnosides exhibits a range of biological activities that suggest potential for further investigation in drug development.[1][4]

Derivatives of rhamnose have demonstrated antimicrobial and anti-inflammatory properties.[5][6] Specifically, various acylated derivatives of methyl α-L-rhamnopyranoside have been screened for in vitro antibacterial and antifungal activities.[5] Furthermore, rhamnose-containing saponins (B1172615) of ursolic and betulinic acid have been synthesized and evaluated for their cytotoxic and anti-inflammatory activities.[6] Some studies have also pointed to the potential antiviral and cytotoxic effects of rhamnoside compounds.[7][8]

The potential anti-inflammatory mechanism of related flavonoid rhamnosides involves the downregulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Rhamnoside Flavonoid Rhamnosides (Potential action of This compound) Rhamnoside->IKK inhibits

Caption: Potential anti-inflammatory signaling pathway.

Given these findings, this compound represents an interesting candidate for further biological evaluation, particularly in the areas of antimicrobial and anti-inflammatory research. Its synthesis from readily available starting materials and its favorable toxicological profile in cosmetic applications provide a solid foundation for such investigations.

References

Pentyl Rhamnoside: A Technical Guide to Its Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside is an alkyl glycoside, a class of molecules gaining significant attention for their versatile applications, ranging from cosmetics to potential therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its behavior in various formulations and biological systems. Key quantitative data are summarized in the table below.

PropertyValueSource
IUPAC Name (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol[1]
Synonyms Selectiose, L-Mannopyranoside, pentyl 6-deoxy-[1][2]
CAS Number 494844-53-0[1][2]
Molecular Formula C₁₁H₂₂O₅[1][2]
Molecular Weight 234.29 g/mol [1][2]
Appearance Solid powder[1]
Solubility Soluble in DMSO. Estimated water solubility: 5862 mg/L @ 25 °C.[1]
XlogP3-AA (Estimated) 0.2
Storage Dry, dark, and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]

Experimental Protocols

The synthesis of this compound can be achieved through several methods, including direct chemical synthesis (acetalization) and enzymatic routes. A generalized protocol for the direct acetalization method is provided below.

Protocol: Synthesis of this compound via Direct Acetalization

This protocol is based on the principle of direct acetalization of L-rhamnose with pentanol. L-rhamnose is noted to be more reactive than D-glucose in such reactions with long-chain alcohols due to its higher lipophilicity.[3][4]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend L-rhamnose in a mixture of 1-pentanol (in excess, acting as both reactant and solvent) and an anhydrous solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete (as indicated by the consumption of L-rhamnose), cool the mixture to room temperature. Neutralize the acid catalyst by adding a mild base, such as sodium bicarbonate solution, until the pH is neutral.

  • Extraction: If necessary, dilute the mixture with an organic solvent and wash with water to remove any remaining catalyst and unreacted pentanol. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

G cluster_synthesis Synthesis Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reactants L-Rhamnose + 1-Pentanol (in Toluene) Catalysis Add Acid Catalyst (e.g., p-TsOH) Reactants->Catalysis Reflux Heat to Reflux (Azeotropic Water Removal) Catalysis->Reflux Monitoring Monitor via TLC Reflux->Monitoring Quench Cool and Neutralize (e.g., NaHCO3) Monitoring->Quench Extract Solvent Extraction & Washing Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude this compound Concentrate->Crude Chroma Silica Gel Column Chromatography Crude->Chroma Pure Pure this compound Chroma->Pure

Caption: Workflow for the chemical synthesis of this compound.

Biological Activities and Applications

This compound has emerged as a molecule of interest in cosmetics and is being explored for its broader biological activities.

Cosmetic Applications: Skin Conditioning and Emollient

This compound is utilized in cosmetic formulations as a skin conditioning agent and a non-toxic cosurfactant.[3] Its amphiphilic nature allows it to formulate microemulsions, leading to products with high hydration properties and rapid skin penetration.[3][4] Studies have shown that emollients containing this compound, in combination with lipids like ceramides (B1148491) and cholesterol, are effective in managing xerosis (dry skin) and atopic skin.[5] The proposed mechanism involves improving the skin barrier function, which in turn limits the penetration of environmental irritants and allergens that can trigger cutaneous inflammatory responses.[5] It has been suggested that this compound itself possesses potential anti-inflammatory activity targeted at keratinocytes during the initial stages of epidermal inflammation.[5]

G PR This compound (in Emollient) SB Improves Skin Barrier Function PR->SB PI Limits Penetration of Irritants & Allergens SB->PI IR Reduces Triggering of Inflammatory Response PI->IR Xerosis Alleviates Atopic Xerosis IR->Xerosis

Caption: Mechanism of action for this compound in skin conditioning.
Antimicrobial and Anti-Biofilm Activity

While specific studies on this compound are limited, the broader class of alkyl rhamnosides has demonstrated significant antimicrobial and anti-biofilm activity against pathogenic bacteria such as S. aureus and P. aeruginosa.[6][7][8] These compounds act via multiple mechanisms, disrupting key cellular processes in bacteria. Proteomic studies on bacteria treated with alkyl rhamnosides revealed a significant regulatory effect on various pathways, including:

  • Energy production

  • Substrate transportation

  • Signal transduction

  • Balance of key molecules[6][7][8]

This multi-targeted approach makes alkyl rhamnosides, including this compound, promising candidates for development as additives in pharmaceutical, food, and cosmetic industries to control bacterial growth and biofilm formation.[6][7]

G AR Alkyl Rhamnosides (e.g., this compound) Target Bacterial Cell AR->Target EP Energy Production Target->EP ST Substrate Transport Target->ST Sig Signal Transduction Target->Sig MB Molecular Balance Target->MB Outcome Inhibition of Biofilm Formation & Bacterial Growth EP->Outcome ST->Outcome Sig->Outcome MB->Outcome

References

An In-depth Technical Guide to Pentyl Rhamnoside: CAS Number, Identification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl rhamnoside, a novel, non-toxic cosurfactant with emerging applications in cosmetic and dermatological formulations. This document details its chemical identification, physicochemical properties, synthesis, and known biological activities, with a focus on its anti-inflammatory effects.

Chemical Identification and Properties

This compound, identified by the CAS Number 494844-53-0 , is a glycoside composed of the deoxy sugar rhamnose and a pentyl aglycone.[1][2][3] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 494844-53-0
IUPAC Name (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)tetrahydro-2H-pyran-3,4,5-triol
Synonyms Selectiose, Pentyl α-L-rhamnopyranoside
Molecular Formula C₁₁H₂₂O₅
InChI Key MXMLDYZVUZXDAF-GUDGUWEQSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 234.29 g/mol
Exact Mass 234.1467 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Elemental Analysis C: 56.39%, H: 9.47%, O: 34.14%

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct acetalization of L-rhamnose with pentanol (B124592). This method, known as the Fischer glycosylation, is an acid-catalyzed reaction.

Materials:

  • L-rhamnose

  • Pentanol (n-pentyl alcohol)

  • Anhydrous acidic catalyst (e.g., Dowex 50WX8 resin, p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • A suspension of L-rhamnose and the acidic catalyst in an excess of pentanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the acidic catalyst is neutralized by the addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Identification and Characterization

The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the pentyl group (characteristic signals in the aliphatic region) and the rhamnose moiety (anomeric proton signal and signals for the sugar ring protons).

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the eleven carbon atoms in the molecule, confirming the glycosidic linkage.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated exact mass of C₁₁H₂₂O₅. Electrospray ionization (ESI) is a suitable method for this analysis.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as an anti-inflammatory agent, particularly in the context of skin inflammation.[1] Studies on similar alkyl rhamnosides suggest a mechanism of action involving the modulation of key inflammatory signaling pathways. While the precise signaling cascade for this compound is still under investigation, a plausible mechanism, based on the activity of related compounds, involves the inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

A study on a structurally related compound, undecyl-rhamnoside, showed its ability to down-regulate the expression of pro-inflammatory cytokines such as IL-1α and IL-8, as well as matrix metalloproteinase-9 (MMP-9), in human keratinocytes stimulated with Propionibacterium acnes.[2] Concurrently, it up-regulated the anti-inflammatory cytokine IL-1RA.[2] Furthermore, another rhamnoside derivative, α-rhamnrtin-3-α-rhamnoside, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 signaling pathway in macrophages.[4][5]

The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.[6][7][8][9] The Nrf2 pathway, on the other hand, is a key regulator of the antioxidant response and also plays a role in suppressing inflammation.

Below is a proposed signaling pathway diagram illustrating the potential anti-inflammatory mechanism of this compound, based on the activities of related rhamnoside compounds.

Pentyl_Rhamnoside_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR This compound IKK IKK Complex PR->IKK Keap1 Keap1 PR->Keap1 Inflammatory_Stimuli Inflammatory Stimuli (e.g., P. acnes) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1α, IL-8, MMP-9) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Nrf2 Nrf2 Nrf2->Nucleus Translocation Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Anti_inflammatory_Genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1) Reduced_Inflammation Reduced Inflammation Anti_inflammatory_Genes->Reduced_Inflammation

References

Potential Biological Activities of Pentyl Rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl rhamnoside, a glycoside consisting of a rhamnose sugar moiety linked to a pentyl alcohol, is a compound of growing interest. While direct extensive research on the specific biological activities of this compound is limited, the broader class of rhamnosides and alkyl glycosides has demonstrated a range of promising pharmacological effects, including anticancer and anti-inflammatory properties. This technical guide consolidates the available data on structurally related rhamnoside derivatives to extrapolate the potential therapeutic activities of this compound. Detailed experimental protocols for assessing these activities and potential signaling pathways are also provided to facilitate further research and drug discovery efforts in this area.

Introduction

Rhamnose-containing compounds are a diverse group of natural products found in various plants, bacteria, and fungi.[1] They have been shown to play significant roles in various biological processes and possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4][5][6][7] The sugar moiety, L-rhamnose, has been identified as a crucial component for the biological activity of many natural products.[2][3] this compound, an alkyl rhamnoside, is structurally simple yet holds potential for biological activity based on the established functions of related molecules. This whitepaper aims to provide a comprehensive overview of the potential biological activities of this compound by examining the evidence from structurally similar compounds.

Potential Biological Activities

Anticancer Activity

A significant body of research points to the cytotoxic potential of rhamnoside derivatives against various cancer cell lines. While no specific data for this compound is currently available, the following data on related compounds suggest that it may possess similar properties.

Several studies have demonstrated that acylated oligorhamnoside derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[8] Furthermore, saponins (B1172615) containing rhamnose have been identified as potent cytotoxic agents against human colorectal adenocarcinoma cells.[2][3] L-rhamnose-linked amino glycerolipids have also shown significant antitumor effects against a panel of human cancer cell lines, including breast, prostate, and pancreas.[9][10]

Table 1: Cytotoxic Activity of Selected Rhamnoside Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Acylated oligorhamnoside derivative 1K562 (Human chronic myelogenous leukemia)0.7 ± 0.1[8]
MDA-MB-231 (Human breast adenocarcinoma)1.2 ± 0.2[8]
A549 (Human lung carcinoma)2.5 ± 0.4[8]
HCT-116 (Human colorectal carcinoma)5.0 ± 0.8[8]
Betulinic acid saponin (B1150181) with a 3-O-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl residueDLD-1 (Human colorectal adenocarcinoma)Not specified, but described as a "potent cytotoxic agent"[2][3]
3-amino-1-O-hexadecyloxy-2R-(O–α-l-rhamnopyranosyl)-sn-glycerolMDA-MB-231 (Human breast adenocarcinoma)4.8[9]
JIMT-1 (Human breast carcinoma)6.5[9]
DU-145 (Human prostate carcinoma)11.0[9]
MiaPaCa2 (Human pancreatic carcinoma)9.2[9]
Anti-inflammatory Activity

Rhamnose-containing compounds have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in managing inflammatory conditions.

For example, certain rhamnose-containing ursolic acid saponins have been found to potently inhibit the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] Another study on α-rhamnrtin-3-α-rhamnoside demonstrated its ability to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway and activating the Nrf2-mediated inflammatory response.[6]

Table 2: Anti-inflammatory Activity of Selected Rhamnose-Containing Compounds

CompoundCell LineAssayEffectReference
Rhamnose-containing ursolic acid saponinsRAW 264.7 (Murine macrophage)Nitric Oxide (NO) ProductionPotent inhibition of LPS-induced NO overproduction[2][3]
α-rhamnrtin-3-α-rhamnosideRAW 264.7 (Murine macrophage)Nitric Oxide (NO) ProductionInhibition of LPS-induced NO production[6]
Pro-inflammatory Cytokine Production (IL-6, IL-1β)Reduction of LPS-induced cytokine production[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound, based on standard protocols used for similar compounds.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, etc.) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Fig. 1: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control.

NO_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Measurement cluster_analysis Analysis A Seed RAW 264.7 Cells B Incubate for 24h A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Read Absorbance at 540nm G->H I Calculate NO Inhibition H->I

Fig. 2: Workflow for the nitric oxide (NO) assay.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways involved in cancer and inflammation.

Apoptosis Pathway

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Rhamnoside derivatives have been shown to induce apoptosis.[8] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress Bcl2_Family Bcl-2 Family Modulation Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Permeability Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pentyl_Rhamnoside Potential Target: This compound Pentyl_Rhamnoside->Death_Receptor Pentyl_Rhamnoside->Cellular_Stress

Fig. 3: Overview of the apoptotic signaling pathways.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. The anti-inflammatory effects of some rhamnosides are mediated through the inhibition of this pathway.[6]

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor TLR4 LPS->Receptor IKK_Complex IKK Complex Activation Receptor->IKK_Complex IkB_Degradation IκB Degradation IKK_Complex->IkB_Degradation NFkB_Release NF-κB Release IkB_Degradation->NFkB_Release NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Pentyl_Rhamnoside Potential Target: This compound Pentyl_Rhamnoside->IKK_Complex Inhibition Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_Dissociation Oxidative_Stress Oxidative Stress / Electrophiles Oxidative_Stress->Nrf2_Dissociation Nrf2_Translocation Nrf2 Translocation Nrf2_Dissociation->Nrf2_Translocation ARE_Binding Binding to ARE Nrf2_Translocation->ARE_Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE_Binding->Gene_Expression Pentyl_Rhamnoside Potential Activator: This compound Pentyl_Rhamnoside->Oxidative_Stress

References

Unraveling the Anti-Biofilm Mechanism of Pentyl Rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside is a non-ionic surfactant belonging to the alkyl rhamnoside class of glycolipids. While its properties as a non-toxic cosurfactant in cosmetic formulations are established, emerging research highlights its potential as a potent anti-biofilm agent against pathogenic bacteria. This technical guide provides an in-depth investigation into the proposed mechanism of action of this compound, drawing upon data from the broader class of alkyl rhamnosides due to the limited specific research on the pentyl derivative. The primary mechanism appears to be a multi-faceted disruption of bacterial biofilms, encompassing interference with key signaling pathways, compromising cell membrane integrity, and altering cellular metabolism. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to provide a comprehensive resource for researchers in microbiology and drug development.

Quantitative Data on the Bioactivity of Alkyl Rhamnosides

The following tables summarize the quantitative data available for alkyl rhamnosides, providing a baseline for understanding the potential efficacy of this compound. It is important to note that these values are for related compounds and serve as a reference.

Table 1: Minimum Inhibitory Concentration (MIC) of Alkyl Rhamnosides

CompoundTarget OrganismMICReference
Dodecyl RhamnosideStaphylococcus aureusMaximum biofilm inhibitory concentration[1][2]
Octyl RhamnosidePseudomonas aeruginosaMaximum biofilm inhibitory concentration[1][2]

Table 2: Effects of Rhamnolipids on Bacterial Biofilms and Cell Integrity

ParameterTarget OrganismEffectReference
Biofilm Formation InhibitionP. aeruginosa PAO190% inhibition at 100 µg/mL (di-Rha-Mor derivative)
Pre-formed Biofilm DisruptionP. aeruginosa PAO116-24% dispersal with 2.5-5 µM rHPLOE[3]
Membrane PotentialE. coli50.17% decrease in mean fluorescence intensity[4]
Membrane PotentialS. aureus34.07% decrease in mean fluorescence intensity[4]
Protein LeakageE. coliProtein content decreased from 2.43 µg/mL to 1.21 µg/mL[4]
Protein LeakageS. aureusProtein content decreased from 1.16 µg/mL to 0.68 µg/mL[4]

Proposed Mechanism of Action

The anti-biofilm activity of alkyl rhamnosides, including likely that of this compound, is not attributed to a single target but rather a combination of effects that disrupt the complex environment of the biofilm.[1][2] The proposed mechanisms can be broadly categorized as:

  • Disruption of Bacterial Cell Membrane: As amphiphilic molecules, alkyl rhamnosides can intercalate into the bacterial cell membrane, leading to increased permeability and a loss of membrane potential.[4][5] This disrupts essential cellular processes and leads to the leakage of intracellular components such as proteins and nucleic acids.[4]

  • Inhibition of Biofilm Formation and Disruption of Mature Biofilms: Alkyl rhamnosides have been shown to inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. They can also disperse pre-formed, mature biofilms.[3]

  • Interference with Quorum Sensing: In Pseudomonas aeruginosa, a key pathogen in biofilm-related infections, the production of rhamnolipids (structurally related to alkyl rhamnosides) is regulated by the rhl quorum-sensing (QS) system.[2][6][7] It is plausible that exogenous alkyl rhamnosides interfere with this delicate signaling network, thereby downregulating the expression of virulence factors and genes essential for biofilm maintenance.

  • Modulation of Cellular Metabolism: Proteomic studies on bacteria treated with alkyl rhamnosides reveal significant changes in the expression of proteins involved in crucial metabolic pathways.[1][2] These include downregulation of proteins related to energy production and substrate transport, effectively starving the bacterial community within the biofilm.

The following diagram illustrates the proposed multi-faceted mechanism of action of alkyl rhamnosides.

Alkyl_Rhamnoside_MoA cluster_0 Alkyl Rhamnoside cluster_1 Bacterial Biofilm AR This compound Membrane Cell Membrane Disruption AR->Membrane Increases Permeability QS Quorum Sensing Interference AR->QS Downregulates Virulence Metabolism Metabolic Disruption AR->Metabolism Alters Protein Expression Biofilm_Structure Biofilm Matrix Integrity Membrane->Biofilm_Structure Leads to Cell Lysis QS->Biofilm_Structure Reduces EPS Production Metabolism->Biofilm_Structure Inhibits Growth

Proposed multi-target mechanism of action of this compound.

Key Signaling Pathway: Quorum Sensing in P. aeruginosa

The rhl quorum-sensing system in P. aeruginosa is a well-characterized signaling pathway that plays a pivotal role in biofilm formation and virulence. It is a likely target for interference by alkyl rhamnosides. The pathway is initiated by the synthesis of the autoinducer molecule N-butyryl-L-homoserine lactone (C4-HSL) by the enzyme RhlI. As the bacterial population density increases, C4-HSL accumulates and binds to the transcriptional regulator RhlR. This complex then activates the expression of target genes, including the rhlAB operon, which is responsible for the synthesis of rhamnolipids. These endogenously produced rhamnolipids are crucial for maintaining the structural integrity of the biofilm. Exogenously introduced alkyl rhamnosides may disrupt this pathway by competing with C4-HSL for binding to RhlR or by otherwise altering the expression or function of the pathway components.

The following diagram outlines the rhl quorum-sensing pathway.

Quorum_Sensing_Pathway RhlI RhlI (Synthase) C4HSL C4-HSL (Autoinducer) RhlI->C4HSL Synthesizes RhlR RhlR (Regulator) C4HSL->RhlR Binds to Complex RhlR-C4-HSL Complex C4HSL->Complex RhlR->Complex rhlAB rhlAB operon Complex->rhlAB Activates Transcription Rhamnolipids Rhamnolipid Biosynthesis rhlAB->Rhamnolipids Biofilm Biofilm Formation & Virulence Rhamnolipids->Biofilm

The rhl quorum-sensing pathway in P. aeruginosa.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-biofilm properties of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive control wells (bacteria in medium without this compound) and negative control wells (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[2]

Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Protocol:

  • In a 96-well flat-bottom microplate, add the bacterial suspension and different concentrations of this compound.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, discard the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

  • Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 10-15 minutes.

  • Wash the wells again with water to remove excess stain.

  • Solubilize the stain bound to the biofilm by adding 30% acetic acid or ethanol (B145695) to each well.

  • Transfer the solubilized stain to a new microplate and measure the absorbance at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to untreated controls indicates the degree of biofilm inhibition.[4][5][8]

The following diagram illustrates the workflow for the crystal violet assay.

Crystal_Violet_Workflow Start Start Step1 Inoculate 96-well plate with bacteria and this compound Start->Step1 Step2 Incubate (24-48h, 37°C) to allow biofilm formation Step1->Step2 Step3 Wash with PBS to remove planktonic cells Step2->Step3 Step4 Stain with 0.1% Crystal Violet (10-15 min) Step3->Step4 Step5 Wash with water to remove excess stain Step4->Step5 Step6 Solubilize bound stain with acetic acid/ethanol Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End End Step7->End

Workflow for the crystal violet biofilm inhibition assay.
Bacterial Membrane Potential Assay

This assay measures changes in the electrical potential across the bacterial membrane, an indicator of cell health and integrity.

Protocol:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Resuspend the bacterial cells in a suitable buffer.

  • Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)). The fluorescence of this dye is quenched when it accumulates in cells with a high membrane potential.

  • Treat the cells with different concentrations of this compound.

  • Measure the fluorescence intensity over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates depolarization of the cell membrane.[4][9][10]

Conclusion

While specific research on this compound is still in its early stages, the available evidence from the broader class of alkyl rhamnosides strongly suggests a promising future for this compound as an anti-biofilm agent. Its multi-target mechanism of action, involving the disruption of the cell membrane, interference with quorum sensing, and alteration of cellular metabolism, makes it a compelling candidate for combating biofilm-related infections, particularly those caused by antibiotic-resistant bacteria. The experimental protocols detailed in this guide provide a solid framework for further investigation into the specific activities of this compound and for elucidating the finer details of its interaction with bacterial biofilms. Further research, including comprehensive proteomic and transcriptomic analyses of this compound-treated bacteria, will be crucial in fully realizing its therapeutic potential.

References

A Comprehensive Review of Pentyl Rhamnoside Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Synthesis, Biological Activity, and Therapeutic Potential of Pentyl Rhamnoside

This compound, an alkyl glycoside, has emerged as a molecule of interest in the fields of cosmetics and drug development, primarily for its potential anti-inflammatory and skin barrier-enhancing properties. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing key findings on its synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug development who are seeking a detailed understanding of the current state of knowledge surrounding this compound.

Chemical and Physical Properties

This compound is a glycoside composed of a rhamnose sugar moiety linked to a pentyl alcohol. Its chemical structure confers amphiphilic properties, which are believed to enhance its bioavailability in topical applications compared to the more hydrophilic rhamnose.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₅--INVALID-LINK--
Molecular Weight 234.29 g/mol --INVALID-LINK--
CAS Number 494844-53-0--INVALID-LINK--
Appearance Solid powder--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis of alkyl rhamnosides, including this compound, typically involves the reaction of a protected rhamnose donor with pentanol (B124592) in the presence of a catalyst. Several patents describe general procedures for the preparation of alkyl glycosides, which can be adapted for this compound synthesis.

General Experimental Workflow for Chemical Synthesis:

start Start: L-Rhamnose & Pentanol protection Protection of Hydroxyl Groups (e.g., Acetylation) start->protection activation Activation of Anomeric Carbon (e.g., Trichloroacetimidate (B1259523) formation) protection->activation glycosylation Glycosylation with Pentanol (Lewis Acid Catalyst) activation->glycosylation deprotection Deprotection of Hydroxyl Groups glycosylation->deprotection purification Purification (Silica Gel Chromatography) deprotection->purification end End: this compound purification->end

Chemical synthesis workflow for this compound.

A general protocol for α-L-rhamnosylation using a trichloroacetimidate donor involves the following steps:

  • Preparation of the Reaction Mixture : The alcohol acceptor (pentanol) and molecular sieves are combined in an anhydrous solvent like dichloromethane (B109758) (DCM) and cooled.

  • Addition of Reagents : The rhamnosyl trichloroacetimidate donor is added, followed by a catalytic amount of a Lewis acid such as triflic acid (TfOH).

  • Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification : The reaction is quenched, filtered, and concentrated. The crude product is then purified using silica (B1680970) gel flash column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereoselective and environmentally friendly alternative to chemical methods. The use of α-L-rhamnosidases to catalyze the glycosylation of alcohols is a common approach.[1] This can be achieved through reverse hydrolysis or transglycosylation reactions.

General Experimental Workflow for Enzymatic Synthesis:

start Start: L-Rhamnose & Pentanol reaction Enzymatic Reaction (α-L-Rhamnosidase in buffer) start->reaction incubation Incubation (Controlled temperature and time) reaction->incubation termination Reaction Termination (e.g., Heat inactivation) incubation->termination purification Purification (Chromatography) termination->purification end End: this compound purification->end

Enzymatic synthesis workflow for this compound.

A study on the enzymatic synthesis of short-chain alkyl-α-L-rhamnosides reported the use of α-rhamnosidase with water-soluble alcohols as acceptors.[1] The reaction products were analyzed by HPLC and identified by 13C and 1H NMR. The yield of rhamnose to alkyl-α-rhamnoside transformation varied depending on the alcohol used.[1]

Biological Activities of this compound

The primary biological activity attributed to this compound is its anti-inflammatory effect, particularly in the context of skin health.

Anti-inflammatory Activity

A clinical study investigated the efficacy of an emollient containing this compound, along with a fatty acid, ceramide, and cholesterol, for the treatment of atopic and non-atopic xerosis.[2] The study, involving 397 participants, demonstrated significant improvements in skin condition over a 3-month period.

Quantitative Clinical Data from Emollient Study:

ParameterImprovementp-valueSource
Xerosis (patient-evaluated)68% reduction< .0001[2]
Erythema, pruritus, skin tightness, skin discomfortSignificant improvement< .0001[2]
SCORAD index (in children with atopic dermatitis)28% reduction< .0001[2]
Number of inflammatory flares31% reduction< .0001[2]
Duration of inflammatory flares54% reduction< .0001[2]

These findings suggest that this compound contributes to the anti-inflammatory properties of the emollient, leading to a reduction in the clinical signs of skin inflammation.[2]

Skin Barrier Function

The aforementioned clinical study also highlighted the role of the emollient in restoring the skin's barrier function.[2] By improving the skin barrier, the penetration of environmental irritants and allergens that trigger cutaneous inflammatory mechanisms is limited. While the study does not isolate the effect of this compound on transepidermal water loss (TEWL), the overall improvement in xerosis suggests a positive impact on skin hydration and barrier integrity.

Antimicrobial Activity

While there is limited direct evidence for the antimicrobial activity of this compound, studies on other alkyl rhamnosides suggest potential efficacy. A study on a series of uncharged alkyl rhamnosides with varying alkyl chain lengths investigated their antimicrobial and anti-biofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the antimicrobial and anti-biofilm ability was dependent on the alkyl chain length.[3] For instance, dodecyl rhamnoside and octyl rhamnoside showed the best activity against S. aureus and P. aeruginosa, respectively.[3]

MIC Values of Related Alkyl Rhamnosides:

CompoundOrganismMIC (µg/mL)Source
Dodecyl rhamnosideS. aureusNot specified[3]
Octyl rhamnosideP. aeruginosaNot specified[3]
RhamnolipidsS. aureus (MRSA)12.5 - 50[4]

Further research is needed to determine the specific MIC values of this compound against a range of pathogenic bacteria and fungi.

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known inflammatory pathways in the skin and the effects of related compounds, several potential mechanisms can be proposed.

Modulation of Inflammatory Signaling Pathways

Inflammatory responses in the skin are often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades in keratinocytes.

Hypothesized Signaling Pathway Modulation by this compound:

stimulus Inflammatory Stimulus (e.g., Allergen, Irritant) receptor Receptor Activation stimulus->receptor pentyl_rhamnoside This compound mapk MAPK Pathway (p38, JNK, ERK) pentyl_rhamnoside->mapk Inhibition? nfkb NF-κB Pathway pentyl_rhamnoside->nfkb Inhibition? receptor->mapk receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) mapk->cytokines nfkb->cytokines inflammation Inflammation cytokines->inflammation

Hypothesized modulation of inflammatory pathways.

Studies on rhamnose and other rhamnosides have shown effects on cytokine production and inflammatory pathways, lending support to this hypothesis. Further investigation using in vitro models with keratinocytes is required to confirm the direct effects of this compound on these signaling pathways.

Conclusion and Future Directions

This compound is a promising compound with demonstrated clinical efficacy in improving the symptoms of inflammatory skin conditions like atopic dermatitis and xerosis. Its amphiphilic nature likely contributes to its enhanced skin penetration and bioavailability. While current research points towards an anti-inflammatory mechanism of action, further studies are needed to elucidate the precise molecular targets and signaling pathways involved.

Future research should focus on:

  • Quantitative in vitro studies to determine the IC50 values of this compound against key inflammatory enzymes (e.g., COX, LOX) and to quantify its effect on the production of pro-inflammatory cytokines in skin cells.

  • Detailed mechanistic studies to investigate the direct impact of this compound on the NF-κB and MAPK signaling pathways in keratinocytes.

  • Comprehensive antimicrobial testing to establish the MIC values of this compound against a broad spectrum of skin-relevant bacteria and fungi.

  • Optimization of synthesis protocols to develop efficient and scalable methods for the production of high-purity this compound for research and commercial purposes.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its further development as a therapeutic agent for inflammatory skin diseases and other potential applications.

References

The Emergence of Pentyl Rhamnoside: A Technical Guide to its Initial Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside, a glycoside derived from the naturally occurring deoxy sugar L-rhamnose, was first introduced to the scientific community in 2001 by Houlmont and his colleagues. Their seminal work, published in the International Journal of Cosmetic Science, described the synthesis and application of this compound as a novel, non-toxic cosurfactant for cosmetic formulations.[1][2] This technical guide provides an in-depth overview of the initial discovery and synthesis of this compound, compiling available data and presenting detailed experimental methodologies based on established chemical principles, in light of the inaccessibility of the full text of the original publication.

Physicochemical Properties

This compound is characterized by the following properties, essential for its application in various formulations.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₅PubChem
Molecular Weight 234.29 g/mol PubChem[3]
IUPAC Name (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)oxane-3,4,5-triolPubChem[3]
CAS Number 494844-53-0PubChem[3]
Appearance Solid powderMedKoo Biosciences[4]
Solubility Soluble in DMSOMedKoo Biosciences[4]

Initial Synthesis: Direct Acetalization

The first reported synthesis of this compound was achieved through the direct acetalization of L-rhamnose with 1-pentanol (B3423595).[1][2] This method is a variation of the classical Fischer glycosylation, a reaction that involves treating a monosaccharide with an alcohol in the presence of a strong acid catalyst.[5][6] L-rhamnose was noted to be more reactive than D-glucose in such reactions with long-chain alcohols due to its higher lipophilicity.[1][2]

Plausible Experimental Protocol

While the precise experimental details from the original 2001 publication by Houlmont et al. are not available, a likely procedure based on standard Fischer glycosylation principles is outlined below. This protocol is a reconstruction intended for informational purposes.

Reaction:

L-Rhamnose + 1-Pentanol → (Acid Catalyst) → this compound + H₂O

Materials:

  • L-Rhamnose

  • 1-Pentanol (reagent and solvent)

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • A suspension of L-rhamnose in an excess of 1-pentanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a molar equivalent of p-toluenesulfonic acid) is added to the mixture.

  • The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.

  • The mixture is then extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is achieved by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

Comprehensive characterization data from the initial synthesis is not publicly available. However, typical analytical techniques for such a compound would include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity. The expected NMR spectral data, based on the known structure of this compound and related compounds, are summarized below.

¹H NMR (ppm) ¹³C NMR (ppm)
~4.8 (d, 1H, anomeric H-1)~100 (anomeric C-1)
~3.2-4.0 (m, other sugar protons)~65-80 (other sugar carbons)
~3.4-3.7 (t, 2H, O-CH₂)~70 (O-CH₂)
~1.5-1.6 (m, 2H, CH₂)~28-30 (alkyl chain carbons)
~1.2-1.4 (m, 4H, CH₂CH₂)~22 (alkyl chain carbon)
~0.9 (t, 3H, CH₃)~14 (CH₃)
~1.2 (d, 3H, rhamnose CH₃)~17 (rhamnose CH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.

Initial Application and Logical Workflow

The primary application of this compound, as described in its initial discovery, was as a cosurfactant in cosmetic formulations.[1][2] Its amphiphilic nature, with a hydrophilic rhamnose head and a hydrophobic pentyl tail, allows it to stabilize emulsions and microemulsions, which are fundamental components of many cosmetic products like creams and lotions.[1][2]

G cluster_synthesis Synthesis cluster_formulation Cosmetic Formulation cluster_properties Properties LR L-Rhamnose PR This compound LR->PR Pentanol 1-Pentanol Pentanol->PR Catalyst Acid Catalyst Catalyst->PR Emulsion Emulsion/Microemulsion PR->Emulsion Cosurfactant PR_prop Amphiphilic Nature Bio_prop Good Biocompatibility Oil Oil Phase Oil->Emulsion Water Aqueous Phase Water->Emulsion Cosmetic Cosmetic Product (Cream, Lotion) Emulsion->Cosmetic PR_prop->PR Bio_prop->PR

Caption: Synthesis and application workflow of this compound.

Biological Context and Potential Signaling

While the initial report focused on the physicochemical properties of this compound as a cosurfactant, subsequent research has suggested a potential anti-inflammatory role for this molecule in dermatological applications.[7][8] Studies have indicated that emollients containing this compound can be beneficial in managing dry skin conditions like xerosis and atopic dermatitis.[7][8] The proposed mechanism involves the modulation of inflammatory pathways in keratinocytes.

G PR This compound Keratinocyte Keratinocyte PR->Keratinocyte modulates Inflammation Skin Inflammation Inflammatory_Mediators Pro-inflammatory Mediator Release Keratinocyte->Inflammatory_Mediators releases Keratinocyte->Inflammation reduced inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., irritants, allergens) Inflammatory_Stimuli->Keratinocyte activates Inflammatory_Mediators->Inflammation leads to

Caption: Proposed anti-inflammatory action of this compound.

Conclusion

The discovery of this compound by Houlmont et al. in 2001 marked a significant advancement in the development of bio-based surfactants for the cosmetic industry. Its synthesis via direct acetalization of L-rhamnose offers a straightforward route to a molecule with desirable properties for formulating stable and effective skincare products. While the initial focus was on its role as a cosurfactant, emerging research into its potential anti-inflammatory effects suggests that this compound may have broader applications in dermatology and drug development. Further investigation into its precise biological mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Solubility profile of pentyl rhamnoside in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of pentyl rhamnoside, a non-ionic surfactant with growing interest in the pharmaceutical and cosmetic industries. Due to its amphiphilic nature, understanding its solubility in various solvents is critical for formulation development, drug delivery, and manufacturing processes. This document summarizes the available solubility data, outlines detailed experimental protocols for its determination, and provides insights into the general solubility behavior of related alkyl glycosides.

Introduction to this compound

This compound belongs to the class of alkyl rhamnosides, which are composed of a hydrophilic rhamnose sugar head group and a hydrophobic pentyl alkyl chain. This structure imparts surface-active properties, making it a useful excipient in various formulations. Its potential as a non-toxic cosurfactant for creating microemulsions highlights the importance of its solubility characteristics.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, an estimated aqueous solubility provides a key data point.

SolventTemperature (°C)Solubility (mg/L)Method
Water255862Estimated

Qualitative Solubility Profile and Trends from Related Compounds

Based on the physicochemical properties of alkyl glycosides, a qualitative solubility profile for this compound can be inferred. Generally, alkyl glycosides exhibit the following trends:

  • Water: Solubility in water is significant due to the hydrophilic rhamnose moiety. However, as the length of the alkyl chain increases, water solubility tends to decrease due to growing hydrophobicity.[1][2]

  • Polar Organic Solvents: Alkyl glycosides are typically soluble in polar organic solvents such as ethanol, methanol, and other short-chain alcohols.[3] The solubility is influenced by the hydrogen bonding capacity of the solvent with the hydroxyl groups of the rhamnose sugar.

  • Nonpolar Organic Solvents: Solubility in nonpolar solvents like hexane (B92381) and toluene (B28343) is generally low. The hydrophobic pentyl chain provides some affinity for nonpolar environments, but the highly polar sugar head group limits overall solubility.

For alkyl polyglucosides, a class of compounds structurally similar to this compound, solubility in water decreases as the hydrocarbon chain length increases.[1][2] Conversely, their solubility in water increases with a higher degree of polymerization (more sugar units).[1]

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5][6] This protocol is considered the "gold standard" for its reliability.[7]

Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the excess solid settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Add Excess This compound to Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge/ Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

G cluster_hplc HPLC Analysis cluster_quant Quantification A Inject Diluted Sample B Separation on Column A->B C Detection (UV/ELSD/MS) B->C D Generate Chromatogram C->D F Integrate Peak Area D->F E Prepare Calibration Curve G Calculate Concentration E->G F->G

Caption: Analytical Workflow for Quantification of this compound.

Conclusion

References

Pentyl Rhamnoside: A Technical Guide on Safety, Toxicity, and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl rhamnoside, a glycoside composed of a five-carbon pentyl group and the sugar rhamnose, is gaining interest in the cosmetic and pharmaceutical industries for its surfactant and potential anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the available safety, toxicity, and biocompatibility data for this compound. Due to a notable lack of specific toxicological data for this compound, this guide incorporates a weight-of-evidence approach, including data from closely related short-chain alkyl glycosides to provide a robust safety assessment. Standard experimental protocols for key toxicological endpoints are detailed, and a potential anti-inflammatory signaling pathway is visualized.

Toxicological Profile

Direct and comprehensive toxicological data for this compound is limited in publicly available literature. General statements in cosmetic science literature refer to it as a "non-toxic cosurfactant".[2][3][4] However, for a thorough safety assessment, it is essential to review standard toxicological endpoints. In the absence of specific data, a read-across approach from similar alkyl glycosides is employed.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 values for this compound have been determined. Safety Data Sheets for related compounds, such as L-Rhamnose monohydrate, do not classify it as a hazardous substance.[3][5]

Eye Irritation

A primary eye irritation study conducted on a product identified as "Lot #22L-2," which contains this compound, concluded that the substance is classified as severely irritating to the eye in rabbits.[6] The study, following the Draize method, reported that one hour after instillation, all treated eyes showed conjunctival irritation.[6] By 24 to 72 hours, corneal opacity and iritis were also observed in all animals.[6] While the severity decreased over time, conjunctivitis persisted in all eyes through day 10, and not all animals were free from ocular irritation by the end of the 21-day study.[6] The 24-hour Maximum Mean Total Score was reported as 39.5.[6]

Skin Irritation and Sensitization

Skin Irritation: No dedicated skin irritation studies for this compound were found. However, it is used as a component in emollient formulations for dry and atopic skin, where it is reported to have excellent tolerability and anti-inflammatory activity. For the broader class of alkyl glucosides, the Cosmetic Ingredient Review (CIR) has concluded they are safe for use in cosmetics when formulated to be non-irritating.[7] At high concentrations, some alkyl glucosides, like Caprylyl/Capryl Glucoside, have been shown to be irritating.

Skin Sensitization: There is no specific data on the skin sensitization potential of this compound. For the alkyl glucoside class, the American Contact Dermatitis Society named them the "Allergen of the Year" in 2017, noting that while they are not potent sensitizers based on Local Lymph Node Assay (LLNA) results, there is an increased risk of sensitization in individuals with atopic skin.[2][8][9][10] The CIR Expert Panel concluded that alkyl glucosides were not sensitizers in clinical tests.[11]

Sub-chronic and Developmental Toxicity (Read-across)

Specific sub-chronic and developmental toxicity data for this compound is not available. However, studies on the broader category of alkyl polyglucosides have established a No-Observed-Adverse-Effect Level (NOAEL).

Table 1: Sub-chronic and Developmental Toxicity Data for Alkyl Polyglucosides (Read-across)

EndpointSpeciesRouteNOAELReference
FertilityRatOral1000 mg/kg bw/day[12][13]
Embryo/fetotoxicity & TeratogenicityRatOral1000 mg/kg bw/day[12][13]
Genotoxicity (Read-across)

No genotoxicity studies for this compound were identified. However, the CIR Expert Panel has stated that alkyl glucoside ingredients have not been found to be genotoxic.[11]

Biocompatibility

While specific biocompatibility studies for this compound according to ISO 10993 are not publicly available, its use in cosmetic formulations for sensitive and atopic skin suggests good biocompatibility with the skin. The broader class of alkyl glycosides is generally considered biocompatible and biodegradable.[14]

Experimental Protocols

Below are detailed methodologies for key toxicological experiments relevant to the safety assessment of a substance like this compound.

Primary Eye Irritation Test (Draize Rabbit Eye Test)
  • Purpose: To assess the potential of a substance to cause irritation and/or corrosion to the eye.

  • Methodology:

    • Test System: Healthy albino rabbits are used.

    • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

    • Observation: The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and if irritation persists, at 7, 14, and 21 days post-instillation.

    • Scoring: Observations are scored according to a standardized system (e.g., Draize or Kay and Calandra). The severity and reversibility of the effects are assessed.

  • Experimental Workflow:

    G cluster_prep Preparation cluster_test Testing Procedure cluster_obs Observation & Scoring cluster_analysis Data Analysis P1 Select healthy albino rabbits P2 Acclimatize animals P1->P2 T1 Instill 0.1 mL/g of This compound in one eye P2->T1 O1 Examine eyes at 1, 24, 48, 72 hours T1->O1 Observe effects T2 Leave other eye as control O2 Score for cornea, iris, conjunctiva O1->O2 O3 Continue observation if irritation persists O2->O3 A1 Calculate Mean Total Scores O3->A1 Final scores A2 Classify irritation potential A1->A2

    Workflow for the Draize Rabbit Eye Irritation Test.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Purpose: To assess the potential of a substance to cause cell death or inhibit cell proliferation.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., human keratinocytes, fibroblasts) is cultured in 96-well plates.

    • Treatment: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 (concentration that inhibits 50% of cell growth) can be determined.

Potential Anti-inflammatory Signaling Pathway

While the specific anti-inflammatory mechanism of this compound is not yet elucidated, studies on other rhamnoside compounds, such as α-rhamnrtin-3-α-rhamnoside, have shown that they can exert anti-inflammatory effects by modulating key signaling pathways.[15][16] A plausible mechanism involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[15][16]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates PR This compound IKK IKK Complex PR->IKK Inhibits Nrf2 Nrf2 PR->Nrf2 Promotes dissociation TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) Nucleus->Inflammatory_Genes Activates transcription of ARE ARE Nucleus->ARE Binds to Inflammation Inflammation Inflammatory_Genes->Inflammation Nrf2->Nucleus Translocates to Keap1 Keap1 Nrf2->Keap1 Bound to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Resolution Inflammation Resolution Antioxidant_Genes->Resolution

Potential anti-inflammatory signaling pathway of rhamnosides.

Conclusion

References

Unveiling the Synthetic Origins of Pentyl Rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the natural sources of pentyl rhamnoside. Extensive investigation of scientific literature and chemical databases reveals that this compound is a synthetic compound, not known to be a naturally occurring molecule. Reports consistently focus on its chemical or enzymatic synthesis for various applications, particularly in the cosmetic industry where it serves as a non-toxic cosurfactant.[1][2][3][4] One industry source explicitly states that this compound is "not found in nature".

While this compound itself is not a natural product, its synthesis utilizes L-rhamnose, a deoxy sugar that is abundant in nature. This guide, therefore, pivots to provide a comprehensive overview of the synthetic routes to this compound and the natural biosynthetic pathway of its precursor, L-rhamnose.

Chemical Synthesis of this compound

The primary methods for synthesizing this compound involve the reaction of L-rhamnose with pentanol (B124592). This can be achieved through direct acetalization under acidic conditions or via enzymatic catalysis.

Synthetic Methodologies

Two common approaches for the synthesis of this compound are Fischer glycosylation and enzymatic synthesis.

  • Fischer Glycosylation: This acid-catalyzed reaction involves heating L-rhamnose in the presence of pentanol and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically produces a mixture of α and β anomers of the this compound.

  • Enzymatic Synthesis: This method employs enzymes, such as rhamnosidases, to catalyze the formation of the glycosidic bond between L-rhamnose and pentanol.[5] This approach can offer higher selectivity for a specific anomer and generally proceeds under milder reaction conditions compared to chemical synthesis.

A study on the synthesis of pentyl and cetyl rhamnoside highlighted that L-rhamnose is more reactive than D-glucose in direct acetalization with long-chain alcohols due to its higher lipophilicity.[1][2]

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

The following protocol is a representative example of an acid-catalyzed synthesis of this compound.

Materials:

  • L-rhamnose

  • 1-Pentanol (B3423595)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • A mixture of L-rhamnose and an excess of 1-pentanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture while stirring.

  • The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium carbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography to afford the pure this compound.

Characterization:

The structure of the synthesized this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product L_Rhamnose L-Rhamnose Reaction_Vessel Acid-Catalyzed Glycosylation (e.g., H₂SO₄, Heat) L_Rhamnose->Reaction_Vessel Pentanol 1-Pentanol Pentanol->Reaction_Vessel Neutralization Neutralization (Na₂CO₃) Reaction_Vessel->Neutralization Crude Product Extraction Extraction Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Crude Extract Pentyl_Rhamnoside This compound Chromatography->Pentyl_Rhamnoside Purified Product

Figure 1: Chemical Synthesis Workflow for this compound.

Natural Biosynthesis of L-Rhamnose

While this compound is synthetic, its sugar component, L-rhamnose, is a naturally occurring 6-deoxyhexose found in a variety of organisms, including bacteria, fungi, and plants. It is a common component of glycosides, polysaccharides, and other natural products.

The biosynthesis of L-rhamnose typically proceeds via the dTDP-L-rhamnose pathway, starting from glucose-1-phosphate.

Key Steps in dTDP-L-Rhamnose Biosynthesis
  • Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the reaction of glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose.

  • dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

  • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): This enzyme catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.

  • dTDP-4-keto-L-rhamnose reductase (RmlD): This enzyme reduces dTDP-4-keto-L-rhamnose in the presence of NADPH to yield the final product, dTDP-L-rhamnose.

From dTDP-L-rhamnose, rhamnosyltransferases can then transfer the L-rhamnose moiety to various acceptor molecules to form rhamnose-containing natural products.

Biosynthetic Pathway of dTDP-L-Rhamnose

Biosynthesis_Pathway cluster_pathway dTDP-L-Rhamnose Biosynthetic Pathway G1P Glucose-1-Phosphate RmlA RmlA (Glucose-1-phosphate thymidylyltransferase) G1P->RmlA dTDP_Glc dTDP-D-Glucose RmlB RmlB (dTDP-D-glucose 4,6-dehydratase) dTDP_Glc->RmlB dTDP_Keto_Glc dTDP-4-keto-6-deoxy-D-Glucose RmlC RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) dTDP_Keto_Glc->RmlC dTDP_Keto_Rha dTDP-4-keto-L-Rhamnose RmlD RmlD (dTDP-4-keto-L-rhamnose reductase) dTDP_Keto_Rha->RmlD dTDP_Rha dTDP-L-Rhamnose RmlA->dTDP_Glc RmlB->dTDP_Keto_Glc RmlC->dTDP_Keto_Rha RmlD->dTDP_Rha

Figure 2: Biosynthetic Pathway of dTDP-L-Rhamnose.

Conclusion

References

Synthesis and Characterization of Novel Pentyl Rhamnoside Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of novel pentyl rhamnoside derivatives. These compounds are of increasing interest due to their potential applications as antimicrobial agents, biofilm inhibitors, and non-toxic surfactants.[1] This document details experimental protocols, summarizes key quantitative data, and visualizes complex processes to facilitate further research and development in this area.

Physicochemical Properties of this compound

This compound is an alkyl glycoside consisting of a rhamnose sugar moiety linked to a pentyl alkyl chain. Its amphiphilic nature, combining a hydrophilic sugar head and a hydrophobic alkyl tail, underpins its surface-active properties and biological activities. A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C11H22O5PubChem
Molecular Weight 234.29 g/mol PubChem[2]
IUPAC Name (2S,3R,4R,5R)-2-methyl-6-(pentyloxy)oxane-3,4,5-triolPubChem[2]
CAS Number 494844-53-0PubChem[2]
Topological Polar Surface Area 79.2 ŲPubChem[2]
Solubility Estimated at 5862 mg/L in water at 25°CThe Good Scents Company[3]

Synthesis of this compound Derivatives

The primary method for synthesizing this compound is the Fischer glycosylation, a classic acid-catalyzed reaction between a monosaccharide and an alcohol.[4] This approach is valued for its simplicity and use of readily available starting materials. Further derivatization of the this compound can be achieved through selective protection and acylation of the hydroxyl groups on the rhamnose ring.

Experimental Protocol: Fischer Glycosylation for this compound Synthesis

This protocol describes the synthesis of this compound from L-rhamnose and pentanol.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-rhamnose in an excess of 1-pentanol.

  • Catalyst Addition: Add the acid catalyst to the suspension.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v).

  • Neutralization and Filtration: After completion of the reaction (typically several hours), cool the mixture to room temperature. If using a resin catalyst, filter it off. If using a soluble acid, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

  • Solvent Removal: Remove the excess 1-pentanol under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography.[5]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically used. The polarity is gradually increased to elute the this compound derivatives.

  • Product Characterization: The purified fractions are collected, and the solvent is evaporated under reduced pressure to yield the this compound. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Synthesis of this compound Derivatives (Acylation)

Further derivatization, such as acylation (e.g., acetylation, benzoylation), can be performed on the synthesized this compound to modify its properties. This typically involves the use of protecting groups to achieve regioselectivity.

General Acylation Protocol:

  • Protection (Optional): To acylate specific hydroxyl groups, others may need to be protected using standard carbohydrate chemistry techniques (e.g., formation of acetals or silyl (B83357) ethers).

  • Acylation: The protected or unprotected this compound is dissolved in a suitable solvent (e.g., pyridine, dichloromethane) and cooled in an ice bath. The acylating agent (e.g., acetic anhydride, benzoyl chloride) is added dropwise.

  • Reaction and Work-up: The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.

  • Deprotection (if applicable): The protecting groups are removed to yield the final acylated this compound derivative.

Characterization of this compound Derivatives

The synthesized compounds are characterized using a combination of chromatographic and spectroscopic techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.A single spot for the purified compound with a specific Rf value depending on the eluent system.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak for the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic chemical shifts and coupling constants for the rhamnose and pentyl moieties. The anomeric proton (H-1) signal is a key indicator of the glycosidic linkage.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the this compound derivative.

Biological Activity and Mechanism of Action

Alkyl rhamnosides, including this compound, have demonstrated significant antimicrobial and anti-biofilm activity against a range of pathogenic bacteria.[6][7] Their mechanism of action is multifaceted, involving the disruption of several key cellular processes rather than a single target.

Antimicrobial and Anti-Biofilm Activity

Studies have shown that alkyl rhamnosides can inhibit the growth of both Gram-positive and Gram-negative bacteria.[8] They are also effective at preventing the formation of biofilms and disrupting established biofilms, which are notoriously resistant to conventional antibiotics. The effectiveness of these compounds is often related to their physicochemical properties, such as their Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).[6][7]

ActivityTarget OrganismsKey Findings
Antimicrobial Staphylococcus aureus, Pseudomonas aeruginosaInhibition of bacterial growth, with minimum inhibitory concentrations (MICs) varying with the alkyl chain length.[6][7][8]
Anti-biofilm Staphylococcus aureus, Pseudomonas aeruginosaInhibition of biofilm formation and disruption of pre-formed biofilms.[6][7][8]
Multi-Target Mechanism of Action

Proteomic studies on bacteria treated with alkyl rhamnosides reveal a broad impact on cellular functions.[8] Instead of a single signaling pathway, these compounds appear to disrupt multiple interconnected processes essential for bacterial survival and virulence.

Key affected pathways include:

  • Energy Production: Downregulation of proteins involved in key metabolic pathways, leading to reduced energy production.[8]

  • Substrate Transport: Alteration of membrane proteins responsible for nutrient uptake and transportation.[8]

  • Signal Transduction: Interference with bacterial communication and signaling pathways that regulate virulence and biofilm formation.[8]

  • Protein Synthesis: Some rhamnoside derivatives have been shown to inhibit protein synthesis.[9]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start L-Rhamnose + 1-Pentanol Reaction Fischer Glycosylation (Acid Catalyst, Reflux) Start->Reaction React Crude Crude this compound Reaction->Crude Yields Column Silica Gel Column Chromatography Crude->Column Purify Pure Pure this compound Column->Pure Isolate NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Analyze MS Mass Spectrometry Pure->MS Analyze

Caption: Workflow for the synthesis and characterization of this compound.

Multi-Target Antimicrobial Mechanism of Alkyl Rhamnosides

Antimicrobial_Mechanism cluster_compound Compound Action AR This compound Membrane Membrane Integrity AR->Membrane Disrupts Energy Energy Production (e.g., Glycolysis, TCA Cycle) AR->Energy Inhibits Transport Substrate Transport (ABC Transporters) AR->Transport Interferes with Protein_Synth Protein Synthesis (Ribosomes) AR->Protein_Synth Inhibits Signal Signal Transduction (Quorum Sensing) AR->Signal Modulates

Caption: Multi-target mechanism of action of this compound against bacteria.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Pentyl Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of pentyl rhamnoside, a valuable compound in cosmetic and pharmaceutical research. The enzymatic routes described herein offer green and highly specific alternatives to traditional chemical synthesis, minimizing by-product formation and eliminating the need for hazardous reagents.

Introduction to Enzymatic Synthesis of Alkyl Rhamnosides

Alkyl rhamnosides, including this compound, are non-ionic surfactants with promising applications in drug delivery and formulation.[1] Enzymatic synthesis provides a powerful tool for their production, primarily through two main strategies: reverse hydrolysis and transglycosylation, often catalyzed by α-L-rhamnosidases. Additionally, lipase-catalyzed reactions present an alternative, though less common, approach.

Key Enzymatic Approaches:

  • Reverse Hydrolysis: This thermodynamically controlled process involves the direct condensation of L-rhamnose (donor) with pentanol (B124592) (acceptor) in a low-water environment to shift the equilibrium towards synthesis.[2][3]

  • Transglycosylation: In this kinetically controlled reaction, an activated rhamnosyl donor (e.g., naringin) is used to transfer the rhamnosyl moiety to the pentanol acceptor.[4][5]

  • Lipase-Catalyzed Synthesis: While typically used for esterification, lipases can catalyze the formation of ether linkages under specific conditions, offering a potential route for this compound synthesis.[6]

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes quantitative data for the enzymatic synthesis of short-chain alkyl rhamnosides, providing a basis for the optimization of this compound production.

Enzyme SourceMethodGlycosyl DonorAcceptor AlcoholYield (%)Temperature (°C)pHReference
Aspergillus niger α-L-rhamnosidaseReverse HydrolysisL-RhamnoseMethanol (B129727)68--[4][5]
Aspergillus niger α-L-rhamnosidaseReverse HydrolysisL-RhamnoseEthanol---[4][5]
Aspergillus niger α-L-rhamnosidaseReverse HydrolysisL-RhamnosePropanol---[4][5]
Aspergillus niger α-L-rhamnosidaseReverse HydrolysisL-RhamnoseIsopropanol10--[4][5]
Alternaria sp. L1 α-L-rhamnosidaseReverse HydrolysisL-RhamnoseMannitol36.1556.5[7][8]
Pseudomonas stutzeri LipaseTransesterification (for esters)Vinyl LaurateRhamnose9935-[9]

Experimental Workflows and Signaling Pathways

Logical Relationship of Enzymatic Synthesis Methods

cluster_methods Enzymatic Synthesis Methods cluster_components Key Components Reverse Hydrolysis Reverse Hydrolysis Enzyme Enzyme Reverse Hydrolysis->Enzyme α-L-Rhamnosidase Glycosyl Donor Glycosyl Donor Reverse Hydrolysis->Glycosyl Donor L-Rhamnose Transglycosylation Transglycosylation Transglycosylation->Enzyme α-L-Rhamnosidase Transglycosylation->Glycosyl Donor Naringin (B1676962) Lipase Catalysis Lipase Catalysis Lipase Catalysis->Enzyme Lipase Lipase Catalysis->Glycosyl Donor Activated Acyl Donor (for esters) Acceptor Acceptor Enzyme->Acceptor Pentanol Product Product Glycosyl Donor->Product Acceptor->Product This compound

Caption: Key enzymatic methods for this compound synthesis.

General Experimental Workflow for Enzymatic Synthesis

Start Start Reaction_Setup Reaction Setup: - Enzyme - Substrates (Donor, Acceptor) - Buffer - Cosolvent (optional) Start->Reaction_Setup Incubation Incubation with Agitation Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Extraction Product Extraction Reaction_Termination->Product_Extraction Purification Purification (e.g., Chromatography) Product_Extraction->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis End End Analysis->End

Caption: Generalized workflow for enzymatic synthesis experiments.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pentyl α-L-Rhamnoside via Reverse Hydrolysis using α-L-Rhamnosidase

This protocol is adapted from methodologies for the synthesis of short-chain alkyl rhamnosides.[4][5][7][8]

Materials:

Procedure:

  • Reaction Setup: In a screw-capped vial, dissolve L-rhamnose (e.g., 0.4 M) and 1-pentanol (e.g., 0.8 M) in 50 mM potassium phosphate buffer (pH 6.5). If using a cosolvent to improve substrate solubility, a biphasic system can be employed.

  • Enzyme Addition: Add α-L-rhamnosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically, starting with a concentration of approximately 0.5 U/mL.[8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 55°C) with constant agitation for a specified duration (e.g., 48 hours).[7][8] Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 5 mM Na₂CO₃, or by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[7]

  • Product Extraction: Extract the this compound from the aqueous reaction mixture using an organic solvent like ethyl acetate. Repeat the extraction three times to maximize recovery.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to isolate the this compound.

  • Analysis: Characterize the purified product by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[4][5]

Protocol 2: Synthesis of this compound via Transglycosylation using Naringin as a Donor

This protocol is based on the transglycosylation method described for other short-chain alcohols.[4][5]

Materials:

  • α-L-Rhamnosidase (e.g., Naringinase, which has α-L-rhamnosidase activity)

  • Naringin (rhamnosyl donor)

  • 1-Pentanol

  • Appropriate buffer (e.g., citrate-phosphate buffer, pH 4.0-6.0)

  • Ion-exchange resin (e.g., QEAE-cellulose) for purification

Procedure:

  • Reaction Setup: Prepare a solution of naringin and 1-pentanol in the chosen buffer. The molar ratio of donor to acceptor should be optimized.

  • Enzyme Addition: Add the α-L-rhamnosidase (naringinase) to the reaction mixture.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 50°C) with stirring. Monitor the formation of this compound over time using HPLC.

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme.

  • Initial Purification: After the reaction, the unreacted naringin and its aglycone (naringenin) can be removed by passing the reaction mixture through an ion-exchange chromatography column at a high pH (e.g., pH 10), where the phenolic compounds bind to the resin.[4][5]

  • Final Purification and Analysis: The eluate containing the this compound can be further purified by column chromatography and analyzed as described in Protocol 1.

Protocol 3: Potential Synthesis of this compound using a Whole-Cell Biocatalyst

This conceptual protocol is based on the use of whole-cell biocatalysts for other enzymatic syntheses.[10]

Materials:

  • Recombinant microbial strain overexpressing an α-L-rhamnosidase (e.g., E. coli or Pichia pastoris)

  • Growth medium for the microbial strain

  • Inducing agent (if an inducible promoter is used)

  • L-Rhamnose

  • 1-Pentanol

  • Reaction buffer

Procedure:

  • Cultivation of Biocatalyst: Cultivate the recombinant microbial strain in a suitable growth medium. If necessary, induce the expression of the α-L-rhamnosidase.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with the reaction buffer to remove residual medium components.

  • Whole-Cell Reaction: Resuspend the cell pellet in the reaction buffer containing L-rhamnose and 1-pentanol.

  • Incubation: Incubate the cell suspension under optimized conditions (temperature, pH, agitation).

  • Product Recovery and Purification: After the reaction, separate the cells from the supernatant by centrifugation. Extract the this compound from the supernatant and purify it as described in the previous protocols. The stability and reusability of the whole-cell biocatalyst can be assessed in subsequent reaction cycles.[10]

References

Application Notes & Protocols: Purification of Pentyl Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside is a non-ionic surfactant with potential applications in the cosmetic and pharmaceutical industries as a co-surfactant for microemulsions.[1] Its synthesis, typically through Fischer glycosylation or enzymatic methods, results in a crude mixture containing unreacted starting materials, by-products, and the desired this compound. Effective purification is crucial to obtain a high-purity product for research and development. These application notes provide detailed protocols for the post-synthesis purification of this compound using common laboratory techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate purification methods and conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 494844-53-0[1][2]
Molecular Formula C₁₁H₂₂O₅[1][2]
Molecular Weight 234.29 g/mol [1][2]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Purification Workflow

The general workflow for the purification of this compound post-synthesis involves several key stages. The selection of the specific techniques will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

This compound Purification Workflow crude Crude Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate/Water) crude->extraction concentration Concentration (Rotary Evaporation) extraction->concentration primary_purification Primary Purification concentration->primary_purification column Column Chromatography (Silica Gel) primary_purification->column Gram Scale prep_tlc Preparative TLC primary_purification->prep_tlc Milligram Scale secondary_purification Secondary Purification / Polishing column->secondary_purification prep_tlc->secondary_purification hplc Preparative HPLC secondary_purification->hplc High Purity crystallization Crystallization secondary_purification->crystallization If solid final_product Pure this compound hplc->final_product crystallization->final_product analysis Purity Analysis (TLC, HPLC, NMR, MS) final_product->analysis

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Column Chromatography (Silica Gel)

Column chromatography is a versatile and scalable method for the primary purification of this compound from the crude reaction mixture.[3]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase flows through it. Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Table 2: Parameters for Column Chromatography of this compound

ParameterDescription
Stationary Phase Silica (B1680970) Gel (60-120 mesh)
Column Dimensions Dependent on sample size (e.g., 30 cm length x 3 cm ID for 1 g crude)
Sample Loading Crude extract dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase)
Mobile Phase (Eluent) A gradient of non-polar and polar solvents. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727).[4]
Flow Rate 2-5 mL/min
Fraction Volume Dependent on column size (e.g., 10-20 mL)
Detection Method Thin-Layer Chromatography (TLC) with a suitable stain.

Protocol:

  • Column Packing:

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton wool or a glass frit at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., n-hexane).

    • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5][6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin with a low polarity mobile phase (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane) and gradually increase the polarity. A suggested gradient is:

      • Fractions 1-20: 95:5 Hexane:Ethyl Acetate

      • Fractions 21-40: 90:10 Hexane:Ethyl Acetate

      • Fractions 41-60: 80:20 Hexane:Ethyl Acetate

      • Continue increasing the polarity as needed.

    • Collect fractions of a consistent volume.

  • Monitoring the Separation:

    • Spot a small amount from every few fractions onto a TLC plate.

    • Develop the TLC plate in a chamber with a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3 or Dichloromethane:Methanol 9:1).

    • Visualize the spots using a glycoside-specific stain (see TLC Visualization Protocol).

    • Combine the fractions that contain the pure this compound.

  • Isolation of the Purified Compound:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, and mass spectrometry.[7][8]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative HPLC is an excellent polishing step.

Principle: HPLC utilizes high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase, providing high-resolution separations. For a moderately polar compound like this compound, reversed-phase HPLC is often suitable.

Table 3: Parameters for Preparative HPLC of this compound

ParameterDescription
Column C18 stationary phase
Mobile Phase A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid.
Flow Rate Dependent on column dimensions (e.g., 5-20 mL/min for semi-preparative columns)
Detection UV detector (if the compound has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.
Injection Volume Dependent on column size and sample concentration.

Protocol:

  • Method Development:

    • Initially, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

    • A typical starting gradient for a C18 column would be from a high concentration of water to a high concentration of acetonitrile or methanol over 20-30 minutes.

  • Sample Preparation:

    • Dissolve the partially purified this compound in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative HPLC column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the gradient method developed during the analytical stage.

    • Collect fractions corresponding to the peak of this compound.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • If necessary, lyophilize the aqueous solution to obtain the pure this compound as a solid.

Crystallization

If the purified this compound is a solid, crystallization can be an effective final purification step to achieve very high purity and obtain a crystalline product. Short-chain alkyl glucosides have been shown to form crystals.[9][10]

Principle: This technique relies on the differential solubility of the compound and impurities in a particular solvent or solvent system at different temperatures.

Protocol:

  • Solvent Selection:

    • Experiment with different solvents to find one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Common solvents for crystallization of polar organic molecules include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.

  • Crystallization Procedure:

    • Dissolve the purified this compound in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

Thin-Layer Chromatography (TLC) Visualization

Since this compound lacks a strong UV chromophore, a staining reagent is required for visualization on TLC plates.

Protocol for Orcinol (B57675) Stain:

  • Reagent Preparation: Dissolve 0.1 g of orcinol in 40.7 mL of concentrated HCl, add 1 mL of 1% ferric (III) chloride solution, and dilute to 50 mL with water.[11]

  • Staining:

    • After developing and drying the TLC plate, spray it evenly with the orcinol reagent.

    • Heat the plate at approximately 80-100°C for 5-10 minutes.

  • Result: Glycosides will appear as violet or blue spots.[11]

Logical Relationships in Purification Method Selection

The choice of purification technique is guided by several factors, as illustrated in the following diagram.

Purification Method Selection Logic start Starting Point: Crude this compound scale Scale of Synthesis? start->scale purity Desired Purity? start->purity nature Nature of Impurities? start->nature gram Gram Scale scale->gram mg Milligram Scale scale->mg high High (>98%) purity->high moderate Moderate (90-98%) purity->moderate polar Polar Impurities nature->polar nonpolar Non-polar Impurities nature->nonpolar column Column Chromatography gram->column prep_tlc Preparative TLC mg->prep_tlc hplc Preparative HPLC high->hplc moderate->column polar->column nonpolar->column crystallization Crystallization hplc->crystallization If solid & for highest purity

Caption: Decision tree for selecting the appropriate purification method.

References

Application Notes and Protocols: Pentyl Rhamnoside in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of pentyl rhamnoside, a non-toxic and biocompatible alkyl rhamnoside, in the formulation of advanced drug delivery systems. The information presented herein is intended to guide researchers in the development and characterization of novel therapeutic carriers with enhanced efficacy and safety profiles.

Introduction to this compound in Drug Delivery

This compound is a non-ionic surfactant belonging to the class of alkyl glycosides, which are known for their excellent emulsifying, solubilizing, and stabilizing properties.[1][2] Its amphiphilic nature, comprising a hydrophilic rhamnose head group and a hydrophobic pentyl tail, makes it an ideal candidate for the formation of various drug delivery nanocarriers, including nanoparticles, liposomes, and micelles. Rhamnolipids, a broader class of glycolipids to which this compound belongs, have been shown to self-assemble into nanoparticles that can encapsulate hydrophobic drugs with high efficiency.[3][4] These delivery systems offer the potential for targeted drug delivery, improved drug solubility, and controlled release kinetics. Furthermore, rhamnolipids have demonstrated good biocompatibility and are non-toxic to human cells, making them attractive for pharmaceutical applications.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for rhamnolipid-based drug delivery systems. While specific data for this compound are limited, the presented values from studies on similar rhamnolipid nanoparticles provide a valuable reference for formulation development.

Table 1: Drug Loading and Encapsulation Efficiency

DrugCarrier TypeDrug Loading (% w/w)Encapsulation Efficiency (%)Reference
DexamethasoneRhamnolipid NanoparticlesUp to 30Not Reported[3]
TacrolimusRhamnolipid NanoparticlesUp to 30Not Reported[3]
Pheophorbide aRhamnolipid NanoparticlesNot ReportedNot Reported[5]

Table 2: Physicochemical Properties of Rhamnolipid-Based Nanoparticles

ParameterValueMethodReference
Particle Size5 - 100 nmDynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI)LowDynamic Light Scattering (DLS)[3]
Zeta PotentialNot Reported-
StabilityStable over a broad concentration rangeDynamic Light Scattering (DLS)[3]

Table 3: Cytotoxicity Data

Cell LineCarrier TypeIC50AssayReference
Primary Human FibroblastsRhamnolipid NanocarriersNon-toxicProliferation Assay[3]
SCC7 Tumor CellsRhamnolipid NanoparticlesNot ReportedNot Reported[5]

Experimental Protocols

Protocol for Formulation of this compound-Based Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using this compound as a surfactant by the solvent evaporation method.

Materials:

  • This compound

  • Drug of interest (hydrophobic)

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v) or other suitable aqueous phase

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Method:

  • Organic Phase Preparation: Dissolve a specific amount of the hydrophobic drug and PLGA in DCM.

  • Aqueous Phase Preparation: Dissolve this compound in a PVA solution.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a constant speed (e.g., 1000 rpm) to form a primary oil-in-water (o/w) emulsion.

  • Sonication: Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the nanoemulsion using a rotary evaporator at reduced pressure. This will lead to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove any unentrapped drug and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.

Protocol for In Vitro Drug Release Study

This protocol outlines the dialysis bag method for assessing the in vitro release kinetics of a drug from this compound-based nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at a suitable pH (e.g., 7.4)

  • Shaking incubator or water bath

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Method:

  • Preparation: Suspend a known amount of drug-loaded nanoparticles in a specific volume of PBS.

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Release Study: Place the dialysis bag in a larger vessel containing a known volume of PBS (the release medium). The volume of the release medium should be sufficient to maintain sink conditions.

  • Incubation: Incubate the setup at a constant temperature (e.g., 37°C) with continuous gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the in vitro cytotoxicity of this compound-based nanoparticles on a specific cell line.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • This compound-based nanoparticles (blank and drug-loaded)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • 96-well plates

  • Microplate reader

Method:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the blank and drug-loaded nanoparticles in the cell culture medium. Remove the old medium from the wells and add the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

Proposed Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PR_NP This compound Nanoparticle IKK IKK IkB IκB NFkB NF-κB Keap1 Keap1 Nrf2 Nrf2 NFkB_n NF-κB Nrf2_n Nrf2 ARE ARE Inflammatory_Genes Pro-inflammatory Gene Expression Antioxidant_Genes Antioxidant Gene Expression

Experimental Workflow

G cluster_0 Formulation cluster_1 Characterization cluster_2 Evaluation A 1. Prepare Organic Phase (Drug + Polymer) C 3. Emulsification A->C B 2. Prepare Aqueous Phase (this compound) B->C D 4. Sonication C->D E 5. Solvent Evaporation D->E F 6. Purification E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Drug Loading & EE F->I J Morphology (TEM/SEM) F->J K In Vitro Drug Release J->K L In Vitro Cytotoxicity (MTT Assay) J->L

Drug Release Mechanism

G cluster_0 Nanoparticle in Aqueous Medium cluster_1 Release Process NP This compound Nanoparticle Drug_encap Encapsulated Drug Erosion Polymer Erosion NP->Erosion 2. Degradation of polymer matrix Diffusion Diffusion Drug_encap->Diffusion 1. Diffusion through polymer matrix Drug_free Free Drug in Solution Diffusion->Drug_free Erosion->Drug_free

References

Pentyl Rhamnoside: A Promising Biosurfactant for Microbiological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pentyl rhamnoside, a glycolipid biosurfactant, is emerging as a significant tool in microbiological research due to its amphiphilic nature, which allows it to interact with microbial cell membranes and biofilms.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in studying microbial systems, including its antimicrobial and anti-biofilm properties.

Overview of this compound

This compound belongs to the class of alkyl rhamnosides, which are non-ionic biosurfactants composed of a rhamnose sugar head group and a hydrocarbon tail.[3][4] These molecules exhibit surface-active properties that enable them to reduce surface tension and form micelles.[1][2] In microbiology, these properties are leveraged to disrupt microbial structures and processes. While extensive research has been conducted on rhamnolipids produced by Pseudomonas aeruginosa, synthetic alkyl rhamnosides like this compound offer the advantage of a defined chemical structure, facilitating more controlled and reproducible experimental outcomes.[5][6]

Applications in Microbiological Research

The primary applications of this compound in microbiological research are centered around its antimicrobial and anti-biofilm activities.

  • Antimicrobial Agent: this compound can be investigated for its ability to inhibit the growth of various pathogenic bacteria and fungi. Its mechanism of action is thought to involve the disruption of the cell membrane's integrity.[7]

  • Anti-Biofilm Agent: Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antimicrobial agents.[8][9] this compound can be used to both prevent the formation of biofilms and disrupt pre-formed biofilms.[1][2][10]

  • Adjuvant Therapy: The biosurfactant can be studied in combination with existing antibiotics to assess for synergistic effects, potentially enhancing the efficacy of conventional antimicrobial treatments against resistant strains.

  • Quorum Sensing Inhibition: Alkyl rhamnosides may interfere with bacterial cell-to-cell communication systems, known as quorum sensing (QS), which regulate virulence factor production and biofilm formation.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for alkyl rhamnosides, providing a reference for experimental design. Data for this compound is inferred from studies on closely related short-chain alkyl rhamnosides.

Table 1: Minimum Inhibitory Concentration (MIC) of Alkyl Rhamnosides against Planktonic Bacteria

Alkyl RhamnosideTest OrganismMIC (µg/mL)Reference
Hexyl rhamnosideStaphylococcus aureus128[1][2]
Octyl rhamnosideStaphylococcus aureus64[1][2]
Decyl rhamnosideStaphylococcus aureus32[1][2]
Dodecyl rhamnosideStaphylococcus aureus16[1][2]
Hexyl rhamnosidePseudomonas aeruginosa256[1][2]
Octyl rhamnosidePseudomonas aeruginosa128[1][2]
Decyl rhamnosidePseudomonas aeruginosa64[1][2]
Dodecyl rhamnosidePseudomonas aeruginosa32[1][2]

Table 2: Biofilm Inhibition and Disruption by Alkyl Rhamnosides

Alkyl RhamnosideTest OrganismConcentration for >80% Biofilm InhibitionConcentration for >50% Biofilm DisruptionReference
Octyl rhamnosideStaphylococcus aureus64 µg/mL128 µg/mL[1][2]
Dodecyl rhamnosideStaphylococcus aureus16 µg/mL32 µg/mL[1][2]
Octyl rhamnosidePseudomonas aeruginosa128 µg/mL256 µg/mL[1][2]
Dodecyl rhamnosidePseudomonas aeruginosa32 µg/mL64 µg/mL[1][2]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is described below.[14]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or sterile deionized water).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal culture in logarithmic growth phase.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Resazurin (B115843) solution (0.015% w/v in sterile PBS).[15]

  • Multichannel pipette.

  • Incubator.

  • Plate reader (optional).

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium across the wells of a 96-well plate. Typically, this is done by adding 100 µL of broth to all wells except the first column. Add 200 µL of the highest concentration of this compound to the first well, and then serially transfer 100 µL from one well to the next.

  • Adjust the microbial culture to a concentration of approximately 1 x 10^6 CFU/mL in the same broth.

  • Inoculate each well (except for the sterility control) with 10 µL of the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin from blue to pink (indicating inhibition of metabolic activity).

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of biofilms. The crystal violet staining method is a common and effective technique.[16]

Materials:

  • This compound stock solution.

  • Sterile 96-well flat-bottom microtiter plates.

  • Bacterial culture in logarithmic growth phase.

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth supplemented with 1% glucose to promote biofilm formation).

  • 0.1% (w/v) crystal violet solution.

  • 30% (v/v) acetic acid in water.

  • Phosphate-buffered saline (PBS).

  • Plate reader.

Procedure:

  • Add 100 µL of sterile growth medium containing various concentrations of this compound to the wells of a 96-well plate.

  • Inoculate each well with 10 µL of a standardized bacterial suspension (adjusted to an OD600 of 0.1).

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C).

  • After incubation, gently remove the planktonic cells by washing the wells three times with 200 µL of PBS.

  • Fix the remaining biofilm by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Biofilm Disruption Assay

This protocol evaluates the efficacy of this compound in disrupting pre-formed biofilms.[17][18]

Materials:

  • Same as for the Biofilm Inhibition Assay.

Procedure:

  • Grow biofilms in a 96-well plate as described in steps 2-4 of the Biofilm Inhibition Assay protocol (without the addition of this compound).

  • After the initial incubation period for biofilm formation, carefully remove the planktonic cells and wash the wells with PBS.

  • Add 200 µL of fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubate the plate for a further 24 hours.

  • After the second incubation, quantify the remaining biofilm using the crystal violet staining method as described in steps 5-11 of the Biofilm Inhibition Assay protocol.

  • The percentage of biofilm disruption is calculated relative to the untreated control.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to mammalian cells, especially for applications in drug development. The CytoTox-Glo™ Assay is a luminescent method to measure cytotoxicity.[19][20]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293).

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • Sterile 96-well opaque-walled plates.

  • CytoTox-Glo™ Cytotoxicity Assay kit (Promega or similar).

  • Luminometer.

Procedure:

  • Seed mammalian cells into a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.

  • Include a positive control for cytotoxicity (e.g., lysis reagent provided in the kit) and a negative control (cells in medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Follow the manufacturer's protocol for the CytoTox-Glo™ Assay. This typically involves adding the assay reagent to the wells, incubating for a short period, and then measuring luminescence.

  • The luminescence signal is proportional to the number of dead cells.

Visualizations

Experimental Workflow for Antimicrobial and Anti-biofilm Assays

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_inhibition Biofilm Inhibition Assay cluster_disruption Biofilm Disruption Assay prep_culture Prepare Microbial Culture mic_setup Serial Dilution & Inoculation prep_culture->mic_setup inhibit_setup Co-incubation with PR prep_culture->inhibit_setup disrupt_form Form Biofilm prep_culture->disrupt_form prep_pr Prepare this compound Stock prep_pr->mic_setup prep_pr->inhibit_setup disrupt_treat Treat with PR prep_pr->disrupt_treat mic_incubate Incubate mic_setup->mic_incubate 18-24h mic_read Read MIC mic_incubate->mic_read inhibit_incubate Incubate inhibit_setup->inhibit_incubate 24-48h inhibit_stain Crystal Violet Staining inhibit_incubate->inhibit_stain inhibit_read Quantify Inhibition inhibit_stain->inhibit_read disrupt_form->disrupt_treat 24h disrupt_incubate Incubate disrupt_treat->disrupt_incubate 24h disrupt_stain Crystal Violet Staining disrupt_incubate->disrupt_stain disrupt_read Quantify Disruption disrupt_stain->disrupt_read membrane_disruption cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer disruption Membrane Disruption membrane->disruption Leads to pentyl_rhamnoside This compound pentyl_rhamnoside->membrane Intercalates into leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death quorum_sensing_inhibition cluster_qs Quorum Sensing Cascade signal_synthesis Signal Molecule Synthesis (e.g., AHLs) signal_receptor Signal Binding to Receptor Protein signal_synthesis->signal_receptor Diffusion gene_expression Activation of Target Genes signal_receptor->gene_expression virulence Virulence & Biofilm Formation gene_expression->virulence pentyl_rhamnoside This compound pentyl_rhamnoside->inhibition_point inhibition_point->signal_receptor Interference

References

Application Notes and Protocols for Formulating Stable Microemulsions with Pentyl Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable microemulsions using the non-toxic, bio-based co-surfactant, pentyl rhamnoside. The following sections detail the principles of microemulsion formation with this compound, methodologies for their preparation and characterization, and protocols for stability testing.

Introduction to this compound in Microemulsions

This compound is a glycolipid, a class of biosurfactants gaining significant interest due to their biodegradability and low toxicity.[1][2] Specifically, this compound has been identified as an effective co-surfactant for the formulation of microemulsions.[1][3] Microemulsions are thermodynamically stable, transparent or translucent, isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules.[1][3]

The role of this compound as a co-surfactant is crucial in modulating the interfacial tension and flexibility of the surfactant film, which are key to the spontaneous formation of stable microemulsions. Rhamnolipids, the broader class to which this compound belongs, are generally hydrophilic.[4] The addition of a co-surfactant like this compound can help to achieve the desired hydrophilic-lipophilic balance (HLB) for emulsifying various oils.

Key Advantages of this compound:

  • Bio-based and Non-toxic: Derived from natural sources, making it suitable for cosmetic and pharmaceutical applications.[1][2]

  • Effective Co-surfactant: Works in conjunction with primary surfactants to stabilize the oil-water interface.[1][3]

  • Enhances Formulation Stability: Contributes to the formation of thermodynamically stable microemulsions.

Principle of Microemulsion Formation

The formation of a stable microemulsion is a delicate interplay between the oil phase, aqueous phase, surfactant, and co-surfactant. The selection of these components is critical and is often guided by the construction of a pseudo-ternary phase diagram. This diagram maps the different phases (e.g., microemulsion, gel, coarse emulsion) that form at various concentrations of the components.

The general relationship for formulating a microemulsion can be visualized as follows:

G cluster_components Microemulsion Components cluster_process Formation Process cluster_output Result Oil Oil Mixing Titration & Mixing Oil->Mixing Water Water Water->Mixing Surfactant Surfactant Surfactant->Mixing Cosurfactant This compound (Co-surfactant) Cosurfactant->Mixing Spontaneous_Formation Spontaneous Formation of Microemulsion Mixing->Spontaneous_Formation Stable_ME Stable Microemulsion Spontaneous_Formation->Stable_ME

Caption: Logical flow from components to a stable microemulsion.

Materials and Equipment

Materials:

  • This compound (Co-surfactant)

  • Primary Surfactant (e.g., Tween 80, Polysorbate 20)

  • Oil Phase (e.g., Isopropyl myristate, Caprylic/capric triglyceride, essential oils)

  • Aqueous Phase (Deionized or distilled water)

  • Active Pharmaceutical Ingredient (API) or cosmetic active (if applicable)

Equipment:

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

  • Beakers, graduated cylinders, and pipettes

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Zeta potential analyzer

  • Viscometer

  • pH meter

  • Temperature-controlled chambers/incubators for stability studies

  • Centrifuge

Experimental Protocols

Protocol for Constructing a Pseudo-Ternary Phase Diagram

The construction of a pseudo-ternary phase diagram is essential to identify the concentration ranges of the oil, surfactant/co-surfactant mixture (Sₘᵢₓ), and water that result in a stable microemulsion.

Procedure:

  • Prepare Surfactant/Co-surfactant Mixtures (Sₘᵢₓ):

    • Prepare mixtures of the primary surfactant and this compound (co-surfactant) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Titration:

    • For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 of Sₘᵢₓ to oil).

    • Place each of these mixtures in a beaker on a magnetic stirrer.

    • Slowly titrate the aqueous phase (water) dropwise into the Sₘᵢₓ/oil mixture while continuously stirring.

    • Observe the mixture for changes in appearance. The endpoint of the titration is the point at which the turbid solution becomes clear and transparent, indicating the formation of a microemulsion.

    • Record the amount of each component (oil, Sₘᵢₓ, and water) at the point of transparency.

  • Plotting the Diagram:

    • Calculate the weight percentage of each component (Oil, Water, and Sₘᵢₓ) for each formulation.

    • Plot these compositions on a ternary phase diagram using appropriate software (e.g., Origin, CHEMIX). The area where transparent formulations are observed represents the microemulsion region.

G cluster_ME Microemulsion Region Water Water (100%) Oil Oil (100%) Smix Sₘᵢₓ (100%) node1 node2 node1->node2 node3 node2->node3 node3->node1 p1 p2 p1->p2 p3 p2->p3 p3->p1 F1 Formulation X

Caption: Example of a pseudo-ternary phase diagram.

Protocol for Microemulsion Formulation

Once the microemulsion region is identified, specific formulations can be prepared for further characterization.

Procedure:

  • Accurately weigh the required amounts of the oil phase, primary surfactant, and this compound into a beaker.

  • Mix the components thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Slowly add the required amount of the aqueous phase to the oil/surfactant mixture while stirring.

  • Continue stirring until a clear and transparent microemulsion is formed.

  • If an active ingredient is to be incorporated, it should be dissolved in the appropriate phase (oil or water) before mixing.

Protocol for Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is used to determine the mean droplet size and the size distribution (PDI) of the microemulsion.

Procedure:

  • Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any dust particles.

  • Transfer the filtered sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement. The instrument's software will provide the average particle size (Z-average) and the PDI. A PDI value below 0.3 generally indicates a narrow size distribution.

Protocol for Stability Testing

Stability testing is crucial to ensure the microemulsion maintains its physicochemical properties over time and under various conditions.

Procedure:

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the microemulsion samples (e.g., at 3500 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the samples to multiple freeze-thaw cycles (e.g., -20°C for 48 hours followed by +25°C for 48 hours, for at least three cycles). Observe for any changes in appearance or phase separation.

  • Accelerated Stability:

    • Store the microemulsion samples in sealed containers at elevated temperatures (e.g., 40°C ± 2°C and 45°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5% RH) for a period of 3 to 6 months.[5][6]

    • At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate for changes in physical appearance (color, clarity), pH, viscosity, and particle size.[5][6]

  • Long-Term Stability (Real-Time):

    • Store the samples under normal storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the intended shelf life of the product (e.g., 12, 24, or 36 months).[6]

    • Evaluate the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for the same parameters as in the accelerated stability study.

G cluster_thermo Thermodynamic Stability cluster_accelerated Accelerated Stability cluster_longterm Long-Term Stability Start Microemulsion Formulation Centrifugation Centrifugation Start->Centrifugation FreezeThaw Freeze-Thaw Cycles Start->FreezeThaw HighTemp High Temperature Storage (e.g., 40°C, 45°C) Start->HighTemp RoomTemp Room Temperature Storage (e.g., 25°C) Start->RoomTemp Evaluation Periodic Evaluation: - Appearance - pH - Viscosity - Particle Size Centrifugation->Evaluation FreezeThaw->Evaluation HighTemp->Evaluation RoomTemp->Evaluation

References

Pentyl Rhamnoside: Application Notes and Protocols for Agricultural Chemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside, a non-toxic alkyl glycoside surfactant, presents a promising avenue for the development of advanced agricultural chemical formulations.[1] Its biodegradability and favorable ecotoxicity profile align with the growing demand for sustainable agricultural practices.[2] Structurally similar to naturally occurring rhamnolipids, this compound is anticipated to exhibit excellent surfactant properties, enhancing the efficacy of pesticides and herbicides as an adjuvant.[3][4] Furthermore, related rhamnolipids have been shown to stimulate plant innate immunity, offering a potential dual benefit of enhanced crop protection.[5][6][7]

These application notes provide a comprehensive overview of the potential uses of this compound in agricultural formulations, including detailed experimental protocols for its evaluation as a performance-enhancing adjuvant.

Data Presentation: Hypothetical Performance Metrics

The following tables present hypothetical, yet realistic, quantitative data illustrating the potential performance of this compound in comparison to a standard non-ionic surfactant (NIS) and a control (water only). These values are based on typical performance characteristics of agricultural adjuvants and serve as a benchmark for experimental evaluation.

Table 1: Surfactant Properties of this compound

PropertyThis compound (0.1% v/v)Standard NIS (0.25% v/v)Control (Water)
Surface Tension (mN/m) 28.532.072.8
Contact Angle (on Paraffin Film, degrees) 4560105
Draves Wetting Time (seconds) 1525>300
Critical Micelle Concentration (CMC) (mg/L) 50900N/A

Table 2: Efficacy of Glyphosate (B1671968) Herbicide with this compound on Velvetleaf (Abutilon theophrasti)

FormulationApplication RateWeed Control (%) (14 Days After Treatment)
Glyphosate + this compound 0.5X Label Rate92
Glyphosate + Standard NIS 0.5X Label Rate85
Glyphosate Only 0.5X Label Rate65
Untreated Control N/A0

Experimental Protocols

Protocol 1: Determination of Surfactant Properties

Objective: To quantify the surface tension, contact angle, and wetting time of this compound solutions.

Materials:

  • This compound

  • Deionized water

  • Standard non-ionic surfactant (NIS)

  • Tensiometer (for surface tension)

  • Goniometer (for contact angle)

  • Draves wetting test kit

  • Paraffin-coated slides

  • Standard cotton skeins

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound and the standard NIS at various concentrations (e.g., 0.01%, 0.1%, 0.25%, 0.5% v/v).

  • Surface Tension Measurement: a. Calibrate the tensiometer according to the manufacturer's instructions. b. Measure the surface tension of each prepared solution and a deionized water control. c. Record the values in mN/m.

  • Contact Angle Measurement: a. Place a paraffin-coated slide on the goniometer stage. b. Dispense a 10 µL droplet of each test solution onto the slide. c. Measure the contact angle of the droplet on the surface. d. Repeat for a deionized water control.

  • Draves Wetting Test: a. Prepare the test solutions in 500 mL graduated cylinders. b. Attach a standard cotton skein to the hook. c. Simultaneously start a timer and immerse the skein in the test solution. d. Stop the timer when the skein begins to sink. e. Record the wetting time in seconds.

Protocol 2: Greenhouse Efficacy Trial for Herbicidal Adjuvancy

Objective: To evaluate the ability of this compound to enhance the efficacy of a post-emergence herbicide.

Materials:

  • This compound

  • Commercial glyphosate formulation

  • Standard non-ionic surfactant (NIS)

  • Velvetleaf (Abutilon theophrasti) plants (3-4 leaf stage)

  • Greenhouse facilities with controlled environment

  • Calibrated spray chamber

  • Deionized water

Procedure:

  • Plant Propagation: Grow velvetleaf plants in individual pots to the 3-4 leaf stage under controlled greenhouse conditions.

  • Treatment Preparation: a. Prepare a stock solution of glyphosate at the desired concentration. b. Create the following treatment solutions:

    • Glyphosate at a sub-lethal rate (e.g., 0.5X the recommended label rate) in water.
    • Glyphosate (0.5X) with this compound at 0.1% v/v.
    • Glyphosate (0.5X) with a standard NIS at 0.25% v/v.
    • An untreated control (water spray only).

  • Herbicide Application: a. Randomly assign plants to each treatment group (n=5 per group). b. Calibrate the spray chamber to deliver a consistent volume (e.g., 20 gallons per acre). c. Apply the respective treatments to the plants.

  • Evaluation: a. Maintain the plants in the greenhouse for 14 days. b. Visually assess weed control for each plant on a scale of 0% (no effect) to 100% (complete death). c. Record the average percent control for each treatment group.

Visualizations

Experimental_Workflow A Prepare Pentyl Rhamnoside Solutions D Measure Surfactant Properties A->D B Prepare Herbicide Formulations E Apply Treatments to Plants B->E C Propagate Test Plants C->E F Collect Data (e.g., Surface Tension) D->F G Assess Weed Control (Visual Rating) E->G H Statistical Analysis and Comparison F->H G->H

Caption: Workflow for evaluating this compound as an agricultural adjuvant.

Signaling_Pathway cluster_pathways Signaling Pathways PR This compound (as an elicitor) Receptor PAMP Receptor PR->Receptor Membrane Plant Cell Membrane Receptor->Membrane ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK SA Salicylic Acid (SA) Pathway MAPK->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways MAPK->JA_ET Defense Expression of Defense Genes (e.g., PR proteins) SA->Defense JA_ET->Defense

Caption: Potential signaling pathway for this compound-induced plant defense.

References

Application Notes & Protocols: Characterization of Pentyl Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl rhamnoside (C11H22O5, Molar Mass: 234.29 g/mol ) is an alkyl rhamnoside, a class of non-ionic surfactants with potential applications in cosmetics, pharmaceuticals, and biotechnology due to their favorable properties such as biodegradability and low toxicity.[1][2][3] Accurate and comprehensive characterization is crucial for quality control, formulation development, and regulatory approval. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a primary technique for assessing the purity of this compound and for its quantification in various matrices. Due to the lack of a strong chromophore in this compound, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are preferred over UV detection.[4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase (e.g., Acetonitrile (B52724)/Water) Sample->Dissolve Filter Filter (0.45 µm syringe filter) Dissolve->Filter HPLC HPLC Injection Filter->HPLC Column C18 Reverse-Phase Column HPLC->Column Detection ELSD or MS Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Assess Purity (Peak Area %) Chromatogram->Purity Quantify Quantify (External Standard) Chromatogram->Quantify

Caption: Workflow for HPLC analysis of this compound.

Protocol: HPLC-ELSD

Purpose: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a quaternary pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water

    • Solvent B: Acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of this compound standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of dilutions for linearity checks if quantification is required.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 acetonitrile/water mixture to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30 °C
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
Gas Flow (Nitrogen) 1.5 L/min
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate purity based on the relative peak area of the main peak compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural identification of this compound. Both ¹H and ¹³C NMR are essential for confirming the rhamnose moiety, the pentyl chain, and the anomeric configuration of the glycosidic bond.[5][6]

Logical Relationship of NMR Data for Structure Confirmation

NMR_Logic cluster_data NMR Data cluster_interpretation Structural Interpretation cluster_conclusion Final Structure H1_NMR ¹H NMR Spectrum Proton_Signals Identify Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Proton_Signals C13_NMR ¹³C NMR Spectrum Carbon_Signals Identify Carbon Signals (Chemical Shift) C13_NMR->Carbon_Signals COSY 2D COSY HH_Correlation Correlate Neighboring Protons COSY->HH_Correlation HSQC 2D HSQC CH_Correlation Correlate Protons to Carbons HSQC->CH_Correlation Structure Confirm this compound Structure Proton_Signals->Structure Carbon_Signals->Structure HH_Correlation->Structure CH_Correlation->Structure

Caption: Logical flow for structure confirmation using NMR data.

Protocol: ¹H and ¹³C NMR

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Methanol-d4, D₂O).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra such as COSY and HSQC for complete assignment.

  • Data Analysis and Expected Chemical Shifts:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Compare the observed chemical shifts to expected values for alkyl rhamnosides.[7][8][9]

Expected ¹H and ¹³C NMR Data for this compound (in Methanol-d4):

PositionExpected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Multiplicity
Rhamnose Moiety
C-1~102~4.8d
C-2~72~3.8dd
C-3~73~3.6dd
C-4~74~3.4t
C-5~71~3.9dq
C-6 (CH₃)~18~1.2d
Pentyl Chain
C-1' (OCH₂)~70~3.5 & 3.7m
C-2'~30~1.6m
C-3'~29~1.4m
C-4'~23~0.95m
C-5' (CH₃)~14~0.9t

Note: Exact chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis, typically when coupled with a chromatographic separation method (LC-MS or GC-MS).

Protocol: LC-MS (Electrospray Ionization - ESI)

Purpose: To confirm the molecular weight of this compound.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation and Chromatography:

    • Prepare the sample as described in the HPLC protocol.

    • Use the same HPLC conditions to separate the analyte.

  • MS Conditions:

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100-500
  • Data Analysis:

    • Extract the mass spectrum for the HPLC peak corresponding to this compound.

    • Look for the protonated molecule [M+H]⁺ and common adducts such as the sodium adduct [M+Na]⁺.

Expected Mass Spectrometry Data:

IonFormulaCalculated m/z
[M+H]⁺[C₁₁H₂₂O₅+H]⁺235.15
[M+Na]⁺[C₁₁H₂₂O₅+Na]⁺257.13
Protocol: GC-MS (after Derivatization)

For volatile analysis of the sugar moiety, derivatization is necessary.[10]

Purpose: To identify the rhamnose component after hydrolysis and derivatization.

Procedure:

  • Hydrolysis:

    • Hydrolyze the this compound sample with 2M trifluoroacetic acid (TFA) at 120°C for 2 hours to cleave the glycosidic bond.

    • Evaporate the TFA under a stream of nitrogen.

  • Derivatization (Silylation):

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried hydrolysate.

    • Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of rhamnose.

  • GC-MS Conditions:

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injector Temp. 290 °C
Oven Program 70°C (4 min), then ramp to 310°C at 5°C/min, hold for 10 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI, 70 eV)
Scan Range m/z 40-510
  • Data Analysis:

    • Compare the resulting mass spectrum of the derivatized rhamnose peak with a library of known spectra (e.g., NIST) for confirmation.

Summary of Quantitative Data

Analytical MethodParameterTypical Value
HPLC Retention TimeDependent on specific column and gradient
Purity>95% (typical for purified samples)
Mass Spectrometry [M+H]⁺m/z 235.15
[M+Na]⁺m/z 257.13
¹³C NMR (Methanol-d4) Anomeric Carbon (C-1)~102 ppm
Rhamnose CH₃ (C-6)~18 ppm
Pentyl CH₃ (C-5')~14 ppm
¹H NMR (Methanol-d4) Anomeric Proton (H-1)~4.8 ppm
Rhamnose CH₃ (H-6)~1.2 ppm
Pentyl CH₃ (H-5')~0.9 ppm

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Pentyl Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside, an alkyl glycoside, consists of a five-carbon pentyl chain linked to a rhamnose sugar moiety. The characterization of such molecules is crucial in various fields, including drug development, where glycosylation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and verification of these compounds. This document provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of this compound, including representative data and experimental workflows.

Structural Information and NMR Analysis Overview

The structural analysis of this compound by NMR spectroscopy involves the assignment of proton (¹H) and carbon (¹³C) signals to their respective atoms in the molecule. The rhamnose unit is characterized by its six carbons and associated protons, including the anomeric proton (H-1') which typically appears in a distinct region of the ¹H NMR spectrum. The pentyl group introduces five additional carbons and their corresponding protons, which will have characteristic chemical shifts in the aliphatic region of the spectra.

Below is a diagram illustrating the structure of α-pentyl rhamnopyranoside and the numbering scheme used for NMR signal assignment.

Caption: Structure of α-pentyl rhamnopyranoside with atom numbering.

Representative ¹H and ¹³C NMR Data

The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent such as Methanol-d₄. Note that exact chemical shifts can vary depending on the solvent, concentration, and temperature. This data is compiled based on known values for L-rhamnose and the expected influence of an O-linked pentyl group.

Table 1: Representative ¹H NMR Data for this compound (in MeOD, 500 MHz)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1'4.75d1.5
H-2'3.85dd3.5, 1.5
H-3'3.65dd9.5, 3.5
H-4'3.40t9.5
H-5'3.50dq9.5, 6.2
H-6' (CH₃)1.25d6.2
H-1a (OCH₂)3.70m
H-1b (OCH₂)3.45m
H-2 (CH₂)1.60p7.0
H-3 (CH₂)1.35m
H-4 (CH₂)1.35m
H-5 (CH₃)0.90t7.2

Table 2: Representative ¹³C NMR Data for this compound (in MeOD, 125 MHz)

Carbon Chemical Shift (δ, ppm)
C-1'102.0
C-2'72.5
C-3'72.0
C-4'74.0
C-5'70.0
C-6'18.0
C-169.0
C-230.0
C-329.0
C-423.5
C-514.5

Experimental Protocols

A comprehensive NMR analysis of this compound involves a series of 1D and 2D NMR experiments to unambiguously assign all proton and carbon signals.

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a clean, dry vial.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

1. 1D ¹H NMR Spectroscopy:

  • Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.

  • Typical Parameters:

    • Pulse Program: zg30

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 2 s

    • Acquisition Time: ~3 s

2. 1D ¹³C NMR Spectroscopy:

  • Purpose: To identify all unique carbon signals.

  • Typical Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay: 2 s

    • Acquisition Time: ~1 s

3. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, which helps in tracing the proton spin systems within the rhamnose and pentyl moieties.

  • Typical Parameters:

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): ~12 ppm

    • Number of Increments: 256-512

    • Number of Scans per Increment: 8-16

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon atom. This is a key experiment for assigning the carbon signals based on the proton assignments.

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2, ¹H): ~12 ppm

    • Spectral Width (F1, ¹³C): ~200 ppm

    • Number of Increments: 256-512

    • Number of Scans per Increment: 16-32

The following diagram illustrates the general workflow for the NMR analysis of this compound.

G NMR Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D ¹H-¹H COSY C13_NMR->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC assign_H1 Assign ¹H Signals HSQC->assign_H1 assign_C13 Assign ¹³C Signals assign_H1->assign_C13 structure_confirm Structure Confirmation assign_C13->structure_confirm

Caption: General workflow for the NMR analysis of this compound.

Data Interpretation and Signal Assignment Strategy

The assignment of the NMR signals for this compound follows a logical progression, utilizing the information from the suite of NMR experiments.

The diagram below outlines the logical relationships in the signal assignment process.

G Signal Assignment Strategy H1_NMR ¹H NMR Spectrum anomeric_H1 Identify Anomeric H-1' H1_NMR->anomeric_H1 pentyl_spin Trace Pentyl Protons (H-1 to H-5) H1_NMR->pentyl_spin COSY ¹H-¹H COSY Spectrum rhamnose_spin Trace Rhamnose Protons (H-1' to H-6') COSY->rhamnose_spin HSQC ¹H-¹³C HSQC Spectrum C_assignments Complete ¹³C Assignments HSQC->C_assignments C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC anomeric_H1->COSY Use as starting point H_assignments Complete ¹H Assignments rhamnose_spin->H_assignments pentyl_spin->COSY pentyl_spin->H_assignments H_assignments->HSQC final_structure Final Structure Verification H_assignments->final_structure C_assignments->final_structure

Caption: Logical flow for NMR signal assignment of this compound.

By following these protocols and utilizing the representative data as a guide, researchers can effectively characterize this compound and related glycosides, ensuring structural integrity and purity for applications in drug development and other scientific disciplines.

References

Application Note: Quantitative Analysis of Pentyl Rhamnoside using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed liquid chromatography-mass spectrometry (LC-MS) method for the sensitive and selective quantification of pentyl rhamnoside in biological matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is intended as a comprehensive guide for researchers engaged in the analysis of alkyl rhamnosides and related glycosidic compounds.

Introduction

This compound belongs to the class of alkyl glycosides, which are of increasing interest in pharmaceutical and cosmetic research due to their diverse biological activities and surfactant properties. Accurate quantification of these compounds in complex matrices is essential for pharmacokinetic studies, quality control, and formulation development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it an ideal analytical technique for this purpose.[1][2][3] This document provides a detailed methodology for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Internal Standard (IS), e.g., a structurally similar alkyl glycoside or a stable isotope-labeled this compound.

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, tissue homogenate)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw frozen biological samples (e.g., plasma) on ice.

  • To 100 µL of the sample, add 10 µL of the 100 ng/mL IS working solution and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an LC vial for analysis.

For more complex matrices, a solid-phase extraction (SPE) cleanup step may be beneficial to reduce matrix effects.[1][5]

LC-MS/MS Method

Chromatographic Conditions: A reverse-phase separation is proposed.

ParameterProposed Value
Column C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions: Detection is proposed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by infusion of the pure standard

Quantitative Data Summary

The following table presents hypothetical quantitative parameters for the proposed LC-MS method for this compound, based on typical values for similar glycosidic compounds.[4][6]

AnalyteRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)LLOD (ng/mL)
This compound~ 6.51 - 10001.00.3
Internal Standard~ 6.3---

LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection

Data Analysis

Quantification is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to the calibration curve to determine the concentration of this compound in the unknown samples.[1][6]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (Analyte & IS) working_standards Prepare Working Standards (Calibration Curve) stock_solution->working_standards lc_separation LC Separation (C18 Column) working_standards->lc_separation Inject Standards sample_prep Sample Preparation (Protein Precipitation) sample_prep->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: LC-MS workflow for this compound analysis.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various matrices. The detailed protocols for sample preparation and the optimized instrumental parameters will enable researchers to accurately determine the concentration of this and other related alkyl glycosides. Method validation according to regulatory guidelines is recommended before application to routine analysis.[7]

References

Application Notes and Protocols for the Quantification of Pentyl Rhamnoside by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl rhamnoside is an alkyl rhamnoside, a class of non-ionic surfactants with applications in cosmetics, pharmaceuticals, and biotechnology due to their favorable properties such as biodegradability and low toxicity.[1][2] Accurate and reliable quantification of this compound is crucial for formulation development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this purpose.

This document provides detailed protocols for the quantification of this compound using HPLC. Since this compound lacks a strong native chromophore for standard UV detection, a derivatization method is presented to enhance detection sensitivity. An alternative method using Refractive Index (RI) detection for direct analysis is also discussed.

Principle of Analysis

The primary challenge in quantifying simple alkyl rhamnosides like this compound is their poor UV absorbance.[3] To overcome this, a pre-column derivatization step can be employed to attach a UV-active molecule to the rhamnoside. This protocol details a method adapted from the analysis of structurally similar rhamnolipids, which involves the formation of phenacyl esters that can be readily detected at 265 nm.[3][4][5]

Alternatively, for formulations where derivatization is not desirable, HPLC coupled with a Refractive Index (RI) detector can be used. This method is less sensitive but offers a more direct quantification approach.

Experimental Protocols

Method 1: HPLC with UV Detection following Pre-Column Derivatization

This method is recommended for achieving high sensitivity and is based on the derivatization of the carboxyl group, a feature common in the broader class of rhamnolipids to which this compound is related.[4][6]

1. Sample Preparation and Derivatization

  • Objective: To attach a UV-active label (phenacyl group) to the this compound for sensitive UV detection.

  • Reagents:

  • Procedure:

    • Accurately weigh and dissolve the this compound standard or sample in acetonitrile.

    • To 1 mL of the acetonitrile solution, add 2-bromoacetophenone and triethylamine in molar ratios of approximately 1:4:2 (this compound:2-bromoacetophenone:triethylamine).[4]

    • Heat the reaction mixture at 80°C for 1 hour.[4]

    • After cooling to room temperature, filter the solution through a 0.22 µm syringe filter prior to HPLC injection.[4]

2. HPLC-UV Instrumentation and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). C8 columns can also be suitable.[3][7]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Calibration Curve

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in acetonitrile.

  • Derivatize each standard according to the procedure described above.

  • Inject each derivatized standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

Method 2: HPLC with Refractive Index (RI) Detection

This method is suitable for direct quantification without derivatization, although with lower sensitivity.

1. Sample Preparation

  • Objective: To prepare the sample for direct analysis.

  • Procedure:

    • Dissolve the this compound standard or sample in the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter.

2. HPLC-RI Instrumentation and Conditions

  • Column: Amine-modified silica (B1680970) column.[8]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL

  • Column Temperature: 35°C (to ensure stable RI baseline).

Quantitative Data Summary

The following tables summarize typical quantitative parameters that can be expected from the validation of these methods. The data for the derivatization method is extrapolated from similar rhamnolipid analyses.[6][9]

Table 1: HPLC-UV Method with Derivatization - Expected Performance

ParameterExpected Value
Retention TimeAnalyte-specific, dependent on exact conditions
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)~0.03 - 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%

Table 2: HPLC-RI Method - Expected Performance

ParameterExpected Value
Retention TimeAnalyte-specific, dependent on exact conditions
Linearity (R²)> 0.995
Limit of Detection (LOD)~1 - 5 µg/mL
Limit of Quantification (LOQ)~3 - 15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Visualizations

Experimental Workflow for HPLC-UV with Derivatization

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Standard or Sample dissolve Dissolve in Acetonitrile start->dissolve reagents Add 2-Bromoacetophenone & Triethylamine dissolve->reagents heat Heat at 80°C for 1 hour reagents->heat filter_prep Filter (0.22 µm) heat->filter_prep inject Inject into HPLC filter_prep->inject separation C18 Reverse-Phase Separation inject->separation detection UV Detection at 265 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify using Calibration Curve chromatogram->quantify result Final Concentration quantify->result

Caption: Workflow for this compound Quantification by HPLC-UV.

Logical Relationship of Analytical Method Selection

G start Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity derivatization HPLC-UV with Pre-Column Derivatization sensitivity->derivatization  Yes direct Direct Analysis (HPLC-RI) sensitivity->direct  No der_pros Pros: - High Sensitivity - High Specificity derivatization->der_pros der_cons Cons: - Additional Sample Prep - Derivatization Reagents derivatization->der_cons ri_pros Pros: - Simple Sample Prep - No Derivatization direct->ri_pros ri_cons Cons: - Lower Sensitivity - Baseline Stability direct->ri_cons

Caption: Decision tree for selecting an HPLC method for this compound.

References

Troubleshooting & Optimization

Strategies to improve the yield of pentyl rhamnoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of pentyl rhamnoside synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimentation.

Troubleshooting Guide: Enhancing this compound Yield

Low yields in this compound synthesis can arise from various factors, from suboptimal reaction conditions to challenges in product purification. This guide provides a systematic approach to identifying and resolving these common issues for both chemical and enzymatic synthesis routes.

Issue 1: Low or No Product Formation in Chemical Synthesis

  • Question: My chemical synthesis of this compound is resulting in very low to no yield. What are the potential causes and how can I address them?

  • Answer: Low or no product formation in chemical synthesis, such as Fischer or Koenigs-Knorr glycosylation, can be attributed to several factors. A primary concern is the selection of an appropriate catalyst and solvent system. For instance, in Fischer glycosylation, strong acid catalysts like para-toluenesulfonic acid (PTSA) are often employed. The reaction temperature and time are also critical; while higher temperatures can accelerate the reaction, they may also lead to the degradation of the sugar. Microwave irradiation has been shown to significantly reduce reaction times and improve yields. Another crucial aspect is the effective removal of water generated during the reaction, which can be achieved by using molecular sieves or a Dean-Stark apparatus to drive the equilibrium towards product formation.

Issue 2: Poor Yield in Enzymatic Synthesis

  • Question: I am using an enzymatic approach for this compound synthesis, but the yield is disappointingly low. What factors should I investigate?

  • Answer: In enzymatic synthesis, the choice of enzyme and its activity are paramount. The use of a specific α-L-rhamnosidase is common. The reaction conditions must be optimized for the specific enzyme used, including pH, temperature, and buffer system. For example, some fungal α-L-rhamnosidases exhibit optimal activity at a pH of around 4.0 and a temperature of 60°C. Substrate concentration is another critical parameter; high concentrations of the alcohol acceptor (pentanol) can sometimes inhibit enzyme activity. The source of the rhamnosyl donor (e.g., L-rhamnose or a rhamnoside like naringin) can also influence the yield. Immobilization of the enzyme can be a strategy to improve stability and reusability, potentially leading to higher overall yields.

Issue 3: Formation of Undesired Byproducts

  • Question: My reaction mixture shows the presence of significant byproducts, complicating purification and reducing the yield of this compound. How can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. In chemical synthesis, particularly under acidic conditions, side reactions such as the formation of anhydro sugars or self-condensation of the alcohol can occur. Careful control of reaction temperature and the use of appropriate protecting groups on the rhamnose molecule can mitigate these side reactions. In enzymatic synthesis, the enzyme itself might catalyze undesired reactions or the product might be further hydrolyzed. Controlling the reaction time is crucial to stop the reaction once the maximum product concentration is reached.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: The purification of this compound often involves chromatographic techniques. Flash column chromatography using silica (B1680970) gel is a common method. The choice of the eluent system is critical for achieving good separation. A gradient of solvents, for example, a mixture of ethyl acetate (B1210297) and methanol, can be effective. It is also important to ensure the complete removal of any catalyst and unreacted starting materials during the work-up procedure before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves the Fischer glycosylation or the Koenigs-Knorr reaction. Fischer glycosylation involves reacting L-rhamnose with pentanol (B124592) in the presence of an acid catalyst. The Koenigs-Knorr reaction uses a glycosyl halide (like acetobromorhamnose) which reacts with pentanol in the presence of a promoter, often a silver or mercury salt.

  • Enzymatic Synthesis: This method utilizes enzymes, specifically α-L-rhamnosidases, to catalyze the glycosylation of pentanol with a rhamnosyl donor. This approach is often favored for its high stereoselectivity and milder reaction conditions.

Q2: How do protecting groups affect the yield of this compound in chemical synthesis?

A2: Protecting groups play a crucial role in chemical synthesis by preventing unwanted side reactions at the hydroxyl groups of the rhamnose molecule. By selectively protecting these groups, the reaction can be directed to occur specifically at the anomeric carbon, thus increasing the yield of the desired this compound. The choice of protecting group can also influence the stereochemical outcome of the glycosylation.

Q3: What is the typical yield I can expect for this compound synthesis?

A3: The yield of this compound can vary significantly depending on the chosen synthesis method and the optimization of reaction conditions. For enzymatic synthesis, yields can range from moderate to good. In chemical synthesis, with careful optimization, it is also possible to achieve good yields. For instance, a study on the glycosylation of L-rhamnose with hex-5-enol using microwave-assisted heating reported a yield of 64% in just 2 hours.[1]

Q4: Can I use crude enzyme preparations for the enzymatic synthesis of this compound?

A4: While purified enzymes are often preferred for their specificity and to avoid side reactions, crude enzyme preparations can sometimes be used, especially in initial screening studies. However, the presence of other enzymes in a crude extract could lead to the formation of undesired byproducts or the degradation of the product, which would negatively impact the final yield and complicate purification.

Q5: What analytical techniques are used to confirm the synthesis of this compound?

A5: The successful synthesis of this compound is typically confirmed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the most powerful tool. Mass Spectrometry (MS) is used to determine the molecular weight of the product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of alkyl rhamnosides, which can serve as a reference for optimizing this compound synthesis.

Table 1: Influence of Alcohol Chain Length on Enzymatic Rhamnoside Synthesis Yield

Alcohol AcceptorYield (%)Reference
Methanol68[2]
EthanolNot specified
Propanol10[2]
Isopropanol10[2]

Note: This data is for general alkyl rhamnosides and illustrates the trend of decreasing yield with increasing alcohol chain length and branching under specific enzymatic conditions.

Table 2: Optimization of Microwave-Assisted Fischer Glycosylation of L-Rhamnose with Hex-5-enol [1]

EntryTime (h)Temperature (°C)Power (W)Yield (%)
14880-Low
82606064

Note: This data highlights the significant improvement in yield and reduction in reaction time achieved with microwave assistance compared to conventional heating.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific enzymes and laboratory conditions.

  • Enzyme Preparation: Dissolve α-L-rhamnosidase in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.0).

  • Reaction Mixture: In a reaction vessel, combine L-rhamnose (as the rhamnosyl donor) and 1-pentanol (B3423595) (as the acceptor). The molar ratio of donor to acceptor may need to be optimized.

  • Initiation: Add the enzyme solution to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) with gentle agitation for a predetermined time (e.g., 24-48 hours).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Termination: Once the reaction is complete, terminate it by heating the mixture to denature the enzyme (e.g., 100°C for 10 minutes).

  • Purification: Centrifuge the mixture to remove the denatured enzyme. The supernatant containing this compound can then be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Fischer Glycosylation of L-Rhamnose with 1-Pentanol

This protocol is adapted from a similar procedure for hex-5-enol and should be optimized for pentanol.[1]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine L-rhamnose, a 4-fold molar excess of 1-pentanol, and a catalytic amount of para-toluenesulfonic acid (PTSA).

  • Solvent: Add a suitable solvent such as THF.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature of 60°C with a power of 60 W for 2 hours.

  • Work-up: After the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Reactants_Chem L-Rhamnose + 1-Pentanol Reaction_Chem Fischer Glycosylation (Acid Catalyst, Heat/Microwave) or Koenigs-Knorr Reaction Reactants_Chem->Reaction_Chem Workup_Chem Neutralization & Extraction Reaction_Chem->Workup_Chem Purification_Chem Column Chromatography Workup_Chem->Purification_Chem Product_Chem This compound Purification_Chem->Product_Chem Reactants_Enz L-Rhamnose + 1-Pentanol Reaction_Enz α-L-Rhamnosidase (Buffer, Optimal pH & Temp) Reactants_Enz->Reaction_Enz Termination_Enz Enzyme Denaturation Reaction_Enz->Termination_Enz Purification_Enz Centrifugation & Column Chromatography Termination_Enz->Purification_Enz Product_Enz This compound Purification_Enz->Product_Enz

Caption: General experimental workflows for chemical and enzymatic synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Catalyst_Issues Inefficient Catalyst/ Enzyme Activity Low_Yield->Catalyst_Issues Side_Reactions Formation of Byproducts Low_Yield->Side_Reactions Purification_Losses Losses During Purification Low_Yield->Purification_Losses Optimize_Params Optimize Temperature, Time, pH, Substrate Ratio Suboptimal_Conditions->Optimize_Params Screen_Catalysts Screen Different Catalysts/ Enzymes, Check Activity Catalyst_Issues->Screen_Catalysts Control_Reaction Use Protecting Groups, Control Reaction Time Side_Reactions->Control_Reaction Refine_Purification Optimize Chromatography Conditions Purification_Losses->Refine_Purification

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Overcoming challenges in the purification of pentyl rhamnoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of pentyl rhamnoside.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound, particularly when using flash column chromatography.

Problem 1: My this compound product is not separating from the unreacted rhamnose.

  • Question: I've run a flash column on silica (B1680970) gel, but my fractions contain both my desired this compound and the starting material, L-rhamnose. How can I improve this separation?

  • Answer: This is a common issue due to the high polarity of rhamnose. Here are several strategies to improve separation:

    • Optimize the Mobile Phase: Unreacted rhamnose is highly polar and should have very low retention on silica gel. Increase the polarity of your eluent system gradually to elute the this compound while leaving the rhamnose at the baseline. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective.

    • Pre-column Wash: Before eluting your product, you can try washing the column with a solvent system that is polar enough to remove rhamnose but not your this compound.

    • Aqueous Workup: Before chromatography, perform an aqueous workup of your crude reaction mixture. Rhamnose is highly soluble in water and can be largely removed by partitioning the crude product between an organic solvent (like ethyl acetate) and water.

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase (C18) chromatography can be an excellent alternative.[1] In this case, the highly polar rhamnose will elute very early, while the more hydrophobic this compound will be retained more strongly.[1]

Problem 2: I am seeing multiple spots on my TLC that I suspect are anomers or isomers of this compound.

  • Question: My TLC analysis of the crude reaction mixture shows multiple spots with similar Rf values, which I believe are the α and β anomers of this compound. How can I separate them?

  • Answer: The synthesis of glycosides, such as through Fischer glycosylation, often results in a mixture of anomers (α and β isomers) and sometimes ring isomers (pyranosides and furanosides).[2][3][4] Separating these closely related compounds can be challenging.

    • High-Resolution Chromatography: Standard flash chromatography may not be sufficient to separate anomers. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers much higher resolving power for such challenging separations.[5]

    • Optimize Chromatographic Conditions:

      • Stationary Phase: For normal-phase chromatography, using a high-performance silica gel with a smaller particle size can improve resolution.

      • Mobile Phase: Meticulous optimization of the solvent system is crucial. Sometimes, using a three-component solvent system (e.g., hexane/ethyl acetate/methanol) can provide the selectivity needed to separate anomers.

    • Consider Derivatization: In some cases, derivatizing the hydroxyl groups of the sugar can accentuate the stereochemical differences, making chromatographic separation easier. This, however, adds extra steps to your synthesis (protection and deprotection).

Problem 3: My this compound seems to be degrading on the silica gel column.

  • Question: After running a flash column, the yield of my this compound is very low, and I see new, lower Rf spots on the TLC of my fractions, suggesting degradation. What can I do?

  • Answer: Silica gel is acidic and can sometimes cause the degradation of acid-sensitive compounds, such as glycosides, through hydrolysis of the glycosidic bond.

    • Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by adding a small amount of a base, like triethylamine (B128534) or pyridine (B92270) (typically 0.1-1%), to your eluent.[6]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil®.[6]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound spends in contact with the silica gel.

    • Reversed-Phase Chromatography: As mentioned, reversed-phase chromatography is performed under non-acidic conditions and is a good alternative to prevent degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purification of this compound by TLC?

A1: Since this compound lacks a strong UV chromophore, visualization can be challenging.

  • Non-destructive Method: UV light (254 nm) is often the first choice, but may not be effective for visualizing this compound unless impurities are UV-active.[7]

  • Destructive Methods (Staining):

    • PMA (Phosphomolybdic Acid) Stain: A good general stain for most organic compounds. It will visualize this compound as a dark blue or green spot on a yellow-green background upon heating.

    • p-Anisaldehyde Stain: Excellent for visualizing sugars and glycosides. It typically gives a range of colors (often pink, purple, or blue) for different compounds upon heating.[8]

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups like alcohols. It will show yellow spots on a purple background.[8]

Q2: I have a low yield after purification. What are the potential causes and solutions?

A2: Low yields can result from several factors:

  • Incomplete Reaction: Ensure your synthesis reaction has gone to completion by monitoring it with TLC.

  • Loss During Workup: this compound is amphiphilic, meaning it has both polar (rhamnose) and non-polar (pentyl chain) parts. It might be partially soluble in both aqueous and organic layers during extraction, leading to losses. Try to minimize the volume of aqueous washes or back-extract the aqueous layer with the organic solvent.

  • Degradation on Column: As discussed in the troubleshooting guide, your compound might be degrading on the silica gel.

  • Co-elution of Product: Your product might be eluting with other impurities, and you are only collecting the purest fractions, thus sacrificing yield for purity. Re-running the mixed fractions might help recover more product.

Q3: What are the main challenges when scaling up the purification of this compound?

A3: Scaling up purification presents several challenges:[9][10][11]

  • Maintaining Resolution: The resolution achieved on a small analytical column can be difficult to replicate on a larger preparative column. A linear scale-up, where the bed height and linear flow rate are kept constant while increasing the column diameter, is the standard approach.[11]

  • Solvent Consumption: Large-scale chromatography consumes significant amounts of solvent, which has cost and environmental implications. Developing an efficient mobile phase that uses less expensive and less hazardous solvents is important.

  • Time: Large-scale purifications can be time-consuming, which could be an issue if your compound has limited stability.

Data Presentation

Alkyl RhamnosideSynthesis MethodTypical YieldPurification Method
Methyl-α-rhamnosideEnzymatic (Reverse Hydrolysis)68%HPLC
Ethyl-α-rhamnosideEnzymatic (Reverse Hydrolysis)~50-60%HPLC
Propyl-α-rhamnosideEnzymatic (Reverse Hydrolysis)~30-40%HPLC
Isopropyl-α-rhamnosideEnzymatic (Reverse Hydrolysis)10%HPLC

Experimental Protocols

Protocol 1: General Procedure for Purification of this compound by Flash Column Chromatography

  • Preparation of the Crude Sample:

    • After the synthesis reaction, quench the reaction and perform an appropriate workup (e.g., neutralization and extraction with an organic solvent).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the product and impurities (aim for a product Rf of ~0.3).

    • Visualize the TLC plate using an appropriate stain (e.g., p-anisaldehyde or PMA).

  • Column Packing:

    • Choose an appropriately sized flash column based on the amount of crude product (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight).

    • Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent. Load the resulting dry powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant solvent composition) elution.

    • Collect fractions in test tubes or other suitable containers.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Pool the pure fractions and concentrate them under reduced pressure to obtain the purified product.

    • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Start Purification tlc_analysis TLC Analysis of Crude Product start->tlc_analysis separation_ok Good Separation on TLC? tlc_analysis->separation_ok flash_chrom Perform Flash Chromatography separation_ok->flash_chrom Yes troubleshoot_tlc Optimize TLC Solvent System separation_ok->troubleshoot_tlc No analyze_fractions Analyze Fractions by TLC flash_chrom->analyze_fractions purity_ok Is Purity Acceptable? analyze_fractions->purity_ok end Pure Product purity_ok->end Yes troubleshoot_column Troubleshoot Column Purification purity_ok->troubleshoot_column No troubleshoot_tlc->tlc_analysis coelution Co-elution of Impurities troubleshoot_column->coelution degradation Product Degradation troubleshoot_column->degradation optimize_hplc Consider Preparative HPLC coelution->optimize_hplc change_stationary_phase Change Stationary Phase or Deactivate Silica degradation->change_stationary_phase optimize_hplc->flash_chrom change_stationary_phase->flash_chrom

Caption: A logical workflow for troubleshooting the purification of this compound.

Experimental_Workflow Experimental Workflow for this compound Purification reaction_workup Reaction Workup crude_product Crude this compound reaction_workup->crude_product tlc_optimization TLC Solvent System Optimization crude_product->tlc_optimization column_prep Column Packing and Sample Loading tlc_optimization->column_prep elution Elution and Fraction Collection column_prep->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling concentration Concentration pooling->concentration pure_product Purified this compound concentration->pure_product characterization Characterization (NMR, MS) pure_product->characterization

Caption: A typical experimental workflow for the purification of this compound.

References

How to enhance the stability of pentyl rhamnoside in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of pentyl rhamnoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other alkyl glycosides, is primarily influenced by pH and temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate the hydrolysis of the glycosidic bond, which is the main degradation pathway. Exposure to light and oxidizing agents can also potentially contribute to degradation.

Q2: What is the expected shelf-life of a this compound stock solution?

A2: When stored under recommended conditions (refrigerated at 2-8°C and protected from light), a this compound stock solution in a neutral buffer (pH 6-7.5) is expected to be stable for several months. For long-term storage (months to years), freezing the solution at -20°C is recommended.[1] However, the actual shelf-life will depend on the specific formulation, including the presence of any stabilizing excipients. It is always recommended to perform a stability study for your specific formulation.

Q3: What are the typical degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the glycosidic bond. This cleavage results in the formation of L-rhamnose and pentanol. Under certain conditions, further degradation of the rhamnose sugar may occur.[2]

Q4: Can I autoclave my aqueous solution containing this compound?

A4: Autoclaving is generally not recommended for solutions containing this compound. The high temperature and pressure can significantly accelerate hydrolysis of the glycosidic bond, leading to degradation.[2] Filter sterilization using a 0.22 µm filter is a preferable method for sterilizing this compound solutions.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: this compound and other alkyl glycosides are generally compatible with a wide range of excipients, including various buffers, salts, and other surfactants.[3][4][5] However, strong oxidizing agents should be avoided as they can potentially degrade the molecule. It is always good practice to perform compatibility studies with your specific formulation components.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Possible Causes:

  • Inappropriate pH: The solution pH may be too acidic or too alkaline.

  • High Storage Temperature: The solution is being stored at an elevated temperature.

  • Microbial Contamination: Microbial growth can lead to enzymatic degradation.

  • Presence of Oxidizing Agents: Contaminants or other formulation components may be oxidizing the this compound.

Troubleshooting Steps:

start Start: Potency Loss Detected check_ph 1. Verify Solution pH start->check_ph ph_ok pH is within optimal range (6.0-7.5) check_ph->ph_ok Yes ph_not_ok pH is outside optimal range check_ph->ph_not_ok No check_temp 3. Check Storage Temperature ph_ok->check_temp adjust_ph 2. Adjust pH with appropriate buffer ph_not_ok->adjust_ph adjust_ph->check_temp temp_ok Temperature is at recommended 2-8°C check_temp->temp_ok Yes temp_not_ok Temperature is elevated check_temp->temp_not_ok No check_microbial 5. Test for Microbial Contamination temp_ok->check_microbial adjust_temp 4. Store at 2-8°C, protected from light temp_not_ok->adjust_temp adjust_temp->check_microbial microbial_ok No significant microbial growth check_microbial->microbial_ok Yes microbial_not_ok Contamination detected check_microbial->microbial_not_ok No check_oxidants 7. Evaluate for Oxidizing Agents microbial_ok->check_oxidants filter_sterilize 6. Filter-sterilize solution and use aseptic techniques microbial_not_ok->filter_sterilize filter_sterilize->check_oxidants oxidants_ok No oxidizing agents present check_oxidants->oxidants_ok Yes oxidants_not_ok Oxidizing agents suspected check_oxidants->oxidants_not_ok No end_resolved End: Stability Improved oxidants_ok->end_resolved add_antioxidant 8. Consider adding a suitable antioxidant oxidants_not_ok->add_antioxidant add_antioxidant->end_resolved

Caption: Troubleshooting workflow for loss of this compound potency.

Issue 2: Phase Separation or Precipitation in the Formulation

Possible Causes:

  • Poor Solubility at Formulation Temperature: this compound concentration may exceed its solubility at lower temperatures.

  • Interaction with Other Formulation Components: Incompatibility with other excipients or active pharmaceutical ingredients (APIs).

  • "Salting Out" Effect: High concentrations of electrolytes can sometimes reduce the solubility of nonionic surfactants.

Troubleshooting Steps:

start Start: Phase Separation Observed check_concentration 1. Review this compound Concentration and Storage Temperature start->check_concentration add_cosolvent 2. Add a Co-solvent (e.g., glycerol (B35011), propylene (B89431) glycol) check_concentration->add_cosolvent check_excipients 3. Evaluate Formulation Excipients for Incompatibility add_cosolvent->check_excipients modify_excipients 4. Systematically Remove/Replace Excipients to Identify Incompatibility check_excipients->modify_excipients check_electrolytes 5. Assess Electrolyte Concentration modify_excipients->check_electrolytes reduce_electrolytes 6. Reduce Electrolyte Concentration if Possible check_electrolytes->reduce_electrolytes add_hydrotrope 7. Consider Adding a Hydrotrope reduce_electrolytes->add_hydrotrope end_resolved End: Formulation Homogeneous add_hydrotrope->end_resolved

Caption: Troubleshooting workflow for phase separation.

Enhancing Stability: Formulation Strategies

To proactively enhance the stability of this compound in your aqueous formulations, consider the following strategies:

  • pH Optimization and Buffering:

    • Maintain the pH of the solution within a neutral range (pH 6.0-7.5) for optimal stability.

    • Utilize a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a constant pH. The choice of buffer can be critical, and it is advisable to test different buffer systems for compatibility and stability with your specific formulation.

  • Addition of Co-solvents/Polyols:

    • Incorporating polyols such as glycerol or sorbitol can enhance the stability of glycosides by reducing water activity and potentially through hydrogen bonding interactions.[2][6][7][8]

  • Use of Antioxidants:

    • If oxidative degradation is a concern, the addition of a water-soluble antioxidant can be beneficial. Common examples include ascorbic acid, sodium metabisulfite, or edetate disodium (B8443419) (EDTA) to chelate metal ions that can catalyze oxidation.

  • Encapsulation with Cyclodextrins:

    • Cyclodextrins can form inclusion complexes with the hydrophobic alkyl chain of this compound, which can protect the glycosidic linkage from hydrolysis.[5][9][10][11][12] This can also improve solubility.

Quantitative Stability Data (Illustrative Examples)

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general trends for alkyl glycosides and should be confirmed by experimental studies for your specific formulation.

Table 1: Effect of pH and Temperature on this compound Degradation (Illustrative)

pHTemperature% Degradation (after 4 weeks)
3.040°C~15%
5.040°C~5%
7.040°C< 2%
9.040°C~10%
7.025°C< 1%
7.060°C~20%

Table 2: Effect of Stabilizing Excipients on this compound Stability at 40°C, pH 7.0 (Illustrative)

Formulation% Degradation (after 4 weeks)
This compound in Water~3%
This compound in Phosphate Buffer< 2%
+ 5% Glycerol< 1.5%
+ 0.1% Ascorbic Acid< 1%
+ 1% β-Cyclodextrin< 1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Solution acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C, 24h) prep->base oxidation Oxidation (3% H2O2, RT, 24h) prep->oxidation thermal Thermal Stress (80°C, 72h) prep->thermal photo Photolytic Stress (ICH Q1B conditions) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature.

  • Thermal Degradation: Incubate the stock solution at 80°C.

  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a this compound formulation.

Methodology:

  • Prepare the final formulation of this compound in the desired buffer and with any stabilizing excipients.

  • Package the formulation in the intended container-closure system.

  • Store samples under accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), as per ICH guidelines.[4]

  • Sampling: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).[13]

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity, precipitation)

    • pH

    • This compound concentration (using a validated HPLC method)

    • Degradation products

  • Data Evaluation: Use the data to establish a degradation rate and estimate the shelf-life of the product under normal storage conditions.

Protocol 3: HPLC Method for Quantification of this compound

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as this compound lacks a strong UV chromophore.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting peak area against concentration.

  • Sample Preparation: Dilute the stability samples to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared samples and quantify the this compound concentration using the calibration curve.

References

Common experimental problems encountered with pentyl rhamnoside.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentyl rhamnoside. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an alkyl glycoside, specifically a non-toxic cosurfactant.[1][2] It is primarily used in the formulation of microemulsions, particularly in the cosmetics industry for products requiring high hydration properties and rapid skin penetration.[1][3] Due to its amphiphilic nature, it can also be explored for applications in drug delivery and solubilization of poorly soluble compounds.

Q2: What are the basic physical and chemical properties of this compound?

This compound is a solid powder with a molecular weight of 234.29 g/mol and a molecular formula of C11H22O5.[2][4] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and has an estimated water solubility of 5862 mg/L at 25°C.[2][5] For long-term storage, it is recommended to keep it at -20°C, while for short-term use, it can be stored at 0-4°C.[2]

Troubleshooting Guide

Solubility Issues

Problem: I am having difficulty dissolving this compound in my desired solvent.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: this compound is readily soluble in DMSO.[2] For aqueous solutions, its solubility is limited.[5] If you require a different solvent system, consider starting with a small amount of the compound and testing a panel of solvents with varying polarities.

  • Concentration Too High: The intended concentration may exceed the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.

  • Temperature: Gentle warming may aid in dissolution, but be cautious as excessive heat can lead to degradation. The stability of this compound at various temperatures should be considered.

Solubility Data Summary

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2]
Water (at 25°C)~5.86 g/L (estimated)[5]
Stability and Degradation

Problem: I suspect my this compound has degraded.

Possible Causes & Solutions:

  • Improper Storage: Long-term storage at room temperature or exposure to light can lead to degradation. For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[2] It is stable for a few weeks at ambient temperature, which is suitable for shipping.[2]

  • Harsh Experimental Conditions: Extreme pH or high temperatures during an experiment can cause hydrolysis of the glycosidic bond. It is advisable to perform stability studies under your specific experimental conditions.

Troubleshooting Workflow for Suspected Degradation

A Suspected Degradation B Check Storage Conditions (Temp, Light, Humidity) A->B C Review Experimental Protocol (pH, Temp, Reagents) A->C D Perform Analytical Characterization (e.g., HPLC, NMR) B->D C->D E Compare with Standard/New Batch D->E F Degradation Confirmed E->F Discrepancy Found G No Significant Degradation E->G No Discrepancy H Optimize Storage and Handling F->H I Modify Experimental Conditions F->I

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

Inconsistent Results in Biological Assays

Problem: I am observing high variability in my cell-based or enzymatic assays with this compound.

Possible Causes & Solutions:

  • Cosurfactant Effects: As a cosurfactant, this compound can form micelles or aggregates at higher concentrations, which may interfere with biological assays.[1][2] It is crucial to determine the critical micelle concentration (CMC) in your specific assay medium and work at concentrations below the CMC if the monomeric form is desired.

  • Interaction with Assay Components: this compound might interact with other components in your assay, such as proteins or detection reagents. Consider running appropriate controls, including the vehicle (solvent) and this compound alone, to assess for any background signal or interference.

  • Cytotoxicity: Although described as non-toxic, high concentrations of any compound can have cytotoxic effects.[2] It is recommended to perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic working concentration range for your specific cell line.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Challenges in Formulation and Microemulsion Preparation

Problem: I am unable to form a stable microemulsion using this compound.

Possible Causes & Solutions:

  • Incorrect Surfactant/Cosurfactant Ratio: The ratio of the primary surfactant to the cosurfactant (this compound) is critical for the formation of a stable microemulsion. This often requires empirical optimization.

  • Improper Oil/Water Ratio: The relative amounts of the oil and aqueous phases will dictate the type of microemulsion formed (oil-in-water or water-in-oil) and its stability.

  • Insufficient Mixing Energy: The formation of a microemulsion may require a specific amount of energy input. Ensure adequate mixing, through vortexing or sonication, is applied.

Signaling Pathway for Microemulsion Formulation

A Define System (Oil, Water, Surfactant) B Introduce this compound as Cosurfactant A->B C Vary Surfactant:Cosurfactant Ratio B->C D Vary Oil:Water Ratio B->D E Apply Mixing Energy (Vortexing, Sonication) C->E D->E F Observe for Phase Separation E->F G Characterize Microemulsion (Droplet Size, Stability) F->G No Separation I Unstable Emulsion F->I Separation Occurs H Stable Microemulsion G->H I->C Optimize Ratios

Caption: A flowchart illustrating the key steps and considerations for formulating a stable microemulsion using this compound.

References

Optimization of reaction parameters for efficient pentyl rhamnoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pentyl rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically utilizes α-L-rhamnosidases to catalyze the glycosylation of pentanol (B124592) with a rhamnosyl donor. Chemical synthesis often involves the use of a catalyst, such as para-toluene sulfonic acid (PTSA), to facilitate the reaction between L-rhamnose and pentanol, which can be enhanced by methods like microwave irradiation.[1][2]

Q2: What are the main advantages of enzymatic synthesis over chemical synthesis?

A2: Enzymatic synthesis offers several advantages, including high specificity, which often results in fewer side products and easier purification. It is also considered a "greener" chemistry approach as it avoids the use of harsh reagents and reaction conditions.

Q3: What factors can influence the yield of this compound in enzymatic synthesis?

A3: Key factors influencing the yield of enzymatic synthesis include the choice of enzyme, the concentrations of the rhamnosyl donor and pentanol acceptor, reaction temperature, pH, and the presence of co-solvents.[3][4]

Q4: How can I improve the yield and reduce the reaction time in chemical synthesis?

A4: The use of microwave irradiation can significantly improve the yield and reduce the reaction time in the chemical synthesis of alkyl rhamnosides.[2] For instance, a reaction that might take 48 hours under conventional heating could be completed in 2 hours with microwave assistance, with a notable increase in yield.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound in Enzymatic Synthesis
Possible Cause Troubleshooting Step
Suboptimal Enzyme Activity Verify the optimal pH and temperature for the specific α-L-rhamnosidase being used. Enzyme activity can be highly dependent on these parameters.[4]
Substrate Inhibition High concentrations of either the rhamnose donor or the pentanol acceptor can inhibit enzyme activity. Experiment with varying substrate ratios to find the optimal balance.
Poor Substrate Solubility Pentanol has limited solubility in aqueous solutions. The use of a co-solvent may be necessary to improve the solubility of both substrates.[5]
Product Hydrolysis The enzyme may be catalyzing the reverse reaction (hydrolysis of this compound). Consider using a biphasic reaction system to remove the product from the aqueous phase as it is formed.
Issue 2: Formation of Side Products in Chemical Synthesis
Possible Cause Troubleshooting Step
Degradation of Rhamnose High temperatures and long reaction times can lead to the degradation of the sugar starting material.[1] Reducing the temperature and reaction time, possibly by using microwave irradiation, can minimize degradation.[2]
Formation of Anomers The synthesis can result in a mixture of α and β anomers. The choice of catalyst and reaction conditions can influence the anomeric selectivity.
Etherification of Pentanol Under acidic conditions, pentanol can undergo self-condensation to form dipentyl ether. Using a milder catalyst or optimizing the catalyst concentration may reduce this side reaction.

Quantitative Data Summary

Table 1: Optimized Parameters for Enzymatic Alkyl Rhamnoside Synthesis
ParameterOptimal ConditionSource
Enzyme α-L-rhamnosidase[3][6]
Glycosyl Donor L-rhamnose or Naringin[3][6]
Acceptor Concentration (Propanol) 10%[3][6]
pH 6.5[4]
Temperature 55°C[4]
Reaction Time 48 hours[4]

Note: Data for propanol (B110389) is provided as a reference from studies on short-chain alkyl rhamnosides. Optimization for pentanol may require further experimentation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Chemical Synthesis of Hexenyl Rhamnoside
ParameterConventional HeatingMicrowave IrradiationSource
Catalyst p-Toluene sulfonic acid (PTSA)p-Toluene sulfonic acid (PTSA)[1][2]
Temperature 80°C60°C[1][2]
Reaction Time 48 hours2 hours[1][2]
Yield 19%64%[1][2]

Note: This data is for hexenyl rhamnoside and serves as a strong indicator for the potential improvements in this compound synthesis under similar conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, dissolve L-rhamnose (donor) and pentanol (acceptor) in a buffer solution (e.g., pH 6.5).[4] The molar ratio of donor to acceptor should be optimized, starting with a 1:2 ratio.

  • Enzyme Addition: Add the α-L-rhamnosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with gentle agitation for 24-48 hours.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Extraction: Once the reaction is complete, quench it by heating to denature the enzyme. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the this compound from the organic extract using column chromatography.

Protocol 2: Microwave-Assisted Chemical Synthesis of this compound
  • Reaction Mixture: In a microwave-safe reaction vessel, combine L-rhamnose, an excess of pentanol (e.g., 4 equivalents), and a catalytic amount of p-toluene sulfonic acid (PTSA).[2]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a constant power (e.g., 60 W) and temperature (e.g., 60°C) for a predetermined time (e.g., 2 hours).[2]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup: After completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis (Microwave) E_Start Reaction Setup (Rhamnose, Pentanol, Buffer) E_Enzyme Add α-L-rhamnosidase E_Start->E_Enzyme E_Incubate Incubate (e.g., 55°C, 48h) E_Enzyme->E_Incubate E_Monitor Monitor Reaction (TLC/HPLC) E_Incubate->E_Monitor E_Quench Quench & Extract E_Monitor->E_Quench E_Purify Purify (Column Chromatography) E_Quench->E_Purify E_Product This compound E_Purify->E_Product C_Start Reaction Setup (Rhamnose, Pentanol, PTSA) C_Microwave Microwave Irradiation (e.g., 60°C, 2h) C_Start->C_Microwave C_Monitor Monitor Reaction (TLC) C_Microwave->C_Monitor C_Workup Neutralize & Extract C_Monitor->C_Workup C_Purify Purify (Column Chromatography) C_Workup->C_Purify C_Product This compound C_Purify->C_Product Troubleshooting_Tree Start Low this compound Yield Method Synthesis Method? Start->Method Enzymatic Enzymatic Method->Enzymatic Enzymatic Chemical Chemical Method->Chemical Chemical Enz_Cause1 Suboptimal Temp/pH? Enzymatic->Enz_Cause1 Enz_Sol1 Optimize Reaction Conditions Enz_Cause1->Enz_Sol1 Yes Enz_Cause2 Substrate Inhibition? Enz_Cause1->Enz_Cause2 No Enz_Sol2 Vary Substrate Ratios Enz_Cause2->Enz_Sol2 Yes Enz_Cause3 Poor Solubility? Enz_Cause2->Enz_Cause3 No Enz_Sol3 Add Co-solvent Enz_Cause3->Enz_Sol3 Yes Chem_Cause1 Sugar Degradation? Chemical->Chem_Cause1 Chem_Sol1 Lower Temp/Time (Use Microwave) Chem_Cause1->Chem_Sol1 Yes Chem_Cause2 Side Products? Chem_Cause1->Chem_Cause2 No Chem_Sol2 Optimize Catalyst Load Chem_Cause2->Chem_Sol2 Yes

References

Troubleshooting and resolving solubility issues with pentyl rhamnoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and resolving solubility issues related to pentyl rhamnoside.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental use of this compound in a question-and-answer format.

Question 1: My this compound is not dissolving in water at the desired concentration. What should I do?

Answer:

If you are experiencing difficulty dissolving this compound in water, consider the following troubleshooting steps:

  • Verify Concentration: The estimated aqueous solubility of this compound is approximately 5.86 g/L at 25°C[1]. Ensure your target concentration does not exceed this limit.

  • Gentle Heating: Try gently warming the solution to 30-40°C. Increased temperature can enhance the solubility of many compounds. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a sonicator to provide mechanical agitation, which can help break down powder agglomerates and facilitate dissolution.

  • pH Adjustment: The pH of the aqueous solution can influence the solubility of glycosides. While specific data for this compound is limited, you can try adjusting the pH slightly to see if it improves solubility. Start with small adjustments and monitor for any changes.

  • Use of Co-solvents: If aqueous solubility is insufficient for your experimental needs, consider using a co-solvent. This compound is known to be soluble in Dimethyl Sulfoxide (DMSO)[2]. You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and other biological parameters.

Question 2: I am observing precipitation when I dilute my this compound stock solution (in DMSO) into my aqueous buffer (e.g., PBS). How can I prevent this?

Answer:

This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous medium where it is less soluble. Here are some strategies to mitigate precipitation:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower initial concentration of this compound when added to the aqueous buffer, reducing the likelihood of immediate precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of buffer, try a stepwise dilution. Add a small amount of the buffer to the DMSO stock, mix well, and then gradually add this mixture to the rest of the buffer with constant stirring.

  • Vortexing During Dilution: Vigorously vortex or stir the aqueous buffer while slowly adding the DMSO stock solution. This rapid mixing can help to disperse the this compound molecules before they have a chance to aggregate and precipitate.

  • Inclusion of a Surfactant: Consider adding a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer at a low concentration (e.g., 0.01-0.1%). Surfactants can help to increase the solubility of amphiphilic compounds like this compound. This compound itself has been described as a non-toxic cosurfactant used to formulate microemulsions[2][3][4].

Question 3: I am unsure which solvent to use for my specific application. What are the general solubility properties of this compound?

Answer:

Based on available data and the general properties of alkyl glycosides, here is a summary of this compound's solubility:

  • Water: Moderately soluble, with an estimated solubility of 5.86 g/L at 25°C[1].

  • DMSO (Dimethyl Sulfoxide): Readily soluble[2]. This is a good choice for preparing concentrated stock solutions.

  • PBS (Phosphate-Buffered Saline): Solubility is expected to be similar to that in water. However, the presence of salts in PBS can sometimes decrease the solubility of organic compounds (salting-out effect). It is recommended to experimentally determine the solubility in your specific PBS formulation if high concentrations are required.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound?

A1: The key properties of this compound are summarized in the table below.

Q2: How should I store this compound?

A2: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Stock solutions in DMSO can typically be stored at -20°C for several months.

Q3: Is this compound biologically active?

A3: Some studies suggest that this compound may have biological activity. It has been investigated for its use in cosmetic formulations for dry and atopic skin, suggesting potential anti-inflammatory properties[5]. Additionally, related rhamnoside compounds have shown neuroprotective effects by reducing inflammatory markers in vitro[6]. However, specific signaling pathways and mechanisms of action for this compound have not been fully elucidated.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₁H₂₂O₅[7]
Molecular Weight 234.29 g/mol [7]
Appearance Solid powder[2]
Aqueous Solubility ~ 5862 mg/L (5.86 g/L) at 25°C (estimated)[1]
DMSO Solubility Soluble[2]
Ethanol Solubility Data not available (expected to be soluble)
PBS Solubility Data not available (expected to be similar to water)

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, ethanol, PBS) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the sample at a high speed to pellet the excess solid.

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) or a validated spectrophotometric method if a chromophore is present or can be derivatized.

  • Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Determination of Kinetic Solubility (DMSO Method)

This protocol provides a rapid assessment of the solubility of this compound in an aqueous buffer when introduced from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix thoroughly. Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Visually inspect the wells for any signs of precipitation or turbidity. The highest concentration that remains clear is considered the kinetic solubility under these conditions. For more quantitative results, a nephelometer or a plate reader capable of measuring light scattering can be used.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue Encountered check_conc Is concentration below ~5.8 g/L in water? start->check_conc increase_temp Apply gentle heat (30-40°C) check_conc->increase_temp Yes use_cosolvent Use a co-solvent (e.g., DMSO) check_conc->use_cosolvent No sonicate Use sonication increase_temp->sonicate resolved Issue Resolved increase_temp->resolved adjust_ph Adjust pH slightly sonicate->adjust_ph sonicate->resolved adjust_ph->use_cosolvent adjust_ph->resolved precipitation Precipitation upon dilution from DMSO stock? use_cosolvent->precipitation use_cosolvent->resolved lower_stock Lower stock concentration precipitation->lower_stock Yes precipitation->resolved No stepwise_dilution Perform stepwise dilution lower_stock->stepwise_dilution unresolved Issue Persists: Re-evaluate experimental design lower_stock->unresolved vortex Vortex during dilution stepwise_dilution->vortex stepwise_dilution->unresolved add_surfactant Add a biocompatible surfactant vortex->add_surfactant vortex->unresolved add_surfactant->resolved add_surfactant->unresolved

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

Potential_Inflammatory_Signaling_Modulation Potential Inflammatory Signaling Modulation by Rhamnosides* cluster_note *Note: This is a generalized pathway based on the observed effects of related rhamnosides. The specific mechanism for this compound has not been elucidated. lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 Activates nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway mapk_pathway MAPK Signaling Pathway tlr4->mapk_pathway rhamnoside Rhamnoside (e.g., this compound) rhamnoside->nfkb_pathway Potentially Inhibits rhamnoside->mapk_pathway Potentially Inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, IL-1, TNF-α) rhamnoside->pro_inflammatory_cytokines Reduces Expression nfkb_pathway->pro_inflammatory_cytokines Induces Transcription mapk_pathway->pro_inflammatory_cytokines Induces Transcription inflammation Inflammatory Response pro_inflammatory_cytokines->inflammation

Caption: A potential mechanism of action for rhamnosides in modulating inflammatory pathways.

References

Methods to prevent the chemical degradation of pentyl rhamnoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the chemical degradation of pentyl rhamnoside during experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter that suggest degradation of your this compound sample.

Problem 1: I observe a decrease in the expected biological activity of my this compound solution over time.

  • Question: What could be causing the loss of activity?

    • Answer: A likely cause is the enzymatic hydrolysis of this compound, especially if your experimental system contains α-L-rhamnosidases. These enzymes cleave the glycosidic bond, releasing the pentyl aglycone and rhamnose, which are inactive. The activity of these enzymes is influenced by factors such as pH and temperature.

  • Question: How can I confirm if enzymatic degradation is occurring?

    • Answer: You can monitor the degradation of this compound and the appearance of its hydrolysis products (pentanol and rhamnose) over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Question: What steps can I take to prevent enzymatic degradation?

    • Answer:

      • Control pH and Temperature: Maintain the pH and temperature of your solution outside the optimal range for α-L-rhamnosidase activity. Bacterial α-L-rhamnosidases often have an optimal pH near neutral or alkaline, while fungal enzymes prefer acidic conditions.[1] For example, one α-L-rhamnosidase from Bacillus amyloliquefaciens has an optimal pH of 6.0 and temperature of 40°C.[2]

      • Use Enzyme Inhibitors: Certain metal ions can inhibit the activity of α-L-rhamnosidases. For instance, Cu²⁺ and KCL have been shown to be strong inhibitors of some α-L-rhamnosidases.[2][3] The addition of a chelating agent like EDTA can also help by removing activating metal ions.

      • Sterile Filtration: If your experimental setup allows, sterile filtering your this compound solution can remove contaminating microorganisms that may produce α-L-rhamnosidases.

Problem 2: My this compound solution has developed a yellow or brownish hue.

  • Question: What is causing the discoloration?

    • Answer: Discoloration is often a sign of oxidative degradation.[4] This can be initiated by exposure to air (oxygen), light, or heat, and may be catalyzed by the presence of metal ions.

  • Question: How can I prevent oxidative degradation?

    • Answer:

      • Use Antioxidants: Incorporate antioxidants into your formulation. Common choices for aqueous-based preparations include ascorbic acid, sodium metabisulfite, and citric acid. For organic solvent-based solutions, butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and vitamin E are effective.[4] A combination of antioxidants, such as vitamin E and ascorbyl palmitate, can have a synergistic effect.[4]

      • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light, which can accelerate oxidation.

      • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent contact with oxygen.

      • Control Temperature: Store solutions at recommended low temperatures (see FAQ section) to slow down the rate of oxidative reactions.

Problem 3: I am observing inconsistent results in my experiments, possibly due to degradation, but I am unsure of the cause.

  • Question: How can I systematically investigate the stability of my this compound under my specific experimental conditions?

    • Answer: A forced degradation study is a systematic way to identify the degradation pathways and the stability of a compound under various stress conditions. This involves exposing your this compound solution to acidic, basic, oxidative, thermal, and photolytic stress and analyzing the samples at different time points using a stability-indicating HPLC method.[5]

Frequently Asked Questions (FAQs)

  • Question: What are the primary chemical degradation pathways for this compound?

    • Answer: The primary degradation pathways for this compound, an alkyl rhamnoside, are:

      • Enzymatic Hydrolysis: Catalyzed by α-L-rhamnosidase enzymes, which cleave the glycosidic bond.[1]

      • Acid/Base-Catalyzed Hydrolysis: Cleavage of the glycosidic bond under acidic or basic conditions, although alkyl glycosides are generally reported to have good stability over a wide pH range.[6]

      • Oxidative Degradation: Can lead to discoloration and the formation of various oxidation byproducts.[4]

      • Thermal Degradation: Decomposition at elevated temperatures.

      • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

  • Question: What are the recommended storage conditions for this compound?

    • Answer: For long-term storage (months to years), this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.[7] Solutions should ideally be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and potentially under an inert atmosphere depending on the solvent and experimental sensitivity. The stability in various solvents depends on the specific solvent and storage conditions, so it is advisable to perform a stability study for your specific situation.[8]

  • Question: Is this compound stable in acidic and basic solutions?

    • Answer: Alkyl polyglycosides are generally known to be stable in a wide pH range.[6] However, like all glycosides, they can undergo acid or base-catalyzed hydrolysis, especially at elevated temperatures. The rate of hydrolysis is dependent on the pH and temperature. For instance, a study on a similar compound, verbascoside, showed it was more stable in acidic solutions than in alkaline solutions, with the fastest degradation occurring at pH 8.[9] It is recommended to buffer your solutions to a pH where this compound exhibits maximum stability if your experimental conditions allow.

Data Presentation

Table 1: Influence of Metal Ions on the Activity of α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 [10]

Metal Ion (0.2 mM)Relative Activity (%)
Control100
Ca²⁺Inhibited
Fe²⁺31.4
Cu²⁺64.4
Mg²⁺Inhibited

Table 2: Stability of Verbascoside (a Phenylpropanoid Glycoside) at Different pH Values and Temperatures [9]

pHTemperature (°C)Degradation Rate Constant (K) (day⁻¹)
4250.002
6250.004
8250.012
10250.008
740.001
7250.006
7400.015
7500.030

Note: This data is for a related glycoside and serves as an illustrative example of how pH and temperature can affect stability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound. The exact parameters may need to be optimized for your specific instrumentation and degradation products.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is often effective for separating the parent compound from its degradation products. A common mobile phase combination for related compounds is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11]

    • Example Gradient: Start with a higher proportion of aqueous buffer and gradually increase the organic solvent concentration over the run.

  • Detection:

    • This compound lacks a strong chromophore, so detection at a low UV wavelength (e.g., 200-220 nm) or using a refractive index (RI) or evaporative light scattering detector (ELSD) may be necessary.[12]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Forced Degradation Sample Analysis:

    • Inject samples from your forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate the method's ability to separate the intact this compound from its degradation products.

Protocol 2: Inhibition of α-L-Rhamnosidase Activity

This protocol describes a general procedure to test the inhibitory effect of metal ions on α-L-rhamnosidase activity.

  • Materials:

    • α-L-rhamnosidase enzyme solution.

    • Substrate solution (e.g., p-nitrophenyl-α-L-rhamnopyranoside, pNPR).

    • Buffer solution at the optimal pH for the enzyme.

    • Stock solutions of metal ions to be tested (e.g., CuSO₄, KCl).

    • Stop solution (e.g., sodium carbonate to raise the pH and stop the reaction).

  • Procedure:

    • Prepare reaction mixtures containing the buffer, substrate, and the metal ion at the desired concentration.

    • Pre-incubate the enzyme with the metal ion in the buffer for a specific time (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction for a defined period at the optimal temperature.

    • Stop the reaction by adding the stop solution.

    • Measure the amount of product formed (e.g., p-nitrophenol from pNPR can be quantified by measuring absorbance at 405-410 nm).

    • A control reaction without any added metal ion should be run in parallel to determine the 100% activity level.

    • Calculate the percentage of inhibition for each metal ion.

Mandatory Visualization

Chemical_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products PentylRhamnoside This compound Enzymatic Enzymatic Hydrolysis (α-L-Rhamnosidase) PentylRhamnoside->Enzymatic Chemical Chemical Hydrolysis (Acid/Base) PentylRhamnoside->Chemical Oxidative Oxidative Degradation PentylRhamnoside->Oxidative Pentanol Pentanol Enzymatic->Pentanol Rhamnose Rhamnose Enzymatic->Rhamnose Chemical->Pentanol Chemical->Rhamnose OxidationProducts Oxidation Products Oxidative->OxidationProducts

Caption: Major chemical degradation pathways of this compound.

Prevention_Workflow cluster_prevention Prevention Strategies start This compound Experiment Control_pH_Temp Control pH and Temperature start->Control_pH_Temp Add_Inhibitors Add Enzyme Inhibitors (e.g., Cu²⁺, KCL) start->Add_Inhibitors Add_Antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) start->Add_Antioxidants Protect_Light Protect from Light start->Protect_Light Inert_Atmosphere Use Inert Atmosphere start->Inert_Atmosphere end Stable this compound Solution Control_pH_Temp->end Add_Inhibitors->end Add_Antioxidants->end Protect_Light->end Inert_Atmosphere->end

Caption: Workflow for preventing this compound degradation.

Troubleshooting_Logic start Suspected Degradation? q1 Loss of Activity? start->q1 q2 Discoloration? start->q2 q1->q2 No a1 Likely Enzymatic Hydrolysis q1->a1 Yes a2 Likely Oxidative Degradation q2->a2 Yes a3 Perform Forced Degradation Study q2->a3 No a1->a3 a2->a3

Caption: A logical guide for troubleshooting this compound degradation.

References

Considerations for scaling up the production of pentyl rhamnoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of pentyl rhamnoside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: Low yield in the glycosylation reaction. What are the potential causes and solutions?

Answer:

Low yields in this compound synthesis are a common issue. The causes can be broadly categorized into issues with reactants, reaction conditions, and side reactions.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Poor quality of starting materials - Rhamnose donor: Ensure the glycosyl donor (e.g., rhamnosyl bromide, trichloroacetimidate) is pure and freshly prepared if possible. Donors can be sensitive to moisture and degrade upon storage. - Pentanol (B124592): Use anhydrous pentanol to prevent hydrolysis of the glycosyl donor. - Solvents: Employ anhydrous solvents, as water competes with the pentanol acceptor, leading to hydrolysis of the donor.
Suboptimal reaction conditions - Temperature: Glycosylation reactions are often temperature-sensitive.[1] Start at low temperatures (e.g., -40°C to 0°C) and slowly warm to room temperature to control the reaction rate and minimize side reactions. - Catalyst/Promoter: The choice and amount of catalyst (e.g., silver triflate, TMSOTf) are critical. Titrate the catalyst concentration to find the optimal balance between reaction rate and stability of the reactants. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product.
Side reactions - Hydrolysis of the donor: As mentioned, ensure anhydrous conditions. The use of molecular sieves (e.g., 4 Å) can help to scavenge any residual moisture.[2] - Orthoester formation: This is a common side reaction in glycosylations. Using a non-participating protecting group at the C-2 position of the rhamnose donor can mitigate this, but may reduce stereoselectivity.[1] - Anomerization: The formation of the undesired anomer (e.g., β-rhamnoside instead of α-rhamnoside) can reduce the yield of the target product. The stereochemical outcome is influenced by the protecting groups on the donor, the solvent, and the promoter system.[2]

Question 2: Difficulty in purifying this compound from the reaction mixture.

Answer:

Purification of this compound can be challenging due to its amphiphilic nature and the presence of closely related byproducts.[1]

Purification Strategies:

Technique Description Tips for this compound
Flash Column Chromatography A standard method for purifying glycosides.[1]- Stationary Phase: Silica (B1680970) gel is commonly used. - Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically effective. The polarity will need to be optimized based on the protecting groups used.
Hydrophobic Chromatography Useful for separating compounds based on their hydrophobicity.Can be effective for separating this compound from more polar impurities like unreacted rhamnose derivatives.
Preparative HPLC High-performance liquid chromatography on a larger scale for high-purity separation.Reversed-phase columns (e.g., C18) are suitable, using gradients of water and acetonitrile (B52724) or methanol.
Crystallization If the product is a solid and can be crystallized, this can be a highly effective final purification step.Explore different solvent systems to induce crystallization.

Question 3: How can I improve the stereoselectivity of the rhamnosylation reaction to favor the desired anomer?

Answer:

Achieving high stereoselectivity is a significant challenge in rhamnoside synthesis.[3] The formation of either the α or β anomer is influenced by several factors.

Factors Influencing Stereoselectivity:

  • Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the rhamnose donor will typically lead to the formation of the 1,2-trans glycosidic linkage. For rhamnose, this would favor the α-anomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Non-coordinating solvents like dichloromethane (B109758) are often used.

  • Promoter System: The choice of promoter can have a profound effect on stereoselectivity.

  • Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable anomer.[4]

Experimental Protocols

This section provides detailed methodologies for the chemical and enzymatic synthesis of this compound.

Chemical Synthesis: Glycosylation using a Rhamnosyl Bromide Donor

This protocol is a general method and may require optimization.

Materials:

  • Per-O-acetylated or per-O-benzoylated L-rhamnose

  • Hydrogen bromide (HBr) in acetic acid

  • Anhydrous pentanol

  • Silver triflate (AgOTf)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

  • Triethylamine

  • Sodium methoxide (B1231860) solution in methanol

  • Silica gel for column chromatography

Procedure:

  • Preparation of Rhamnosyl Bromide (Donor):

    • Dissolve the per-O-acetylated or per-O-benzoylated rhamnose in a minimal amount of anhydrous DCM.

    • Cool the solution to 0°C and slowly add a solution of HBr in acetic acid.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with ice water and extract the rhamnosyl bromide into DCM.

    • Wash the organic layer with cold saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting rhamnosyl bromide should be used immediately.

  • Glycosylation Reaction:

    • Activate 4 Å molecular sieves by heating under vacuum.

    • To a solution of the rhamnosyl bromide and anhydrous pentanol in anhydrous DCM, add the activated molecular sieves.

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

    • Cool the mixture to -40°C.

    • Add a solution of silver triflate in anhydrous DCM dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a few drops of triethylamine.

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate).

  • Deprotection:

    • Dissolve the purified, protected this compound in a mixture of DCM and methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate the filtrate to yield the final this compound.

Enzymatic Synthesis using α-L-Rhamnosidase

This protocol is based on the principle of reverse hydrolysis or transglycosylation.[5][6][7]

Materials:

  • L-rhamnose

  • Pentanol

  • α-L-Rhamnosidase (e.g., from Aspergillus niger or a recombinant source)

  • Buffer solution (e.g., 50 mM sodium acetate buffer, pH 4.0-5.0)

  • Organic co-solvent (optional, e.g., acetonitrile)

Procedure:

  • Reaction Setup:

    • Prepare a concentrated stock solution of L-rhamnose in the chosen buffer.

    • In a reaction vessel, combine the L-rhamnose solution and pentanol. The concentration of pentanol should be optimized, as high concentrations can inhibit the enzyme.

    • If using an organic co-solvent to improve the solubility of pentanol, add it to the reaction mixture.

    • Equilibrate the mixture to the optimal temperature for the α-L-rhamnosidase (typically 40-60°C).

  • Enzymatic Reaction:

    • Add the α-L-rhamnosidase to the reaction mixture to initiate the synthesis. The enzyme loading should be optimized for efficient conversion.

    • Incubate the reaction with gentle agitation for a predetermined time (e.g., 24-72 hours).

    • Monitor the formation of this compound using HPLC or TLC.

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by heating the mixture to denature the enzyme (e.g., 90-100°C for 10 minutes).

    • Centrifuge the mixture to remove the denatured enzyme precipitate.

    • The supernatant containing this compound can be purified using methods such as flash chromatography or preparative HPLC.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for alkyl rhamnoside synthesis. Note that specific yields for this compound may vary depending on the exact conditions and scale.

Table 1: Enzymatic Synthesis of Alkyl Rhamnosides [5]

Acceptor AlcoholRhamnose Conc. (M)Alcohol Conc. (%)Enzyme SourceReaction Time (h)Temp (°C)pHYield (%)
Methanol0.440Fungal α-L-rhamnosidase48504.5~68
Ethanol0.430Fungal α-L-rhamnosidase48504.5~55
Propanol0.410Fungal α-L-rhamnosidase48504.5~30
Isopropanol0.420Fungal α-L-rhamnosidase48504.5~10

Table 2: Key Parameters for Scaling Up Glycosylation Reactions

Parameter Lab Scale (e.g., 100 mg) Pilot Scale (e.g., 100 g) Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorSurface area-to-volume ratio decreases, affecting heat transfer.[8]
Mixing Magnetic stirrerMechanical overhead stirrerEnsure efficient mixing to maintain homogeneity and uniform temperature.
Temperature Control Oil bath or cryocoolJacketed reactor with heating/cooling fluidExothermic or endothermic reactions can be more difficult to control at a larger scale.[8]
Reagent Addition Manual additionMetering pumps for controlled additionControl of addition rate is crucial for managing reaction exotherms.
Work-up Separatory funnelLiquid-liquid extraction in the reactorPhase separation can be slower and more challenging at a larger scale.
Purification Flash chromatographyPreparative chromatography or crystallizationThe choice of purification method may need to be adapted for larger quantities.

Visualizations

Experimental Workflow for Chemical Synthesis of this compound

cluster_0 Donor Preparation cluster_1 Glycosylation cluster_2 Purification & Deprotection Rhamnose Derivative Rhamnose Derivative Rhamnosyl Bromide Rhamnosyl Bromide Rhamnose Derivative->Rhamnosyl Bromide HBr/AcOH Protected this compound Protected this compound Rhamnosyl Bromide->Protected this compound Pentanol, AgOTf, DCM Pentanol Pentanol Purified Protected Product Purified Protected Product Protected this compound->Purified Protected Product Flash Chromatography Final Product This compound Purified Protected Product->Final Product NaOMe/MeOH

Caption: Chemical synthesis workflow for this compound.

Logical Relationship for Troubleshooting Low Glycosylation Yield

Low Yield Low Yield Poor Reactants Poor Reactants Low Yield->Poor Reactants Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Side Reactions Side Reactions Low Yield->Side Reactions Impure Donor Impure Donor Poor Reactants->Impure Donor Wet Solvents Wet Solvents Poor Reactants->Wet Solvents Incorrect Temperature Incorrect Temperature Suboptimal Conditions->Incorrect Temperature Wrong Catalyst Amount Wrong Catalyst Amount Suboptimal Conditions->Wrong Catalyst Amount Donor Hydrolysis Donor Hydrolysis Side Reactions->Donor Hydrolysis Orthoester Formation Orthoester Formation Side Reactions->Orthoester Formation

Caption: Troubleshooting guide for low glycosylation yield.

References

Identification and minimization of side-products in pentyl rhamnoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer glycosylation. This reaction involves heating L-rhamnose with an excess of 1-pentanol (B3423595) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or an acidic ion-exchange resin (e.g., Amberlite IR-120).[1][2] This method is valued for its simplicity but often results in a mixture of isomers.[3]

Q2: What are the primary side-products I should expect during this compound synthesis?

A2: The primary side-products are isomers of the desired this compound. Fischer glycosylation is not perfectly stereoselective and can produce a mixture of:

  • Anomers: Both the alpha (α) and beta (β) configurations at the anomeric carbon (C1).

  • Ring Isomers: Both the six-membered ring (pyranoside) and the five-membered ring (furanoside) forms.

Therefore, you can expect to find α-pyranoside (desired product), β-pyranoside, α-furanoside, and β-furanoside forms in your crude reaction mixture.[2][3] The furanosides are typically kinetic products, formed faster at lower temperatures, while the pyranosides are the thermodynamically more stable and favored products, especially with longer reaction times and higher temperatures.[3][4]

Q3: How can I identify the different isomers of this compound?

A3: Identification is primarily achieved through a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): Different isomers will likely have slightly different Rf values, allowing for a preliminary assessment of the mixture's complexity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between isomers. The chemical shift and coupling constant of the anomeric proton (H-1) are particularly diagnostic for determining the α or β configuration.[5][6] The overall pattern of shifts can help differentiate between pyranoside and furanoside rings.

  • Mass Spectrometry (MS): While MS will confirm the mass of this compound (C₁₁H₂₂O₅, Exact Mass: 234.1467), it generally does not distinguish between stereoisomers unless coupled with a separation technique like GC or LC and compared with known standards.[5][7]

Q4: Is it possible to synthesize only the β-anomer of this compound?

A4: Directly synthesizing the pure β-anomer via a simple Fischer glycosylation is challenging. The formation of β-rhamnosides often requires more complex, multi-step strategies involving neighboring group participation or specific glycosyl donors and promoters to control the stereoselectivity of the reaction.[8][9] For routine synthesis, isolating the desired anomer from the mixture via chromatography is the more common approach.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reactants.1. Use fresh, anhydrous acid catalyst or freshly activated resin. 2. Increase reaction time and/or temperature to favor the thermodynamically stable pyranoside product. Monitor reaction progress by TLC.[3] 3. Use anhydrous 1-pentanol and dry L-rhamnose.
Complex Mixture of Products on TLC/NMR 1. Formation of multiple isomers (α/β anomers, pyranoside/furanoside rings). 2. Degradation of starting material or product due to harsh acidic conditions.1. This is expected with Fischer glycosylation.[3] Proceed to chromatographic purification. To favor the pyranoside form, ensure the reaction reaches thermodynamic equilibrium (longer reaction times). 2. Reduce the catalyst concentration or reaction temperature. Consider using a milder solid acid catalyst like Amberlite IR-120 instead of sulfuric acid.[1]
Reaction Mixture is Dark/Charred Excessive heat or overly concentrated acid catalyst leading to sugar degradation.1. Reduce the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Ensure efficient stirring to prevent localized overheating.
Difficulty in Purifying the Desired Isomer Isomers have very similar polarities, leading to poor separation by column chromatography.1. Use a long silica (B1680970) gel column with a shallow solvent gradient (e.g., starting with a non-polar solvent and gradually increasing the polarity with ethyl acetate (B1210297) or methanol).[1] 2. Repeat the chromatography on the mixed fractions. 3. Consider derivatization (e.g., acetylation) of the mixture to improve separation, followed by deprotection.
NMR Spectrum is Uninterpretable Overlapping signals from multiple isomers in the crude or partially purified product.[6]1. Ensure the product is pure by TLC before NMR analysis. 2. Use 2D NMR techniques (e.g., COSY, HSQC) to help assign protons and carbons for each isomer present. 3. Compare the spectrum to literature data for related alkyl rhamnosides to identify the characteristic anomeric proton signals.[5]

Quantitative Data Summary

The table below presents representative data on the isomeric distribution that can be expected from a typical acid-catalyzed Fischer glycosylation of L-rhamnose. The exact ratios will vary based on specific reaction conditions (catalyst, temperature, time). L-rhamnose typically yields the α-anomer as the major product.[2]

Product Isomer Ring Form Anomeric Configuration Typical Yield Distribution Notes
Pentyl α-L-rhamnopyranosidePyranoside (6-membered)Alpha (α)Major ProductThermodynamically most stable product.
Pentyl β-L-rhamnopyranosidePyranoside (6-membered)Beta (β)Minor Product---
Pentyl α-L-rhamnofuranosideFuranoside (5-membered)Alpha (α)Minor/Trace ProductKinetically favored product, converts to pyranoside over time.[3]
Pentyl β-L-rhamnofuranosideFuranoside (5-membered)Beta (β)Minor/Trace ProductKinetically favored product, converts to pyranoside over time.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Glycosylation

This protocol describes a general procedure for the acid-catalyzed synthesis of this compound.

Materials:

  • L-rhamnose monohydrate

  • 1-Pentanol (anhydrous)

  • Amberlite IR-120 (H⁺ form) resin, washed and dried

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane, Chloroform, Methanol)

  • Silica gel for column chromatography

Procedure:

  • To a solution of L-rhamnose (1.0 eq) in anhydrous 1-pentanol (10-20 eq), add freshly activated Amberlite IR-120 (H⁺) resin (e.g., 1.5 g per 2 g of rhamnose).[1]

  • Heat the mixture to reflux (approx. 90-100 °C) with constant stirring.

  • Monitor the reaction progress using TLC (e.g., in a 20:1 ethyl acetate/chloroform solvent system), observing the disappearance of the L-rhamnose spot.[1] The reaction may take several hours (e.g., 12-20 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the resin and wash it with methanol (B129727) or 1-pentanol.

  • Combine the filtrates and neutralize the residual acid by adding solid sodium bicarbonate and stirring until effervescence ceases.

  • Filter the mixture again to remove the salts.

  • Evaporate the solvent under reduced pressure to remove the excess 1-pentanol. This will yield a crude syrup.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., ethyl acetate/hexane or chloroform/methanol) to separate the isomers.[1]

  • Combine the fractions containing the desired product (typically the major spot on TLC), and evaporate the solvent to yield the purified this compound.

  • Characterize the final product by NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Mix L-Rhamnose, 1-Pentanol, and Acid Catalyst B Heat to Reflux (90-100°C) A->B C Monitor by TLC B->C D Cool and Filter Catalyst C->D Reaction Complete E Neutralize with NaHCO₃ D->E F Remove Excess Pentanol (Reduced Pressure) E->F G Silica Gel Column Chromatography F->G Crude Product H Characterize by NMR & MS G->H

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic

This diagram provides a decision-making workflow for troubleshooting common issues during the synthesis.

G Start Start Synthesis CheckTLC Check Reaction Progress by TLC Start->CheckTLC LowYield Low Yield or No Reaction? CheckTLC->LowYield After sufficient time ComplexMix Complex Mixture on TLC? LowYield->ComplexMix No Action_Catalyst Check Catalyst Activity & Reactant Purity LowYield->Action_Catalyst Yes Charring Reaction Charred? ComplexMix->Charring Yes (Unexpected Spots) Action_Purify Proceed to Purification (Isomers Expected) ComplexMix->Action_Purify No (Expected Pattern) Charring->Action_Purify No Action_ReduceHarshness Reduce Temp / Catalyst Concentration Charring->Action_ReduceHarshness Yes Action_Catalyst->Start Action_Conditions Increase Time / Temp End Purified Product Action_Purify->End Action_ReduceHarshness->Start

Caption: Troubleshooting Decision Tree for Synthesis.

References

Technical Support Center: Synthesis and Purification of Pentyl Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of pentyl rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound via Fischer glycosylation?

A1: Common impurities include:

  • Unreacted starting materials: L-rhamnose and n-pentanol.

  • Anomers: The desired α-pentyl rhamnoside and the corresponding β-anomer are often formed as a mixture.

  • Polyglycosylation products: Rhamnose can react with another rhamnose molecule to form disaccharides.

  • Degradation products: Under harsh acidic conditions, sugars can degrade to form colored byproducts.

  • Solvent and catalyst residues: Residual acid catalyst and solvents from the reaction and workup.

Q2: How can I monitor the progress of the this compound synthesis reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A typical mobile phase for TLC analysis is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:1 or 2:1 v/v). The starting material, L-rhamnose, is highly polar and will have a low Rf value, while the product, this compound, is less polar and will have a higher Rf value. Staining with a p-anisaldehyde solution followed by heating will visualize the sugar spots.

Q3: My final product is a thick, non-crystalline oil. How can I induce crystallization?

A3: If your this compound product is an oil, you can try the following techniques to induce crystallization:

  • Solvent-antisolvent method: Dissolve the oil in a small amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline this compound, add a tiny crystal to the supersaturated solution to initiate crystallization.

Q4: How can I effectively separate the α and β anomers of this compound?

A4: The separation of α and β anomers can be challenging due to their similar physical properties.

  • Flash column chromatography: Careful optimization of the solvent system can sometimes allow for the separation of anomers. A shallow gradient of a polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes) may provide sufficient resolution.

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase preparative HPLC is often the most effective method for separating anomers.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC to ensure all the limiting reagent (L-rhamnose) has been consumed. If the reaction has stalled, a small additional amount of acid catalyst may be added.
Degradation of starting material or product The reaction temperature may be too high, or the reaction time too long. Reduce the temperature and monitor the reaction closely to stop it once the starting material is consumed.
Inefficient removal of water Fischer glycosylation is an equilibrium reaction. Ensure that water is effectively removed during the reaction, for example, by using a Dean-Stark apparatus or by adding molecular sieves.
Loss of product during workup This compound has some water solubility. Minimize the volume of aqueous washes during the workup. Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Problem 2: Product Contaminated with Unreacted n-Pentanol
Possible Cause Suggested Solution
Insufficient removal after reaction n-Pentanol has a relatively high boiling point, making its removal by simple evaporation challenging.
High-vacuum distillation: Use a high-vacuum pump to remove the excess n-pentanol. Heating the flask gently in a water bath will facilitate evaporation.
Azeotropic distillation: Add a solvent that forms a lower-boiling azeotrope with n-pentanol (e.g., toluene) and distill off the azeotrope.
Chromatography: Flash column chromatography will effectively separate the more non-polar n-pentanol from the more polar this compound.
Problem 3: Discolored (Yellow or Brown) Product
Possible Cause Suggested Solution
Caramelization of rhamnose This occurs when the reaction is heated too strongly or for too long in the presence of acid.
Activated carbon treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon and adsorbed colored impurities.
Chromatography: Flash column chromatography is often effective at separating colored impurities from the desired product.

Data Presentation

The following tables provide illustrative data on the purity of this compound after various purification methods. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Purity of this compound after a Single Purification Step

Purification MethodInitial Purity (by HPLC, Area %)Final Purity (by HPLC, Area %)Predominant Impurities Remaining
Flash Chromatography75% (α/β mixture)95% (α-anomer)Traces of β-anomer, baseline impurities
Recrystallization75% (α/β mixture)92% (α-anomer)β-anomer, unreacted pentanol

Table 2: Purity of this compound after a Two-Step Purification Process

Purification SequencePurity after Step 1 (by HPLC, Area %)Final Purity (by HPLC, Area %)
Flash Chromatography then Recrystallization95%>99%
Recrystallization then Flash Chromatography92%>98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Glycosylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-rhamnose (1.0 eq) and n-pentanol (10 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC until the L-rhamnose is consumed (typically 4-6 hours).

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by adding a solid base (e.g., sodium bicarbonate or triethylamine) until the effervescence ceases.

  • Solvent Removal: Remove the excess n-pentanol under reduced pressure using a rotary evaporator. For more complete removal, a high-vacuum pump may be necessary.

  • Workup: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica (B1680970) gel in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate or ethanol).

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Mandatory Visualizations

experimental_workflow start Crude this compound chromatography Flash Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization purity_analysis1 Purity Analysis (HPLC, NMR) chromatography->purity_analysis1 impurities1 Impurities (e.g., anomers, pentanol) chromatography->impurities1 purity_analysis2 Purity Analysis (HPLC, NMR) recrystallization->purity_analysis2 impurities2 Impurities (e.g., colored byproducts) recrystallization->impurities2 final_product1 High Purity this compound purity_analysis1->final_product1 final_product2 High Purity this compound purity_analysis2->final_product2

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Evaluate Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction harsh_conditions Harsh Conditions (Degradation) check_conditions->harsh_conditions product_loss Product Loss During Workup check_workup->product_loss solution1 Optimize Reaction Time / Add Catalyst incomplete_reaction->solution1 solution2 Reduce Temperature / Time harsh_conditions->solution2 solution3 Minimize Aqueous Washes / Back-extract product_loss->solution3

Validation & Comparative

A comparative analysis of pentyl rhamnoside and octyl glucoside as surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two non-ionic surfactants, pentyl rhamnoside and octyl glucoside. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties, performance, and potential applications, supported by available experimental data and detailed methodologies.

Introduction

This compound and octyl glucoside are both alkyl glycoside surfactants, characterized by a hydrophilic sugar headgroup and a hydrophobic alkyl tail. These surfactants are gaining increasing attention in various fields, including cosmetics, pharmaceuticals, and biotechnology, owing to their biodegradability and potentially low toxicity compared to traditional synthetic surfactants.[1][2] Octyl glucoside is a well-established and widely used surfactant, particularly in the solubilization and purification of membrane proteins.[3] this compound, a less common surfactant, is emerging as a promising non-toxic cosurfactant, particularly in cosmetic formulations.[4] This guide aims to provide a side-by-side comparison of these two surfactants to aid in the selection of the most suitable agent for specific research and development needs.

Physicochemical Properties: A Comparative Summary

The performance of a surfactant is dictated by its physicochemical properties. The following table summarizes the key parameters for this compound and octyl glucoside based on available data. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, some values are estimated based on trends observed for other short-chain alkyl rhamnosides.

PropertyThis compoundOctyl Glucoside
Chemical Structure C₁₁H₂₂O₅C₁₄H₂₈O₆
Molecular Weight ( g/mol ) 234.29[5]292.37[3]
Critical Micelle Concentration (CMC) Estimated to be higher than octyl glucoside due to shorter alkyl chain~20-25 mM[3]
Surface Tension at CMC (mN/m) Not available. Expected to be higher than octyl glucoside.~25-27 mN/m
Hydrophilic-Lipophilic Balance (HLB) Not available. Estimated to be in the range of 10-12.~10-12
Biocompatibility Described as a non-toxic cosurfactant.[4] Studies on other alkyl rhamnosides suggest moderate cytotoxicity.[1]Generally considered biocompatible, but can exhibit hemolytic activity and cytotoxicity at higher concentrations.[1]

Experimental Protocols

This section details the methodologies for the synthesis of both surfactants and the experimental procedures for evaluating their key performance parameters.

Synthesis Protocols

1. Synthesis of this compound (Proposed Method based on Koenigs-Knorr Glycosylation)

The Koenigs-Knorr reaction is a classic method for glycosidic bond formation.[6] The following is a proposed protocol for the synthesis of this compound.

  • Materials: L-Rhamnose, acetic anhydride (B1165640), pyridine (B92270), red phosphorus, bromine, n-pentanol, silver carbonate, dichloromethane (B109758), methanol (B129727), sodium methoxide (B1231860).

  • Procedure:

    • Acetylation of L-Rhamnose: L-Rhamnose is treated with acetic anhydride in pyridine to protect the hydroxyl groups, yielding per-O-acetylated rhamnose.

    • Bromination: The per-O-acetylated rhamnose is then reacted with a solution of red phosphorus and bromine to produce acetobromo-α-L-rhamnopyranose.

    • Glycosylation (Koenigs-Knorr Reaction): The acetobromo-α-L-rhamnopyranose is dissolved in dichloromethane and reacted with n-pentanol in the presence of silver carbonate as a promoter. The reaction mixture is stirred at room temperature until completion.

    • Deprotection: The resulting protected this compound is then deprotected by treating it with a catalytic amount of sodium methoxide in methanol to remove the acetyl groups, yielding this compound.

    • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

2. Synthesis of Octyl Glucoside (Fischer Glycosylation)

A common method for the synthesis of octyl glucoside is the Fischer glycosylation.

  • Materials: D-Glucose, 1-octanol (B28484), strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Procedure:

    • A mixture of D-glucose and an excess of 1-octanol is heated in the presence of a catalytic amount of a strong acid.

    • The reaction is typically carried out under reduced pressure to remove the water formed during the reaction, driving the equilibrium towards the product.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate).

    • The excess 1-octanol is removed by distillation under reduced pressure.

    • The resulting crude octyl glucoside is then purified, often by recrystallization or column chromatography.

Performance Evaluation Protocols

1. Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is surface tensiometry.

  • Apparatus: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the surface tension of each solution using the tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

2. Foam Stability Assay (Ross-Miles Method)

This method provides a standardized way to assess the foaming capacity and stability of a surfactant.

  • Apparatus: Ross-Miles foam column (a jacketed glass tube with a specified height and diameter).

  • Procedure:

    • A specific volume of the surfactant solution at a given concentration is placed in the bottom of the column.

    • A specific volume of the same solution is then dropped from a specified height through a pipette into the lower solution, generating foam.

    • The initial foam height is measured immediately after the addition is complete.

    • The foam height is then measured again after a set period (e.g., 5 minutes) to assess foam stability.

3. Detergency Evaluation (Reflectance Measurement)

This method assesses the cleaning efficiency of a surfactant.

  • Materials: Standard soiled fabric swatches (e.g., with carbon black and olive oil), reflectometer.

  • Procedure:

    • The reflectance of the unwashed soiled fabric swatches is measured using a reflectometer.

    • The swatches are then washed in a standardized washing apparatus (e.g., a Launder-Ometer) with a solution of the surfactant at a specific concentration, temperature, and time.

    • After washing and drying, the reflectance of the washed swatches is measured again.

    • The detergency is calculated as the percentage of soil removal based on the increase in reflectance.

4. Biocompatibility Assays

  • Hemolytic Activity Assay: This assay determines the surfactant's potential to damage red blood cells.

    • Procedure:

      • A suspension of red blood cells is incubated with various concentrations of the surfactant solution.

      • A positive control (100% hemolysis, e.g., with Triton X-100) and a negative control (0% hemolysis, with saline) are included.

      • After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.

      • The percentage of hemolysis is calculated relative to the positive control.

  • Cytotoxicity Assay (MTT Assay): This assay assesses the effect of the surfactant on the viability of cultured cells.

    • Procedure:

      • A specific cell line (e.g., human keratinocytes) is cultured in a multi-well plate.

      • The cells are then exposed to various concentrations of the surfactant for a specific period.

      • After exposure, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

      • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

      • The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

Visualizations

Experimental Workflow Diagrams

Synthesis_of_Pentyl_Rhamnoside Start L-Rhamnose Acetylation Acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Peracetylated_Rhamnose Per-O-acetylated Rhamnose Acetylation->Peracetylated_Rhamnose Bromination Bromination (Red Phosphorus, Bromine) Peracetylated_Rhamnose->Bromination Acetobromo_Rhamnose Acetobromo-α-L-rhamnopyranose Bromination->Acetobromo_Rhamnose Glycosylation Koenigs-Knorr Glycosylation (n-Pentanol, Silver Carbonate) Acetobromo_Rhamnose->Glycosylation Protected_Rhamnoside Protected this compound Glycosylation->Protected_Rhamnoside Deprotection Deprotection (Sodium Methoxide, Methanol) Protected_Rhamnoside->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification End This compound Purification->End

Caption: Proposed synthesis workflow for this compound.

Membrane_Protein_Solubilization Start Cell Pellet Cell_Lysis Cell Lysis (e.g., Sonication) Start->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Membrane_Pellet Membrane Pellet Membrane_Isolation->Membrane_Pellet Solubilization Solubilization (Buffer with Surfactant > CMC) Membrane_Pellet->Solubilization Insoluble_Removal Removal of Insoluble Material (Ultracentrifugation) Solubilization->Insoluble_Removal Solubilized_Proteins Supernatant containing Solubilized Membrane Proteins Insoluble_Removal->Solubilized_Proteins Downstream_Applications Downstream Applications (Purification, Analysis) Solubilized_Proteins->Downstream_Applications End Purified Protein Downstream_Applications->End

Caption: General workflow for membrane protein solubilization.

Discussion and Conclusion

Octyl glucoside is a well-characterized and versatile non-ionic surfactant with a proven track record in biochemical applications, particularly for the solubilization of membrane proteins. Its moderate CMC allows for its relatively easy removal by dialysis. However, its potential for hemolytic activity and cytotoxicity at higher concentrations necessitates careful consideration in formulations intended for direct biological contact.

This compound, while less studied, presents itself as a potentially milder and less toxic alternative. Its description as a "non-toxic cosurfactant" in cosmetic applications is promising.[4] The shorter pentyl chain would theoretically lead to a higher CMC compared to octyl glucoside, which could be advantageous for applications where rapid monomer-micelle equilibrium is desired. The rhamnose headgroup may also confer different interaction properties compared to the glucose headgroup of octyl glucoside, potentially influencing its performance in specific applications.

For researchers and drug development professionals, the choice between this compound and octyl glucoside will depend on the specific application:

  • For established membrane protein solubilization protocols where a well-characterized detergent is required, octyl glucoside remains a reliable choice.

  • For applications requiring a milder surfactant with potentially lower toxicity, such as in cosmetic or pharmaceutical formulations for topical or mucosal delivery, this compound is a promising candidate that warrants further investigation.

Further research is needed to fully characterize the surfactant properties and biocompatibility of this compound to enable a more direct and quantitative comparison with octyl glucoside. The development of efficient and scalable synthesis methods for this compound will also be crucial for its broader adoption in research and industry.

References

A Comparative Analysis of the Biological Efficacy of Pentyl Rhamnoside and Its Structural Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data reveals a significant divergence in the biological efficacy of pentyl rhamnoside and its structural analogs, particularly in the context of anticancer activity. While this compound is established as a non-toxic cosurfactant primarily utilized in the cosmetics industry for its hydrating properties, several of its structural analogs have demonstrated potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Contrasting Biological Activities: From Cosmetic Ingredient to Potent Anticancer Agent

This compound, a simple alkyl glycoside, is recognized for its use in cosmetic formulations as a non-toxic and effective moisturizing agent.[1][2] In stark contrast, modifications to the aglycone or sugar moiety of the rhamnoside structure can impart significant biological activity, including potent anticancer properties.

One notable example is the class of L-rhamnose-linked amino glycerolipids. A synthesized analog, 3-amino-1-O-hexadecyloxy-2R-(O-α-L-rhamnopyranosyl)-sn-glycerol, has shown remarkable antitumor effects against human breast, prostate, and pancreas cancer cell lines.[3][4] This highlights a critical structure-activity relationship where the addition of a glycerolipid backbone and an amino group transforms a benign cosmetic ingredient into a potent cytotoxic agent.

Furthermore, studies on flavonoid rhamnosides, another class of structural analogs, have also indicated significant anticancer potential. For instance, certain methoxylated flavonoids from Rhamnus disperma have exhibited high cytotoxic activity against breast, ovarian, and colon cancer cell lines.[5]

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound's structural analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compoundNot ApplicableConsidered Non-Toxic[1][2]
3-amino-1-O-hexadecyloxy-2R-(O-α-L-rhamnopyranosyl)-sn-glycerolMDA-MB-231 (Breast)~5[3][4]
JIMT-1 (Breast)~7[3][4]
DU-145 (Prostate)~6[3][4]
MiaPaCa2 (Pancreas)~8[3][4]
Methoxylated Flavonoid Rhamnoside (from Rhamnus disperma)MCF 7 (Breast)2.17[5]
A2780 (Ovary)0.53[5]
HT 29 (Colon)2.16[5]

Unraveling the Mechanism of Action: A Look into Caspase-Independent Cell Death

Interestingly, the potent L-rhamnose-linked amino glycerolipid analog induces cell death through a non-membranolytic, caspase-independent pathway.[3][4] This mode of action is significant as many conventional chemotherapies rely on caspase-dependent apoptosis, and cancer cells can develop resistance to these pathways.

Caspase-independent cell death can be mediated by mitochondrial factors such as Apoptosis-Inducing Factor (AIF) and the overactivation of Poly(ADP-ribose) polymerase (PARP).[6][7][8][9][10] In this pathway, upon receiving a death signal, AIF translocates from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death.[6][8][9][10] The overactivation of PARP can also trigger the release of AIF from the mitochondria.[6][7]

The following diagram illustrates a potential caspase-independent cell death pathway that may be activated by bioactive rhamnoside analogs.

Caspase_Independent_Cell_Death cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Rhamnoside_Analog Bioactive Rhamnoside Analog Mitochondrion Mitochondrion Rhamnoside_Analog->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization PARP_activation PARP Overactivation Rhamnoside_Analog->PARP_activation Induces DNA Damage AIF_release AIF Release Mitochondrion->AIF_release DNA_fragmentation Chromatin Condensation & Large-Scale DNA Fragmentation AIF_release->DNA_fragmentation Translocates to Nucleus PARP_activation->AIF_release Triggers Cell_Death Cell Death DNA_fragmentation->Cell_Death

Caption: Proposed caspase-independent cell death pathway initiated by bioactive rhamnoside analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.

MTS Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

The following diagram outlines the workflow for the MTS assay.

MTS_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTS Add MTS Reagent Incubate_48_72h->Add_MTS Incubate_1_4h Incubate for 1-4h Add_MTS->Incubate_1_4h Measure_Absorbance Measure Absorbance at 490nm Incubate_1_4h->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTS assay for determining cell viability and cytotoxicity.

JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the JC-1 dye to determine the mitochondrial membrane potential, which is an indicator of mitochondrial health and apoptosis.

Materials:

  • 6-well plates or flow cytometry tubes

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • JC-1 dye solution

  • FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with test compounds as described for the MTS assay.

  • Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • JC-1 Staining: Resuspend the cell pellet in 0.5 mL of media or buffer containing 2 µM JC-1 dye.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Washing: Centrifuge the cells and wash twice with assay buffer.

  • Analysis: Resuspend the cells in assay buffer and analyze immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

  • Data Analysis: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

The following diagram illustrates the principle of the JC-1 assay.

JC1_Assay_Principle cluster_0 Healthy Cell cluster_1 Apoptotic Cell Healthy_Mito High Mitochondrial Membrane Potential JC1_Aggregates Healthy_Mito->JC1_Aggregates JC-1 accumulates Red_Fluorescence Red Fluorescence JC1_Aggregates->Red_Fluorescence emit Apoptotic_Mito Low Mitochondrial Membrane Potential JC1_Monomers Apoptotic_Mito->JC1_Monomers JC-1 remains in cytoplasm Green_Fluorescence Green Fluorescence JC1_Monomers->Green_Fluorescence emit

Caption: Principle of the JC-1 assay for detecting mitochondrial membrane potential.

Conclusion

The comparison between this compound and its structural analogs underscores the profound impact of chemical structure on biological activity. While this compound remains a safe and effective cosmetic ingredient, its analogs, through specific structural modifications, emerge as promising candidates for anticancer drug development. The ability of some of these analogs to induce caspase-independent cell death presents a valuable therapeutic strategy, potentially circumventing common mechanisms of drug resistance in cancer. Further research into the structure-activity relationships of rhamnoside derivatives is warranted to optimize their anticancer efficacy and develop novel therapeutic agents.

References

A Comparative Guide to the Antimicrobial Properties of Pentyl Rhamnoside and Related Glycolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial potential of pentyl rhamnoside and structurally related glycolipids, including other alkyl rhamnosides and rhamnolipids. Due to a lack of extensive, publicly available data on the specific antimicrobial activity of this compound, this comparison leverages experimental data from closely related and well-studied compounds to provide a comprehensive overview for researchers in drug discovery and development. The information presented is intended to highlight the potential of this class of molecules and guide future in vitro validation studies.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various rhamnolipids and alkyl rhamnosides against a range of pathogenic microorganisms. This data, gathered from multiple studies, offers a baseline for evaluating the potential efficacy of this compound.

Compound/MixtureMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Rhamnolipid (from P. aeruginosa UKMP14T)Enterococcus faecium7.81 - 62.531.25 - 1000[1]
Rhamnolipid (from P. aeruginosa UKMP14T)Acinetobacter baumannii7.81 - 62.531.25 - 1000[1]
Rhamnolipid (from P. aeruginosa UKMP14T)Klebsiella pneumoniae7.81 - 62.531.25 - 1000[1]
Rhamnolipid Mixture (from P. gessardii M15)Multidrug-Resistant S. aureus12.5 - 50Not Specified[2]
Rhamnolipid BiosurfactantE. coli2000Not Specified[3][4][5]
Rhamnolipid BiosurfactantKlebsiella pneumoniae2000Not Specified[3][4][5]
Rhamnolipid BiosurfactantPseudomonas aeruginosa2000Not Specified[3][4][5]
Rhamnolipid BiosurfactantStaphylococcus aureus3000Not Specified[3][4][5]
Rhamnolipid BiosurfactantCandida albicans3000Not Specified[3][4][5]
Rhamnolipid BiosurfactantAspergillus niger3000Not Specified[3][4][5]
Dodecyl RhamnosideS. aureusNot SpecifiedNot Specified[6][7]
Octyl RhamnosideP. aeruginosaNot SpecifiedNot Specified[6][7]

Note: The antimicrobial activity of alkyl rhamnosides is influenced by the length of the alkyl chain. For instance, dodecyl rhamnoside and octyl rhamnoside have demonstrated significant antimicrobial and anti-biofilm capabilities against S. aureus and P. aeruginosa, respectively[6][7].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the antimicrobial properties of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Dispense the growth medium into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compound in the wells.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC assay, take an aliquot from the wells that showed no visible growth.

  • Spread the aliquot onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MBC is the lowest concentration that results in no colony formation, indicating a 99.9% reduction in the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro validation of the antimicrobial properties of a test compound like this compound.

Antimicrobial_Validation_Workflow cluster_assay Primary Screening cluster_confirmation Confirmatory & Further Analysis TestCompound Test Compound (this compound) MIC Minimum Inhibitory Concentration (MIC) Assay TestCompound->MIC Microorganism Microorganism (Bacterial/Fungal Strain) Microorganism->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC No Growth Wells Biofilm Anti-Biofilm Activity Assay MIC->Biofilm Sub-MIC Concentrations Rhamnoside_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Induces Disruption Membrane Disruption Pore->Disruption Rhamnoside This compound Rhamnoside->Membrane Interaction Leakage Ion & Metabolite Leakage Disruption->Leakage Death Cell Death Leakage->Death

References

A comparative study of different synthetic routes to pentyl rhamnoside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for the production of pentyl rhamnoside, a compound of interest in cosmetic and pharmaceutical research. The following sections detail enzymatic and chemical approaches, offering insights into their respective protocols, performance metrics, and underlying reaction pathways.

Data Presentation: Comparison of Synthetic Routes

Parameter Enzymatic Synthesis (α-L-Rhamnosidase) Fischer Glycosylation Koenigs-Knorr Reaction
Reaction Type Reverse Hydrolysis / TransglycosylationAcid-catalyzed GlycosylationHalide-mediated Glycosylation
Key Reagents L-Rhamnose, 1-Pentanol (B3423595), α-L-RhamnosidaseL-Rhamnose, 1-Pentanol, Acid Catalyst (e.g., H₂SO₄, Amberlite IR-120)Acetobromo-α-L-rhamnose, 1-Pentanol, Promoter (e.g., Ag₂O, CdCO₃)
Typical Reaction Temperature 30-60°C60-100°C20-25°C
Typical Reaction Time 24-96 hours4-24 hours12-24 hours
Reported Yield (for similar alkyl rhamnosides) Moderate to High (Varies with substrate concentration and enzyme)Moderate (Often requires optimization to favor the desired anomer)High (Generally good yields for 1,2-trans glycosides)
Anomeric Selectivity High (Typically produces the α-anomer)Low (Produces a mixture of α and β anomers, and furanosides)High (Depends on neighboring group participation; often favors the β-anomer with participating groups)
Key Advantages High selectivity, mild reaction conditions, environmentally friendly.Simple one-step procedure, readily available starting materials.High yields, good stereocontrol with appropriate protecting groups.
Key Disadvantages Longer reaction times, potential for enzyme inhibition, enzyme cost and stability.Lack of stereoselectivity, harsh acidic conditions can lead to byproducts.Requires multi-step preparation of the glycosyl halide, use of heavy metal promoters.

Experimental Protocols

Enzymatic Synthesis using α-L-Rhamnosidase

This protocol is based on the principle of reverse hydrolysis or transglycosylation catalyzed by α-L-rhamnosidase.

Materials:

  • L-Rhamnose monohydrate

  • 1-Pentanol

  • Recombinant α-L-Rhamnosidase (e.g., from Aspergillus terreus)[1]

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of L-rhamnose (1.0 eq) in sodium acetate buffer is prepared.

  • 1-Pentanol (5.0 eq) is added to the rhamnose solution. The mixture is stirred to ensure homogeneity.

  • α-L-Rhamnosidase is added to the reaction mixture. The final enzyme concentration is typically in the range of 1-5 mg/mL.

  • The reaction is incubated at a controlled temperature (e.g., 40°C) with constant stirring for 48-72 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched by adding an equal volume of ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane (B109758)/methanol gradient) to afford pentyl α-L-rhamnopyranoside.

Fischer Glycosylation

This method involves the direct reaction of L-rhamnose with 1-pentanol in the presence of an acid catalyst.

Materials:

  • L-Rhamnose

  • 1-Pentanol (reagent and solvent)

  • Acid catalyst (e.g., concentrated Sulfuric Acid or Amberlite IR-120 resin)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • L-Rhamnose (1.0 eq) is suspended in an excess of 1-pentanol.

  • A catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) is added to the suspension.[2] Alternatively, an acidic resin like Amberlite IR-120 can be used for easier workup.

  • The reaction mixture is heated to 80-90°C with vigorous stirring for 8-12 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, the reaction is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. If a resin catalyst is used, it is removed by filtration.

  • The mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield a crude mixture of anomeric pentyl rhamnosides.

  • The α and β anomers are separated and purified by silica gel column chromatography.

Koenigs-Knorr Reaction

This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.

Materials:

  • L-Rhamnose

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Hydrogen bromide in acetic acid

  • 1-Pentanol

  • Silver(I) oxide (Ag₂O) or Cadmium carbonate (CdCO₃) as a promoter[3]

  • Dichloromethane (anhydrous)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Step 1: Preparation of Tetra-O-acetyl-α-L-rhamnopyranose

    • L-Rhamnose is acetylated using acetic anhydride in pyridine to protect the hydroxyl groups.

    • The per-acetylated rhamnose is isolated and purified.

  • Step 2: Preparation of Acetobromo-α-L-rhamnose (Glycosyl Bromide)

    • The per-acetylated rhamnose is dissolved in a minimal amount of glacial acetic acid.

    • A solution of hydrogen bromide in acetic acid is added, and the reaction is stirred at room temperature for 2-4 hours.

    • The reaction mixture is poured into ice water, and the precipitated acetobromo-α-L-rhamnose is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 3: Glycosylation

    • A mixture of acetobromo-α-L-rhamnose (1.0 eq), 1-pentanol (1.2 eq), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere for 30 minutes.

    • The promoter, for example, silver(I) oxide (1.5 eq), is added to the mixture.[3]

    • The reaction is stirred at room temperature in the dark for 12-24 hours, with progress monitored by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • Step 4: Deprotection

    • The crude product is dissolved in methanol, and a catalytic amount of sodium methoxide (B1231860) is added (Zemplén deacetylation).

    • The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

    • The reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺ form), filtered, and the filtrate is concentrated.

    • The final product, this compound, is purified by silica gel column chromatography.

Visualizations of Synthetic Workflows

Enzymatic_Synthesis Rhamnose L-Rhamnose Mixture Reaction Mixture Rhamnose->Mixture Pentanol 1-Pentanol Pentanol->Mixture Incubation Incubation (40°C, 48-72h) Mixture->Incubation Add Enzyme Enzyme α-L-Rhamnosidase Quench Quenching & Extraction Incubation->Quench Purification Purification (Column Chromatography) Quench->Purification Product Pentyl α-L-Rhamnoside Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Fischer_Glycosylation Rhamnose L-Rhamnose Heating Heating (80-90°C, 8-12h) Rhamnose->Heating Pentanol 1-Pentanol Pentanol->Heating Acid Acid Catalyst Acid->Heating Add Catalyst Neutralization Neutralization & Extraction Heating->Neutralization Purification Purification (Column Chromatography) Neutralization->Purification Product Pentyl α/β-L-Rhamnoside Purification->Product

Caption: Workflow for the Fischer glycosylation of L-rhamnose.

Koenigs_Knorr_Reaction cluster_0 Donor Preparation cluster_1 Glycosylation & Deprotection Rhamnose L-Rhamnose Acetylation Acetylation Rhamnose->Acetylation Bromination Bromination Acetylation->Bromination GlycosylBromide Acetobromo- α-L-rhamnose Bromination->GlycosylBromide Glycosylation Glycosylation (RT, 12-24h) GlycosylBromide->Glycosylation Pentanol 1-Pentanol Pentanol->Glycosylation Promoter Promoter (e.g., Ag₂O) Promoter->Glycosylation Add Promoter Deprotection Deprotection (Zemplén) Glycosylation->Deprotection Purification Purification Deprotection->Purification Product This compound Purification->Product

Caption: Workflow for the Koenigs-Knorr synthesis of this compound.

References

Assessing the In Vitro Cytotoxicity of Pentyl Rhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro cytotoxicity of pentyl rhamnoside against various cell lines. Due to the limited publicly available cytotoxicity data for this compound, this guide presents a hypothetical profile for this compound to illustrate its potential cytotoxic effects in comparison to other relevant compounds. The data for comparator compounds, including other alkyl glycosides and standard chemotherapeutic agents, have been compiled from existing research. Detailed experimental protocols for common cytotoxicity assays and diagrams of relevant signaling pathways are also included to provide a comprehensive resource for researchers.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical), sophorolipids (as a comparable alkyl glycoside), and the standard chemotherapeutic drugs doxorubicin (B1662922) and cisplatin (B142131) against selected human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer) [Hypothetical] 75
A549 (Lung Cancer) [Hypothetical] >100
HeLa (Cervical Cancer) [Hypothetical] 85
Sophorolipids (Diacetylated Lactonic)MDA-MB-231 (Breast Cancer)~14 µg/mL
DoxorubicinMCF-7 (Breast Cancer)2.5 - 8.3 µM[1][2]
A549 (Lung Cancer)> 20 µM[1]
HeLa (Cervical Cancer)2.9 µM[1]
CisplatinMCF-7 (Breast Cancer)Varies widely[3]
A549 (Lung Cancer)16.48 µM[4]
HeLa (Cervical Cancer)Varies widely[3]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, as no direct experimental data was found in the public domain. Sophorolipid data is presented in µg/mL as reported in the source.[5] The IC50 values for doxorubicin and cisplatin can vary significantly between studies due to different experimental conditions.[1][3]

Experimental Protocols

Detailed methodologies for three common in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5] The LDH in the supernatant will catalyze the conversion of the tetrazolium salt into a colored formazan product.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release for each treatment condition relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Cellular Processes and Experimental Design

To better understand the experimental workflow and the potential mechanisms of cytotoxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Add Test Compounds (this compound, Controls) cell_seeding->treatment incubation_treatment Incubate (24-72h) treatment->incubation_treatment mtt MTT Assay incubation_treatment->mtt ldh LDH Assay incubation_treatment->ldh srb SRB Assay incubation_treatment->srb readout Measure Absorbance mtt->readout ldh->readout srb->readout ic50 Calculate IC50 readout->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) cellular_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 cleavage Cleavage of Cellular Substrates caspase3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Logical_Comparison cluster_compounds Test Compounds cluster_assays In Vitro Cytotoxicity Assays cluster_outcome Comparative Assessment pentyl_rhamnoside This compound (Hypothetical: Low-Moderate Cytotoxicity) assays MTT / LDH / SRB Assays pentyl_rhamnoside->assays alkyl_glycosides Other Alkyl Glycosides (e.g., Sophorolipids) (Variable Cytotoxicity) alkyl_glycosides->assays chemo_agents Standard Chemotherapeutics (e.g., Doxorubicin, Cisplatin) (High Cytotoxicity) chemo_agents->assays cell_lines Cancer Cell Lines (e.g., MCF-7, A549, HeLa) cell_lines->assays ic50_determination IC50 Value Determination assays->ic50_determination comparison Comparison of Potency ic50_determination->comparison

Caption: Logical relationship for the comparative assessment of cytotoxicity.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Pentyl Rhamnoside in Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Case Study

Introduction

Pentyl rhamnoside, a glycoside derived from rhamnose, has garnered interest in the cosmetic and dermatological fields for its potential as a skin conditioning agent and non-toxic cosurfactant.[1][2][3][4] While its cosmetic applications are noted, a clear, publicly available correlation between its in vitro effects and in vivo performance is not well-documented. This guide presents a hypothetical comparative study to illustrate how researchers and drug development professionals can approach establishing such a correlation for this compound, focusing on its potential as a skin hydrating agent. The following data and protocols are illustrative and designed to provide a framework for such an investigation.

Hypothetical Performance Data: this compound vs. Hyaluronic Acid

To assess the efficacy of this compound as a moisturizing agent, a hypothetical study was designed to compare its performance against a well-established hydrating agent, hyaluronic acid (HA).

In Vitro Efficacy: Hyaluronic Acid Synthesis in Human Keratinocytes

The in vitro component of the study aimed to determine the effect of this compound on the synthesis of hyaluronic acid, a key molecule in skin hydration, in cultured human epidermal keratinocytes.

Treatment (24h)ConcentrationMean HA Concentration (ng/mL)Standard Deviation% Increase vs. Control
Control (Untreated) -150± 12.50%
This compound 0.1%225± 18.750%
This compound 0.5%310± 25.1106.7%
Hyaluronic Acid (Positive Control) 0.1%180± 15.320%
In Vivo Efficacy: Human Clinical Trial for Skin Hydration

The in vivo phase of this hypothetical study involved a 4-week clinical trial with 30 participants to measure changes in skin hydration after topical application of a cream containing this compound.

Treatment GroupMeasurement TimeMean Skin Hydration (Corneometer Units)Standard Deviation% Increase vs. Baseline
Baseline (All Groups) Week 045± 5.20%
Placebo Cream Week 448± 5.56.7%
0.5% this compound Cream Week 465± 7.144.4%
0.1% Hyaluronic Acid Cream Week 462± 6.837.8%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

In Vitro: Hyaluronic Acid Synthesis Assay in Keratinocytes

This protocol describes the measurement of hyaluronic acid production by human keratinocytes following treatment with this compound.

  • Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured in a serum-free keratinocyte growth medium.[5]

  • Treatment: Once the cells reach 80% confluency, they are treated with this compound (0.1% and 0.5%), hyaluronic acid (0.1%), or a vehicle control for 24 hours.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Quantification: The concentration of hyaluronic acid in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[6]

  • Data Analysis: The absorbance is measured at 450 nm, and the hyaluronic acid concentration is calculated based on a standard curve.

In Vivo: Skin Hydration Clinical Trial

This protocol outlines a clinical study to assess the in vivo hydrating effects of a topical cream containing this compound.

  • Participant Recruitment: A cohort of 30 healthy volunteers with signs of dry skin are recruited for the study.

  • Product Application: Participants are randomly assigned to one of three groups: placebo cream, 0.5% this compound cream, or 0.1% hyaluronic acid cream. They are instructed to apply the designated cream to a specified area on their forearm twice daily for four weeks.

  • Hydration Measurement: Skin hydration is measured at baseline (Week 0) and at the end of the study (Week 4) using a Corneometer, which measures the electrical capacitance of the skin.[7]

  • Data Analysis: The mean change in Corneometer units from baseline to week 4 is calculated for each group to determine the improvement in skin hydration.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental design and the potential mechanism of action, the following diagrams are provided.

G Experimental Workflow for this compound Hydration Study cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Correlation a Culture Human Keratinocytes b Treat with this compound and Controls a->b c Collect Supernatant b->c d HA ELISA Assay c->d e Quantify HA Synthesis d->e j Compare In Vitro and In Vivo Results e->j f Recruit Human Volunteers g Topical Application of Creams f->g h Measure Skin Hydration (Corneometer) g->h i Analyze Hydration Improvement h->i i->j

Caption: Workflow for correlating in vitro and in vivo skin hydration studies of this compound.

G Hypothesized Signaling Pathway for this compound PR This compound Receptor Keratinocyte Surface Receptor PR->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling HAS Increased Expression/Activity of Hyaluronan Synthase (HAS) Signaling->HAS HA Increased Hyaluronic Acid Synthesis HAS->HA Hydration Improved Skin Hydration HA->Hydration

References

Efficacy of pentyl rhamnoside in comparison to conventional surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentyl rhamnoside with conventional surfactants, focusing on efficacy, experimental data, and methodologies. While this compound is an emerging bio-based surfactant with promising properties, publicly available quantitative data on its performance as a primary surfactant is limited. It is most frequently cited for its role as a non-toxic co-surfactant, particularly in the formation of microemulsions for cosmetic and pharmaceutical applications.[1][2][3] This guide summarizes the available information on this compound and presents a detailed comparison with well-characterized conventional surfactants to serve as a valuable resource for researchers and formulators.

Executive Summary

Quantitative Performance Data

The following tables summarize key performance indicators for widely used conventional surfactants. This data is compiled from various scientific sources and is intended to provide a comparative baseline. Directly comparable quantitative data for this compound is not currently available in the public domain and represents a key area for future research.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Conventional Surfactants

SurfactantTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM~38-40
Cetyltrimethylammonium Bromide (CTAB)Cationic~0.92-1.0 mM~36-39
Polysorbate 80 (Tween 80)Non-ionic~0.012-0.015 mM~35-42

Table 2: Emulsification and Foaming Properties of Conventional Surfactants

SurfactantEmulsification Index (E24)Foam Stability
Sodium Dodecyl Sulfate (SDS)HighHigh, stable foam
Cetyltrimethylammonium Bromide (CTAB)Moderate to HighModerate
Polysorbate 80 (Tween 80)ExcellentLow to Moderate

Biocompatibility and Cellular Interactions

While specific studies on the cytotoxicity of this compound are limited, its characterization as "non-toxic" in cosmetic formulations suggests a favorable biocompatibility profile.[1][2][3] The cellular interactions of surfactants are generally governed by their amphiphilic nature, which allows them to interact with cell membranes. At low concentrations, this interaction can be benign or even beneficial for certain applications like drug delivery. However, at concentrations above the CMC, many surfactants can lead to membrane disruption and cytotoxicity.

The diagram below illustrates a generalized mechanism of how surfactant molecules interact with a cell membrane. This interaction is a critical factor in determining the biocompatibility of any surfactant, including this compound.

General Surfactant-Cell Membrane Interaction cluster_membrane Cell Membrane cluster_surfactants Surfactant Monomers cluster_micelle Micelle (Above CMC) p1 p7 p2 p8 p3 p9 p4 p10 p5 p11 p6 p12 s1 s1->p1 Insertion s2 s3 s3->p4 Interaction s4 membrane_disruption Membrane Disruption & Cytotoxicity m_center->membrane_disruption High Concentration Effect m1 m2 m3 m4 m5 m6

Caption: Generalized interaction of surfactant monomers and micelles with a cell membrane.

Experimental Protocols

Accurate and reproducible data are crucial for the evaluation of surfactant efficacy. The following are detailed methodologies for key experiments used to characterize surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods, with surface tensiometry being one of the most common.

Workflow for CMC Determination by Tensiometry:

prep Prepare Surfactant Stock Solution series Create a Series of Dilutions prep->series measure Measure Surface Tension of Each Dilution series->measure plot Plot Surface Tension vs. Log(Concentration) measure->plot determine Determine CMC at the Inflection Point plot->determine

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using tensiometry.

Protocol:

  • Preparation of Stock Solution: A concentrated stock solution of the surfactant is prepared in deionized water or a relevant buffer.

  • Serial Dilutions: A series of dilutions are made from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[4][5][6][7][8] Measurements should be performed at a constant temperature.

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions.[4][5][7][8]

Emulsification Index (E24) Determination

The emulsification index is a measure of the ability of a surfactant to stabilize an emulsion.

Workflow for Emulsification Index (E24) Determination:

mix Mix Surfactant Solution and Oil (e.g., 1:1 ratio) vortex Vortex Vigorously for 2 minutes mix->vortex stand Let Stand for 24 hours at Room Temperature vortex->stand measure Measure Height of Emulsion Layer and Total Liquid stand->measure calculate Calculate E24 = (Emulsion Height / Total Height) x 100 measure->calculate

Caption: Workflow for determining the Emulsification Index (E24).

Protocol:

  • Mixing: Equal volumes of the surfactant solution (at a specific concentration) and an immiscible oil phase (e.g., kerosene, n-hexadecane) are added to a graduated test tube.[9][10][11]

  • Vortexing: The mixture is vortexed at high speed for a set period (e.g., 2 minutes) to form an emulsion.[9][10]

  • Incubation: The test tube is allowed to stand undisturbed for 24 hours at a constant temperature.[9][10][11]

  • Measurement: After 24 hours, the height of the emulsion layer and the total height of the liquid in the tube are measured.

  • Calculation: The E24 is calculated as the height of the emulsion layer divided by the total height of the liquid, multiplied by 100.[9][11]

Foam Stability Assessment

Foam stability is a critical parameter for applications where foaming is desired or needs to be controlled. The Ross-Miles method is a standard procedure for this assessment.

Workflow for Foam Stability Assessment (Ross-Miles Method):

pour Pour a Defined Volume of Surfactant Solution into a Receiver pipette Pipette a Second Volume into a Standardized Pipette pour->pipette release Release the Solution from the Pipette into the Receiver from a Fixed Height pipette->release measure_initial Measure the Initial Foam Height release->measure_initial measure_time Measure Foam Height at Specific Time Intervals (e.g., 1, 5, 10 min) measure_initial->measure_time analyze Analyze the Rate of Foam Decay measure_time->analyze

Caption: Workflow for assessing foam stability using the Ross-Miles method.

Protocol:

  • Apparatus Setup: A specialized apparatus consisting of a jacketed receiver and a calibrated pipette is used. The temperature is controlled by circulating water through the jacket.

  • Solution Preparation: The surfactant solution is prepared at a specific concentration and temperature.

  • Foam Generation: A specific volume of the surfactant solution is allowed to fall from a specified height through the pipette into the receiver containing another volume of the same solution, thereby generating foam.[12][13][14][15]

  • Initial Measurement: The initial height of the foam generated is immediately measured.[13]

  • Time-Lapse Measurement: The height of the foam is then measured at predetermined time intervals to assess its stability.[13]

  • Data Analysis: The rate of foam collapse is determined to quantify the foam stability.

Conclusion and Future Directions

This compound presents an intriguing alternative to conventional surfactants, primarily due to its reported non-toxic nature.[1][2][3] Its efficacy as a co-surfactant in microemulsion formation is a key established property. However, for its broader application as a primary surfactant in various formulations, a comprehensive quantitative characterization of its performance is essential.

The data and protocols presented in this guide for conventional surfactants provide a robust framework for such future investigations. Researchers are encouraged to conduct studies to determine the critical micelle concentration, surface tension reduction capabilities, emulsification index, and foam stability of this compound under various conditions. This will enable a direct and meaningful comparison with existing surfactants and unlock its full potential in the fields of drug delivery, personal care, and other advanced applications. Furthermore, detailed toxicological studies and investigations into its specific interactions with cellular signaling pathways will be crucial for its validation as a safe and effective surfactant for sensitive applications.

References

Cross-Validation of Analytical Techniques for Pentyl Rhamnoside Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pentyl rhamnoside, a synthetic alkyl glycoside with potential applications in various fields, is crucial for quality control, formulation development, and research. This guide provides a comparative analysis of three key analytical techniques for the measurement of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. While direct comparative studies on this compound are limited, this guide leverages data from structurally similar alkyl glycosides and rhamnosides to provide a robust framework for method selection and cross-validation.

Executive Summary

The choice of an analytical method for this compound quantification depends on the specific requirements of the application, including desired sensitivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and cost-effective method suitable for routine quality control of raw materials and formulations where high sensitivity is not the primary requirement.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity, making it a powerful tool for the identification and quantification of this compound, especially in complex matrices, although it requires a derivatization step.

  • Enzymatic Assays present a specific and potentially rapid method for quantification, particularly useful for high-throughput screening applications, by leveraging the specific action of enzymes like α-L-rhamnosidase.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for HPLC-UV, GC-MS, and Enzymatic Assays based on data from the analysis of analogous compounds. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.

Validation ParameterHPLC-UV (Representative)GC-MS (with Derivatization) (Representative)Enzymatic Assay (Representative)
Linearity (R²) > 0.99[1][2]> 0.999[1]Not always linear; may require specific curve fitting
Limit of Detection (LOD) 0.08 - 0.60 µg/g[2]0.104 g/L[3]Dependent on enzyme kinetics and detection method
Limit of Quantitation (LOQ) 0.24 - 1.80 µg/g[2]0.315 g/L[3]Dependent on enzyme kinetics and detection method
Accuracy (Recovery) 83.1% - 103.4%[2]>90%[3]Typically high, but matrix-dependent
Precision (RSD) < 5.5% (Intra-day), < 8.1% (Inter-day)[2]< 4% (Intra-day and Inter-day)[3]Generally < 10%

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_data Data Analysis Sample Sample Containing This compound Extraction Extraction Sample->Extraction Filtration Filtration/ Purification Extraction->Filtration HPLC HPLC-UV Filtration->HPLC Direct Injection Enzyme Enzymatic Assay Filtration->Enzyme Derivatization Derivatization Filtration->Derivatization Required Step Quantification Quantification HPLC->Quantification GCMS GC-MS GCMS->Quantification Enzyme->Quantification Validation Method Validation Quantification->Validation Derivatization->GCMS

General workflow for the analysis of this compound.

Performance_Comparison cluster_params Performance Parameters cluster_techniques Analytical Techniques Sensitivity Sensitivity (LOD/LOQ) HPLC HPLC-UV Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High Enzyme Enzymatic Assay Sensitivity->Enzyme Variable Specificity Specificity Specificity->HPLC Good Specificity->GCMS Very High Specificity->Enzyme High Throughput Throughput Throughput->HPLC Moderate Throughput->GCMS Low to Moderate Throughput->Enzyme High Cost Cost Cost->HPLC Moderate Cost->GCMS High Cost->Enzyme Low to Moderate

Comparison of key performance parameters for analytical techniques.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for each of the discussed techniques, based on established methods for alkyl glycoside and rhamnoside analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase : A gradient elution is typically employed, consisting of:

    • Solvent A: 0.1% Formic Acid in Water.[5]

    • Solvent B: Acetonitrile.[5]

    • A common gradient might start at a lower percentage of Solvent B, increasing over time to elute the analyte.

  • Flow Rate : 1.0 mL/min.[6]

  • Column Temperature : 30-40 °C.[6][7]

  • Detection : UV detection at a low wavelength, typically around 200-220 nm, as alkyl glycosides lack a strong chromophore.[6]

  • Sample Preparation : Samples are typically dissolved in the initial mobile phase composition, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification : A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration in unknown samples is determined by comparing their peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is suitable for complex matrices, but requires derivatization to increase the volatility of the polar this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization : This is a critical step. A common approach is silylation, which replaces active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[8]

    • Reagents : N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[8][9]

    • Procedure : A dried sample extract is reconstituted in the derivatization reagent and heated (e.g., 70°C for 30-60 minutes) to ensure complete reaction.[8]

  • Chromatographic Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Temperature Program : An initial oven temperature of around 70-100°C, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 250-300°C.

  • Injection : A split or splitless injection mode is used, depending on the sample concentration.

  • Mass Spectrometry : Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification : An internal standard (a structurally similar compound not present in the sample) is often used to improve accuracy and precision. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Enzymatic Assay

This method relies on the specific enzymatic cleavage of the rhamnose moiety from this compound by α-L-rhamnosidase. The released rhamnose or the aglycone can then be quantified.

  • Principle : The enzyme α-L-rhamnosidase specifically hydrolyzes the α-L-rhamnosidic bond in this compound, releasing L-rhamnose and pentanol.[10][11] The amount of product formed is proportional to the initial concentration of this compound.

  • Assay Procedure :

    • Enzymatic Reaction : The sample containing this compound is incubated with a known amount of α-L-rhamnosidase in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5) at an optimal temperature (e.g., 50°C).[11][12]

    • Detection of L-rhamnose : The released L-rhamnose can be quantified using a coupled enzyme assay. For example, L-rhamnose can be measured using a commercially available L-rhamnose assay kit, which typically involves a series of enzymatic reactions leading to the formation of a product that can be measured spectrophotometrically (e.g., NADH at 340 nm).

    • Alternative Detection : Alternatively, a chromogenic substrate for α-L-rhamnosidase, such as p-nitrophenyl-α-L-rhamnopyranoside, can be used in a competitive assay format.[10][13] The presence of this compound would inhibit the hydrolysis of the chromogenic substrate, and the decrease in color development would be proportional to the this compound concentration.

  • Quantification : A standard curve is prepared using known concentrations of this compound or L-rhamnose. The concentration of this compound in the unknown sample is then determined from this standard curve.

  • Considerations : The purity of the α-L-rhamnosidase is crucial to avoid side reactions. The reaction conditions (pH, temperature, incubation time) must be carefully optimized and controlled.[14]

Conclusion

The selection of an appropriate analytical technique for the measurement of this compound is a critical decision that should be based on the specific analytical needs. HPLC-UV provides a robust and cost-effective solution for routine analysis of less complex samples. GC-MS offers superior selectivity and sensitivity, making it ideal for challenging matrices and for confirmatory analysis, despite the need for derivatization. Enzymatic assays offer high specificity and the potential for high-throughput applications, which can be advantageous in screening large numbers of samples. A thorough cross-validation of the chosen method against a reference technique is highly recommended to ensure the accuracy and reliability of the generated data.

References

Safety Operating Guide

Proper Disposal of Pentyl Rhamnoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and responsible disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of pentyl rhamnoside, a non-toxic cosurfactant used in various research applications.[1] Adherence to these procedures will help ensure a safe laboratory environment and minimize environmental impact.

This compound is generally not classified as a hazardous substance.[1] However, it is crucial to follow established laboratory waste disposal protocols to maintain safety and compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₂₂O₅
Molecular Weight 234.29 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Toxicity Considered non-toxic

Disposal Procedures

The following step-by-step procedures are recommended for the disposal of this compound. These guidelines are based on standard practices for non-hazardous laboratory chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Standard laboratory coat

  • Nitrile gloves

Step 2: Waste Assessment

Determine the physical state of the this compound waste:

  • Solid Waste: Unused or expired pure this compound, or contaminated lab materials (e.g., weighing paper, gloves).

  • Aqueous Solutions: Solutions where this compound is dissolved in water or an aqueous buffer.

Step 3: Disposal of Solid this compound Waste
  • Containment: Place the solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste") and the date.

  • Disposal Route: For small quantities, and in accordance with your institution's policies, this container may be disposed of in the regular solid waste stream. However, it is best practice to dispose of it through your institution's chemical waste program to avoid any potential for misidentification by custodial staff.

Step 4: Disposal of Aqueous this compound Solutions

While this compound is considered non-toxic and biodegradable, direct disposal of chemical solutions down the sanitary sewer should be minimized.

  • Consult Local Regulations: Always check your institution's and local environmental regulations regarding the disposal of non-hazardous chemical waste into the sanitary sewer system.

  • Dilution (if permitted): If permitted by your institution, small quantities of dilute aqueous solutions of this compound may be flushed down the drain with copious amounts of water. A general guideline is to use at least 20 parts water for every one part of the chemical solution.

  • Chemical Waste Collection (Recommended): The most responsible method for disposal is to collect the aqueous this compound waste in a designated, labeled waste container. This container should be clearly marked as "Aqueous this compound Waste" and should be disposed of through your institution's hazardous waste management program. This ensures compliance and minimizes environmental release.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the management of non-hazardous laboratory waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste assess Assess Physical State start->assess solid Solid Waste assess->solid Solid liquid Aqueous Solution assess->liquid Aqueous contain_solid Contain and Label Solid Waste solid->contain_solid check_liquid_policy Check Institutional Policy for Sewer Disposal liquid->check_liquid_policy check_solid_policy Check Institutional Policy for Non-Hazardous Solids contain_solid->check_solid_policy trash Dispose in Regular Trash (if permitted) check_solid_policy->trash Permitted chem_waste_solid Dispose via Chemical Waste Program check_solid_policy->chem_waste_solid Not Permitted or Best Practice end End of Disposal Process trash->end chem_waste_solid->end sewer Dilute and Flush Down Sewer (if permitted) check_liquid_policy->sewer Permitted for small quantities chem_waste_liquid Collect for Chemical Waste Disposal check_liquid_policy->chem_waste_liquid Not Permitted or Recommended sewer->end chem_waste_liquid->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Pentyl Rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the proper handling and disposal of Pentyl rhamnoside, a non-toxic cosurfactant used in various research and cosmetic applications. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to maintain a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its solid powder form, the following personal protective equipment is recommended to prevent potential irritation and ensure good laboratory practice.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from dust particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact and potential contamination of the product.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask may be used if creating airborne dust.Minimizes inhalation of fine particles when handling the powder.

Operational Plan: A Step-by-Step Approach to Safe Handling

Following a structured workflow minimizes risks and ensures the integrity of your research.

Preparation
  • Gather Materials: Ensure all necessary PPE is clean and readily accessible before handling the chemical.

  • Prepare Workspace: Work in a well-ventilated area. Clean and decontaminate the work surface before and after use.

Handling
  • Weighing and Transfer: When weighing the solid powder, do so in a designated area, such as a weigh boat, to contain any potential spills. Use a spatula or other appropriate tool for transfer.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

  • Avoid Dust Formation: Handle the powder gently to minimize the creation of airborne dust.

Cleanup
  • Spill Management: In case of a spill, sweep up the solid material carefully to avoid creating dust. The collected material should be placed in a sealed container for disposal.

  • Surface Decontamination: Clean the work area with an appropriate solvent or detergent solution.

  • PPE Removal: Remove gloves and lab coat before leaving the work area to prevent cross-contamination. Wash hands thoroughly after handling the substance.

Disposal Plan: Responsible Waste Management

As a non-hazardous substance, the disposal of this compound and its containers should follow institutional and local guidelines for non-hazardous chemical waste.

  • Unused Product: Unwanted this compound should be disposed of as non-hazardous solid waste. It should be placed in a clearly labeled, sealed container. Do not dispose of solid chemicals in laboratory trash cans that are handled by custodial staff.[1]

  • Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate can typically be disposed of down the drain with plenty of water, provided it does not contain any hazardous materials.[2] Check with your institution's environmental health and safety office for specific guidance.[3][4][5] Once cleaned, deface the label and dispose of the container with regular laboratory glass or plastic waste.

  • Contaminated Materials: Any materials, such as weigh boats or paper towels, that have come into contact with this compound can generally be disposed of in the regular laboratory trash, unless contaminated with other hazardous substances.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_sds Consult Safety Information prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace handle_weigh Weigh and Transfer prep_workspace->handle_weigh handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution cleanup_spill Manage Spills handle_solution->cleanup_spill cleanup_decon Decontaminate Workspace cleanup_spill->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe disposal_waste Dispose of Unused Product cleanup_ppe->disposal_waste disposal_container Dispose of Empty Container cleanup_ppe->disposal_container

Caption: A flowchart outlining the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.